Methoxytrityl-N-PEG8-acid
Description
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H55NO11/c1-43-37-14-12-36(13-15-37)39(34-8-4-2-5-9-34,35-10-6-3-7-11-35)40-17-19-45-21-23-47-25-27-49-29-31-51-33-32-50-30-28-48-26-24-46-22-20-44-18-16-38(41)42/h2-15,40H,16-33H2,1H3,(H,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJLBNRWDGFKSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H55NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
713.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methoxytrityl-N-PEG8-Acid: A Heterobifunctional Linker for Advanced Bioconjugation
Introduction
In the landscape of modern drug development and proteomics, the precise and stable linkage of molecules is paramount. Polyethylene glycol (PEG) linkers have become indispensable tools, enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic agents.[1] PEGylation, the process of covalently attaching PEG chains, can mask therapeutic molecules from the host's immune system, reduce immunogenicity, and prolong circulatory time by increasing hydrodynamic size.[2][3] This guide focuses on a specific, highly versatile tool: Methoxytrityl-N-PEG8-acid. This is not a traditional, polydisperse polymer, but a discrete PEG (dPEG®) linker, meaning it has a precisely defined structure with exactly eight ethylene oxide units.
This molecule is a heterobifunctional linker, featuring a terminal carboxylic acid at one end and an amine protected by a methoxytrityl (Mmt) group at the other. This architecture allows for sequential, controlled conjugations, making it an invaluable reagent for creating complex bioconjugates, antibody-drug conjugates (ADCs), and functionalized surfaces. This document provides an in-depth exploration of its chemical structure, physicochemical properties, and field-proven protocols for its application, grounded in the principles of causality and scientific integrity.
Molecular Architecture and Physicochemical Properties
The functionality of Methoxytrityl-N-PEG8-acid is derived directly from its unique tripartite structure. Understanding each component is key to leveraging its full potential in experimental design.
Chemical Structure
The molecule consists of three distinct functional domains:
-
The Methoxytrityl (Mmt) Protecting Group: A bulky, acid-labile group that temporarily blocks the reactivity of the terminal primary amine. The methoxy substituent makes it significantly more acid-labile than the standard trityl (Tr) group, allowing for its removal under very mild acidic conditions (e.g., 1-2% trifluoroacetic acid) that often leave other acid-sensitive groups, like Boc, intact.[4][5] This feature is critical for orthogonal protection strategies in multi-step syntheses.[6]
-
The Monodisperse PEG8 Spacer: A hydrophilic chain of eight ethylene oxide units. Unlike traditional, polydisperse PEGs which are mixtures of different chain lengths, this discrete spacer ensures that every conjugate is identical. This homogeneity is a significant advantage, simplifying purification and characterization, and leading to more predictable and reproducible pharmacological behavior.[7][8] The PEG chain itself enhances the aqueous solubility of the molecule and any conjugate it is attached to.[1]
-
The Terminal Carboxylic Acid: This functional group serves as the primary point of attachment to other molecules. It is relatively unreactive on its own but can be readily activated to form a highly reactive intermediate (such as an N-hydroxysuccinimide ester) that efficiently couples with primary amines on proteins, peptides, or other substrates to form a stable amide bond.[9][10]
Caption: Structural components of Methoxytrityl-N-PEG8-acid.
Physicochemical Data
The well-defined nature of this molecule allows for precise characterization. The following table summarizes its key properties.
| Property | Data | Reference(s) |
| Molecular Weight | 713.85 g/mol | [11] |
| Chemical Formula | C₃₉H₅₅NO₁₁ | [11] |
| CAS Number | 1334177-97-7 | [11] |
| Purity | Typically >95-97% | |
| Appearance | Varies (often a solid or viscous oil) | |
| Solubility | Soluble in DMSO, DMF, DCM, and water | |
| PEG Spacer Length | 28 atoms, ~32.2 Å | [11] |
| Storage Conditions | -20°C, desiccated | [12] |
Experimental Protocols & Workflow
As a Senior Application Scientist, the emphasis must be on reproducible, self-validating protocols. The following sections detail the standard workflow for using Methoxytrityl-N-PEG8-acid, from initial conjugation to final deprotection.
Overall Experimental Workflow
The use of Methoxytrityl-N-PEG8-acid is a sequential process. First, the carboxylic acid is activated and reacted with a primary amine on the target molecule (Molecule A). After purification, the Mmt group is removed to expose a new primary amine, which can then be reacted with a second molecule (Molecule B).
Caption: Standard workflow for conjugation and deprotection.
Protocol 1: Activation and Conjugation to a Primary Amine
This protocol describes the formation of a stable amide bond between the linker's carboxylic acid and a primary amine on a target molecule (e.g., a protein's lysine residue). The use of N-hydroxysuccinimide (NHS) is critical; it converts the highly reactive but unstable O-acylisourea intermediate formed by EDC into a more stable, amine-reactive NHS ester, improving coupling efficiency and minimizing hydrolysis.[9][13]
Materials:
-
Methoxytrityl-N-PEG8-acid
-
Target molecule with primary amines (e.g., antibody in PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS for aqueous reactions
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography (SEC) columns, dialysis cassettes)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature.
-
Prepare a 10 mM stock solution of Methoxytrityl-N-PEG8-acid in anhydrous DMSO.
-
Prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or anhydrous DMSO. Causality Note: EDC is moisture-sensitive; fresh preparation is crucial for high activation efficiency.
-
-
Activation of Carboxylic Acid:
-
In a microfuge tube, combine Methoxytrityl-N-PEG8-acid, EDC, and NHS. A molar ratio of 1:2:5 (Acid:EDC:NHS) is a robust starting point.
-
The total reaction volume should be kept minimal to ensure high reactant concentrations.
-
Incubate for 15-30 minutes at room temperature. This creates the amine-reactive NHS ester.
-
-
Conjugation Reaction:
-
Add the activated linker solution to your target molecule solution. The molar excess of linker to target will depend on the desired degree of labeling and must be optimized empirically. A 10- to 20-fold molar excess is a common starting point for protein labeling.[14]
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation. Causality Note: The reaction is typically faster at room temperature, but 4°C may be preferred to maintain the stability of sensitive proteins.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 10-50 mM. The primary amines in Tris will react with and consume any remaining activated NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts (e.g., N-acylisourea) by size-exclusion chromatography, dialysis, or tangential flow filtration (TFF).
-
The purified product, Mmt-N-PEG8-Conjugate, is now ready for characterization or deprotection.
-
Protocol 2: Deprotection of the Methoxytrityl Group
The Mmt group is removed under mild acidic conditions to expose the terminal amine. A "scavenger" is included to trap the highly reactive trityl cation that is released, preventing it from re-attaching to the desired product or reacting with other nucleophiles (e.g., tryptophan residues).[4][15]
Materials:
-
Purified Mmt-N-PEG8-Conjugate
-
Trifluoroacetic Acid (TFA)
-
Scavenger: Triethylsilane (TES) or Triisopropylsilane (TIPS)
-
Dichloromethane (DCM) or other suitable organic solvent
Procedure:
-
Reaction Setup:
-
Dissolve the lyophilized or dried Mmt-N-PEG8-Conjugate in a suitable solvent. For many biomolecules, a mixture of DCM with minimal aqueous buffer may be required.
-
Prepare a deprotection cocktail. A common formulation is 95:5:1 (v/v/v) DCM:TFA:TIPS. Causality Note: The concentration of TFA is key. For Mmt, 1-2% TFA is often sufficient, providing selectivity over more robust protecting groups.[4]
-
-
Deprotection Reaction:
-
Add the deprotection cocktail to the dissolved conjugate.
-
Incubate at room temperature for 30-60 minutes. Monitor the reaction by HPLC or LC-MS if possible.
-
-
Workup and Purification:
-
Remove the TFA and solvent, typically by rotary evaporation or nitrogen stream.
-
Purify the deprotected conjugate (H₂N-PEG8-Conjugate) from the scavenger and cleaved Mmt group using HPLC, SEC, or precipitation.
-
Characterization of Conjugates
Rigorous analytical characterization is non-negotiable to validate the outcome of each step. The monodisperse nature of the PEG8 linker greatly simplifies this process compared to polydisperse PEGs.[8]
| Analytical Technique | Purpose | Expected Outcome & Interpretation | Reference(s) |
| Reverse-Phase HPLC (RP-HPLC) | Assess purity, confirm conjugation, and monitor reaction completion. | A successful conjugation will show a new peak with a longer retention time than the starting material. Purity is assessed by peak integration. | [7][16] |
| Mass Spectrometry (LC-MS, MALDI-TOF) | Confirm the exact mass of the conjugate and determine the degree of labeling. | The observed mass should match the theoretical mass of the starting molecule plus one or more linker moieties (713.85 Da each). The distribution of peaks reveals the degree of PEGylation. | [8][17][18] |
| Dynamic Light Scattering (DLS) | Measure changes in hydrodynamic radius upon PEGylation. | An increase in the hydrodynamic diameter confirms the attachment of the PEG linker to the molecule. | [7] |
Conclusion
Methoxytrityl-N-PEG8-acid is a sophisticated chemical tool that offers researchers exceptional control over the synthesis of complex molecular architectures. Its three core components—the acid-labile Mmt protecting group, the monodisperse PEG8 spacer, and the amine-reactive carboxylic acid—work in concert to enable sequential and site-specific bioconjugation. By providing defined spacer length, enhancing solubility, and allowing for orthogonal deprotection strategies, this linker facilitates the development of more homogeneous, well-characterized, and ultimately more effective therapeutic and diagnostic agents. The protocols and rationale presented in this guide provide a robust framework for the successful application of this versatile molecule in the laboratory.
References
- PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. (2025). Vertex AI Search.
- The Abundant Versatility of the 4-Methoxytrityl Group. (2010).
- PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024). PMC.
- From Synthesis to Characterization of Site-Selective PEGyl
- Questioning the Use of PEGyl
- Protecting group. (n.d.). Wikipedia.
- 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
- Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (2024). Total Synthesis.
- PEGyl
- PEGylation and its impact on the design of new protein-based medicines. (n.d.). Future Medicinal Chemistry - Ovid.
- Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines. (2009). PubMed.
- An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. (n.d.). Thieme Connect.
- Methoxytrityl-S-dPEG®₈-acid. (n.d.). Vector Labs.
- N-Hydroxysuccinimide active ester. (n.d.). Peptide Institute, Inc.
- Trends in Characterization of PEGylated Proteins by Mass Spectrometry. (2014). Walsh Medical Media.
- PEGylation Process: A Comprehensive Overview. (2024). PharmiWeb.com.
- A guide to functionalisation and bioconjugation strategies to surface-initi
- Protecting Agents. (n.d.). Tokyo Chemical Industry.
- METHOXYTRITYL-S-DPEG®₈-ACID DESCRIPTION. (n.d.). Vector Labs.
- Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. (n.d.).
- Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions. (2025). Benchchem.
- Small Molecule Activ
- m-PEG8-acid. (n.d.). Conju-Probe.
- m-PEG8-acid, 1093647-41-6. (n.d.). BroadPharm.
- m-PEG8-acid | CAS# 1093647-41-6 | m-PEG Linker. (n.d.). MedKoo Biosciences.
- m-PEG8-acid (CAT#: ADC-L-M0217). (n.d.).
- m-PEG8-NHS Ester | 1316189-13-5. (n.d.). Precise PEG LLC.
- m-PEG8-acid. (n.d.). Advanced ChemTech.
- PEG linker Archives - Page 8 of 12. (n.d.). Advanced ChemTech.
- Mal-PEG8-acid, 1818294-46-0. (n.d.). BroadPharm.
- Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. (n.d.). Thermo Fisher Scientific.
- m-PEG8-Acid | 1093647-41-6. (n.d.). Precise PEG.
- PEG Carboxylic Acid | COOH PEG | Acid Linkers. (n.d.). AxisPharm.
- The Power of Precision: Understanding PEG Linkers in Modern Drug Development. (2026). Benchchem.
- Tailoring the Composition of HA/PEG Mixed Nano-Assemblies for Anticancer Drug Delivery. (2025). MDPI.
- An In-depth Technical Guide to Bis-PEG8-acid: Structure, Properties, and Applic
Sources
- 1. nbinno.com [nbinno.com]
- 2. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 3. PEGylation - Wikipedia [en.wikipedia.org]
- 4. cblpatras.gr [cblpatras.gr]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG Acid | PEG Carboxylic Acid | COOH PEG | Acid Linkers | AxisPharm [axispharm.com]
- 11. advancedchemtech.com [advancedchemtech.com]
- 12. medkoo.com [medkoo.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lcms.cz [lcms.cz]
- 15. vectorlabs.com [vectorlabs.com]
- 16. pharmiweb.com [pharmiweb.com]
- 17. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
Engineering Precision Bioconjugates: A Technical Guide to MMT-N-PEG8-acid in Targeted Therapeutics
Executive Summary
In the rapidly evolving landscape of targeted therapeutics—particularly Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and oligonucleotide therapies—the selection of a chemical linker is as critical as the choice of the active payload. MMT-N-PEG8-acid (CAS 1334177-98-8) has emerged as a premier heterobifunctional linker. By combining the highly tunable hydrophilicity of an 8-unit polyethylene glycol (PEG) spacer with the orthogonal protection strategy of a Monomethoxytrityl (MMT) group, this molecule enables the synthesis of highly complex, base-sensitive biological constructs that would otherwise degrade under standard coupling conditions.
This technical whitepaper provides an in-depth mechanistic breakdown of MMT-N-PEG8-acid, detailing its structural causality, physicochemical properties, and field-validated experimental protocols for bioconjugation.
Chemical Identity & Structural Mechanics
The architectural logic of MMT-N-PEG8-acid is divided into three distinct functional domains, each engineered to solve a specific synthetic challenge in drug development.
-
The MMT (Monomethoxytrityl) Protecting Group: Unlike the ubiquitous Fmoc group, which requires strongly basic conditions (20% piperidine) for removal, the MMT group is an acid-labile amine protector. It is selectively 1 (e.g., 1–3% Trifluoroacetic acid or 3% Trichloroacetic acid)[1]. This causality is critical: it allows chemists to protect primary amines while conjugating base-sensitive payloads (such as delicate PROTAC warheads or oligonucleotide backbones) that would epimerize or degrade under basic deprotection.
-
The PEG8 Spacer: Comprising 8 consecutive ethylene glycol units, this spacer2 of the final construct[2]. In PROTAC design, an 8-unit PEG chain provides a specific topological distance that dictates the conformational flexibility required to form a stable ternary complex between the target protein and the E3 ligase.
-
The Carboxylic Acid: Serving as the electrophilic handle, the terminal carboxylic acid can be readily activated into an active ester for robust amidation with primary or secondary amines on the target payload.
Structural breakdown of MMT-N-PEG8-acid highlighting functional domains.
Physicochemical Properties & Quantitative Data
To ensure reproducible stoichiometric calculations and reaction planning, the core quantitative data for MMT-N-PEG8-acid is summarized below. The molecule possesses a3[3].
| Property | Value |
| Chemical Name | Methoxytrityl-N-PEG8-acid (MoTr-NH-PEG8-COOH) |
| CAS Number | 1334177-98-8 |
| Molecular Formula | C39H55NO11 |
| Molecular Weight | 713.85 g/mol |
| Spacer Length | 8 Polyethylene Glycol (PEG) units |
| Amine Protection | Monomethoxytrityl (MMT) |
| Solubility | DCM, DMF, DMSO, Methanol |
| Cleavage Conditions | 1-3% TFA or 3% TCA in DCM |
Mechanistic Workflows & Experimental Protocols
The following protocols represent a self-validating system for utilizing MMT-N-PEG8-acid in solution-phase bioconjugation.
Protocol 1: Carboxylic Acid Activation and Amidation
Causality: HATU is selected over traditional EDC/NHS coupling because the long, flexible PEG backbone can induce steric hindrance. HATU rapidly forms a highly reactive 7-azabenzotriazole active ester, which accelerates the reaction kinetics and minimizes the risk of epimerization at the payload site.
-
Preparation: Dissolve MMT-N-PEG8-acid (1.0 eq) and the target primary amine payload (1.1 eq) in anhydrous N,N-dimethylformamide (DMF). Note: Anhydrous conditions are critical to prevent the hydrolysis of the active ester intermediate.
-
Activation: Cool the solution to 0 °C. Add HATU (1.2 eq) followed dropwise by N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours. Monitor the consumption of the PEG linker via LC-MS.
-
Isolation: Quench the reaction with a saturated aqueous NH4Cl solution. Extract the product using ethyl acetate, wash with brine, dry over anhydrous Na2SO4 , and purify via reverse-phase HPLC.
Protocol 2: Mild Acidic Deprotection of the MMT Group
Causality: The MMT group cleaves to form a highly stable, brightly colored carbocation. Triisopropylsilane (TIPS) must be included as a scavenger to irreversibly react with the MMT cation, preventing it from re-alkylating the newly liberated primary amine.
-
Preparation: Dissolve the purified MMT-protected conjugate in anhydrous dichloromethane (DCM).
-
Deprotection: Add a pre-mixed solution of 1–3% Trifluoroacetic acid (TFA) in DCM containing 2% TIPS.
-
Monitoring: The solution will immediately turn a distinct yellow/orange color, indicating the release of the MMT cation. Stir at room temperature for 15–30 minutes. The reaction is complete when LC-MS confirms the disappearance of the protected mass.
-
Neutralization: Immediately neutralize the acidic solution by adding excess DIPEA or passing the mixture through a basic resin. Concentrate under reduced pressure to yield the free amine-PEG8-conjugate, ready for the secondary coupling step.
Step-by-step experimental workflow for bifunctional conjugation using MMT-N-PEG8-acid.
Applications in Advanced Therapeutics
PROTACs (Proteolysis Targeting Chimeras)
In PROTAC development, the linker is far more than a passive spacer; it actively influences the stability of the ternary complex. The 4, preventing the highly lipophilic warheads and E3 ligase ligands from aggregating in aqueous physiological environments[4]. The MMT protection strategy allows chemists to attach delicate, base-sensitive E3 ligase recruiters (such as certain Cereblon or VHL ligands) without risking degradation during linker deprotection.
Oligonucleotide Conjugation
MMT-N-PEG8-acid is highly prized in the synthesis of modified DNA/RNA therapeutics. Because 1, it provides a built-in colorimetric assay to determine coupling efficiency on an automated DNA synthesizer[1]. Furthermore, the mild acidic cleavage is entirely orthogonal to the base-labile protecting groups (like acetyl or benzoyl) used on the nucleobases, ensuring the integrity of the oligonucleotide chain.
References
- Next Peptide. "1334177-98-8 | Methoxytrityl-N-PEG8-acid".
- ATDBio. "Synthesis and applications of chemically modified oligonucleotides".
- Precise PEG LLC. "Linkers in PROTACs".
- Benchchem. "The Crucial Role of PEG Linkers in PROTAC and ADC Development: An In-depth Technical Guide".
Sources
Applications of Methoxytrityl-N-PEG8-acid in Antibody-Drug Conjugate (ADC) Development: An In-depth Technical Guide
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategic application of Methoxytrityl-N-PEG8-acid in the development of antibody-drug conjugates (ADCs). We will delve into the core principles, experimental workflows, and critical considerations for leveraging this versatile linker to enhance the therapeutic potential of ADCs.
The Critical Role of Linker Chemistry in ADC Efficacy
An antibody-drug conjugate is a tripartite molecular construct, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that covalently connects them.[1] The linker is a pivotal component that profoundly influences the ADC's stability, solubility, pharmacokinetics (PK), and the mechanism of payload release.[2][3] An ideal linker must be stable enough to prevent premature drug release in systemic circulation, thereby minimizing off-target toxicity, while enabling efficient payload liberation within the target cancer cells.[3]
Strategic Advantages of Methoxytrityl-N-PEG8-acid in ADC Design
Methoxytrityl-N-PEG8-acid is a heterobifunctional linker that offers a unique combination of features to address key challenges in ADC development. Its structure comprises three key functional domains: a methoxytrityl (Mmt) protecting group, a discrete eight-unit polyethylene glycol (PEG8) spacer, and a terminal carboxylic acid.
-
The Methoxytrityl (Mmt) Group: A Tool for Controlled Synthesis: The Mmt group is a highly acid-sensitive protecting group, often used to temporarily block a primary amine or thiol function.[4] In the context of Methoxytrityl-N-PEG8-acid, it protects the nitrogen atom, allowing for the selective activation of the terminal carboxylic acid for conjugation to a payload. The mild acidic conditions required for its removal (e.g., dilute trifluoroacetic acid) ensure the integrity of other sensitive functionalities within the drug-linker construct.[1][5]
-
The PEG8 Spacer: Enhancing Physicochemical and Pharmacokinetic Properties: The incorporation of a discrete PEG8 spacer imparts several significant advantages to the ADC.[6][7] Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance from circulation.[8] The hydrophilic nature of the PEG8 chain acts as a "shield," improving the overall solubility and stability of the ADC, which can enable higher drug-to-antibody ratios (DARs).[8][9] Furthermore, the PEG spacer increases the hydrodynamic radius of the ADC, which can reduce renal clearance and prolong its circulation half-life, leading to greater tumor accumulation.[2][10] Studies have indicated that a PEG length of at least eight units is a critical threshold for minimizing plasma clearance and improving the ADC's exposure and tolerability.[2]
-
The Terminal Carboxylic Acid: A Versatile Conjugation Handle: The carboxylic acid provides a reactive handle for conjugation to amine-containing molecules, most notably the lysine residues on the surface of an antibody, through the formation of a stable amide bond.[11] This is typically achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[12]
Experimental Workflow: Synthesis of an ADC using Methoxytrityl-N-PEG8-acid
The following section outlines a detailed, three-stage workflow for the synthesis of an ADC using Methoxytrityl-N-PEG8-acid. This process involves the initial formation of a drug-linker conjugate, followed by deprotection and subsequent conjugation to a monoclonal antibody.
Diagram 1: Overall ADC Synthesis Workflow
Caption: A three-stage workflow for ADC synthesis using Methoxytrityl-N-PEG8-acid.
Stage 1: Synthesis of the Methoxytrityl-Protected Drug-Linker Conjugate
The initial step involves the coupling of the cytotoxic payload to the Methoxytrityl-N-PEG8-acid linker. This protocol assumes the payload contains a primary or secondary amine for amide bond formation.
Protocol 1: EDC/NHS Coupling of Payload to Methoxytrityl-N-PEG8-acid
Materials:
-
Methoxytrityl-N-PEG8-acid
-
Amine-containing payload
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve Methoxytrityl-N-PEG8-acid in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.
-
Dissolve the amine-containing payload in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC (e.g., 100 mg/mL) and NHS (e.g., 100 mg/mL) in anhydrous DMF or DMSO immediately before use.[12]
-
-
Activation of Methoxytrityl-N-PEG8-acid:
-
In a reaction vial, combine Methoxytrityl-N-PEG8-acid (1 equivalent) with NHS (1.5 equivalents) in Reaction Buffer.
-
Add EDC (1.5 equivalents) to the mixture.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester intermediate.[13]
-
-
Conjugation to Payload:
-
Add the amine-containing payload (1-1.2 equivalents) to the activated linker solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.[13]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Purification of the Drug-Linker Conjugate:
-
Monitor the reaction progress by RP-HPLC.
-
Upon completion, purify the Methoxytrityl-protected drug-linker conjugate using preparative RP-HPLC to remove unreacted starting materials and byproducts.[]
-
Lyophilize the pure fractions to obtain the desired product.
-
Stage 2: Deprotection of the Methoxytrityl Group
The Methoxytrityl group is removed under mild acidic conditions to expose the amine on the PEG spacer, which will then be used for conjugation to the antibody.
Protocol 2: Mild Acidic Deprotection of the Methoxytrityl Group
Materials:
-
Methoxytrityl-protected drug-linker conjugate
-
Deprotection Solution: 1-5% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[4]
-
Scavenger: Triethylsilane (TES) or Triisopropylsilane (TIPS) (optional, to prevent re-tritylation)[1]
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Purification System: RP-HPLC
Procedure:
-
Deprotection Reaction:
-
Dissolve the Methoxytrityl-protected drug-linker conjugate in DCM.
-
Add the Deprotection Solution (and scavenger, if used) to the reaction mixture.
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[4]
-
-
Work-up:
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the deprotected drug-linker conjugate by RP-HPLC.
-
Lyophilize the pure fractions to obtain the final drug-linker construct with a free amine.
-
Stage 3: Conjugation of the Drug-Linker Construct to the Antibody
The final step involves the conjugation of the deprotected drug-linker to the lysine residues of the monoclonal antibody.
Diagram 2: EDC/NHS-Mediated Lysine Conjugation
Caption: Mechanism of EDC/NHS-mediated conjugation to antibody lysine residues.
Protocol 3: EDC/NHS Conjugation to Antibody Lysine Residues
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Deprotected drug-linker construct (H2N-PEG8-Payload)
-
EDC and NHS
-
Conjugation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Size-Exclusion Chromatography (SEC)
Procedure:
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 5-10 mg/mL in Coupling Buffer.[11]
-
-
Activation of the Drug-Linker Construct:
-
Dissolve the deprotected drug-linker construct in Conjugation Buffer.
-
Add EDC (5-10 fold molar excess over the drug-linker) and NHS (5-10 fold molar excess over the drug-linker).
-
Incubate for 15-30 minutes at room temperature.[15]
-
-
Conjugation Reaction:
-
Add the activated drug-linker solution to the antibody solution. A molar excess of 5-20 fold of the drug-linker over the antibody is a typical starting point, and this ratio should be optimized to achieve the desired DAR.[11]
-
Adjust the pH to 7.2-7.5 with Coupling Buffer.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[13]
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50 mM to cap any unreacted NHS esters.[11]
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC to remove unconjugated drug-linker and any aggregated antibody using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS).[16]
-
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the final ADC is crucial to ensure its quality, homogeneity, and desired therapeutic properties.
Table 1: Key Characterization Techniques for ADCs
| Parameter | Analytical Technique | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC)-HPLC, Reversed-Phase (RP)-HPLC, Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated per antibody and the distribution of different drug-loaded species.[17][18][19] |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC)-HPLC | To assess the percentage of monomeric ADC and quantify high molecular weight aggregates.[20][21] |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, CellTiter-Glo) | To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.[7] |
| In Vitro Stability | Incubation in plasma followed by HIC-HPLC or LC-MS analysis | To evaluate the stability of the linker and measure the rate of premature drug release.[8][20] |
| In Vivo Efficacy | Xenograft tumor models | To assess the anti-tumor activity of the ADC in a living organism.[2] |
Diagram 3: HIC-HPLC Analysis of an ADC
Caption: A representative HIC-HPLC chromatogram showing the separation of ADC species with different DARs.
Quantitative Data and Performance Metrics
The use of a PEG8 linker has been shown to significantly improve the properties of ADCs. The following tables summarize representative data from studies on ADCs with PEG8 linkers.
Table 2: Impact of PEG8 Linker on ADC Pharmacokinetics
| ADC Construct | Linker Type | Animal Model | Half-Life (t½) | Key Findings | Reference |
| Trastuzumab-MMAE | Non-PEGylated | Rat | Shorter | Rapid clearance | [22] |
| Trastuzumab-PEG8-MMAE | Cleavable PEG8 | Rat | Longer | Improved PK profile compared to non-PEGylated ADC | [6] |
| IgG-Payload | Non-PEGylated | Mouse | Shorter | Poorly tolerated at high doses | [5] |
| IgG-PEG8-Payload | Non-cleavable PEG8 | Mouse | Longer | Well-tolerated at high doses | [5] |
Table 3: In Vitro and In Vivo Performance of ADCs with PEG8 Linkers
| ADC Construct | Target Cell Line | In Vitro IC50 (nM) | Tumor Model | In Vivo Efficacy | Reference |
| Anti-HER2-PEG8-MMAE | HER2+ (NCI-N87) | ~1-10 | NCI-N87 Xenograft | Significant tumor growth inhibition | [6] |
| Anti-HER2-MMAE (No PEG) | HER2+ (NCI-N87) | ~1-10 | NCI-N87 Xenograft | Less effective than PEGylated ADC | [5] |
| Anti-CD30-PEG8-MMAE | CD30+ (Karpas 299) | Sub-nanomolar | Karpas 299 Xenograft | Complete tumor regression | [23] |
Conclusion
Methoxytrityl-N-PEG8-acid is a highly valuable tool in the rational design and synthesis of advanced antibody-drug conjugates. Its trifunctional nature provides a strategic framework for a controlled and sequential conjugation process, while the integrated PEG8 spacer effectively addresses common challenges associated with payload hydrophobicity, leading to ADCs with improved solubility, stability, and pharmacokinetic profiles. The detailed experimental workflows and characterization methods provided in this guide offer a practical foundation for researchers to successfully implement this versatile linker in their ADC development programs, ultimately contributing to the creation of more effective and safer targeted cancer therapies.
References
-
Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. (2024, October 15). Agilent Technologies. [Link]
-
How to analyse cysteine-linked ADC using HIC. (2023, December 8). Separation Science. [Link]
-
953 Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. (2025, November 4). Journal for ImmunoTherapy of Cancer. [Link]
-
Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis. (2021, October 6). mAbs, 13(1), 1982947. [Link]
-
Accelerated stability study of PEG-ADCs evaluating the percentage of... (n.d.). ResearchGate. [Link]
-
Site-selective lysine conjugation methods and applications towards antibody–drug ... (2021, September 27). RSC Publishing. [Link]
-
Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. (2015, July 31). American Pharmaceutical Review. [Link]
-
ADC pharmacokinetic and tolerability as a function of PEG size. A,... (n.d.). ResearchGate. [Link]
-
The Abundant Versatility of the 4-Methoxytrityl Group. (n.d.). CBL Patras. [Link]
-
Site-selective lysine conjugation methods and applications towards antibody–drug ... (2021, September 27). RSC Publishing. [Link]
-
Antibody drug conjugates as targeted cancer therapy: past development, present challenges and future opportunities. (n.d.). PMC. [Link]
-
Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates. (n.d.). PMC. [Link]
-
In vitro assays to predict ADC hematological toxicity: Contribution of antibody, linker, and payload. (n.d.). Zymeworks. [Link]
-
A review of conjugation technologies for antibody drug conjugates. (n.d.). PMC - NIH. [Link]
-
Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. (2017, January 5). Molecular Cancer Therapeutics. [Link]
-
In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution. (n.d.). PMC. [Link]
-
Oligonucleotide synthesis under mild deprotection conditions. (n.d.). PMC. [Link]
-
Protocols for Lysine Conjugation. (n.d.). Springer Nature Experiments. [Link]
-
Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). (2025, May 22). Labinsights. [Link]
-
Analytical methods for physicochemical characterization of antibody drug conjugates. (n.d.). PMC. [Link]
-
How To: Measure and Optimize the Removal of MMT Protecting Groups. (2023, January 30). Biotage. [Link]
-
Antibody-Drug Conjugates: A New Paradigm for Cancer Treatment: Part I. (2016, January 31). CordenPharma. [Link]
-
The Selective Protection and Deprotection of Ambident Nucleophiles with Parent and Substituted Triarylmethyls. (2002, January 1). TÜBİTAK Academic Journals. [Link]
-
Overcoming purification hurdles for ADC linker payloads. (2025, June 23). Sterling Pharma Solutions. [Link]
-
Advances in the Development of Dual-Drug Antibody Drug Conjugates. (n.d.). ADC Review. [Link]
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017, September 26). G-Biosciences. [Link]
-
Process flow for the preparation of the ADCs from Trs via the two-step conjugation procedure. a) Modification reaction of the antibody. (n.d.). ResearchGate. [Link]
-
A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. (n.d.). PMC. [Link]
-
How to Design and Synthesize Antibody Drug Conjugates?. (n.d.). Creative Bioarray. [Link]
-
Help with NHS/EDC coupling protocol to attach antibodies to glass. (2022, July 1). Reddit. [Link]
-
A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. (2022, August 18). Figshare. [Link]
-
Antibody Drug Conjugates for Cancer Therapy: From Metallodrugs to Nature-Inspired Payloads. (2024, August 8). MDPI. [Link]
-
Trends in ADC development: Expanding the ADC arsenal. (n.d.). Scitaris. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]
- 4. Understanding The Effect Of Discreet PEG Linkers On ADC Structure And Binding [bioprocessonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. purepeg.com [purepeg.com]
- 9. Harnessing a catalytic lysine residue for the one-step preparation of homogeneous antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. agilent.com [agilent.com]
- 18. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 20. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. aacrjournals.org [aacrjournals.org]
A Senior Application Scientist's Guide to Heterobifunctional PEG Linkers in PROTAC Design
Abstract
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of three distinct parts: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] It is now unequivocally clear that the linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, physicochemical properties, and overall pharmacological performance.[4][5] This guide provides an in-depth technical examination of heterobifunctional polyethylene glycol (PEG) linkers, one of the most prevalent and versatile linker classes in PROTAC design. We will explore the causal relationships between PEG linker characteristics and PROTAC function, provide field-proven experimental protocols for their evaluation, and offer insights into rational design strategies for researchers, scientists, and drug development professionals.
The PROTAC Mechanism: A Symphony of Induced Proximity
PROTACs operate catalytically to eliminate target proteins rather than simply inhibiting them.[2][6] This is achieved by forming a ternary complex, bringing the POI and an E3 ubiquitin ligase into close proximity.[3][7] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of the POI.[8] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[2][9]
The stability and geometry of this POI-PROTAC-E3 ligase ternary complex are paramount to the efficiency of protein degradation.[3][7] The linker plays the central role of an orchestrator, dictating the relative orientation and distance between the two proteins.[5] An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which stabilizes the ternary complex and enhances degradation.[3][10]
Figure 1: General mechanism of PROTAC-induced protein degradation.
Heterobifunctional PEG Linkers: The Versatile Modulator
Heterobifunctional PEG linkers are polyethylene glycol chains with two different reactive functional groups at their termini.[11][12] This dual-reactivity is the key to their utility, allowing for the specific and controlled covalent attachment of two different molecules—in this case, the POI ligand and the E3 ligase ligand.[11]
Core Attributes and Their Scientific Implications
The incorporation of a PEG chain as the linker backbone imparts several highly desirable properties to the PROTAC molecule:
-
Enhanced Solubility: Many potent protein ligands are hydrophobic. The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the entire PROTAC molecule, preventing aggregation and facilitating its use in both in vitro and in vivo settings.[1][13][14]
-
Improved Pharmacokinetics (PK): PEGylation is a clinically validated strategy to extend the half-life of therapeutics.[15][16] The PEG chain increases the hydrodynamic volume of the PROTAC, which can reduce renal clearance and shield it from enzymatic degradation, leading to longer circulation times.[16][17]
-
Reduced Immunogenicity: The PEG chain can mask the PROTAC from the immune system, reducing the likelihood of an unwanted immune response.[11][15]
-
Conformational Flexibility: Longer PEG linkers provide greater conformational flexibility, which can be crucial for allowing the POI and E3 ligase to adopt a productive orientation for ubiquitination.[13] However, excessive flexibility can also lead to an entropic penalty that destabilizes the ternary complex.[13]
Figure 2: Structure of a heterobifunctional PEGylated PROTAC.
The Causality of Linker Length and Composition
The design of the linker is a multi-parameter optimization process where length and chemical composition are critical variables that must be empirically determined for each POI-E3 ligase pair.[3][18]
Optimizing Linker Length: A Balancing Act
The distance between the ligand binding sites on the POI and the E3 ligase dictates the required linker length.
-
Too Short: A linker that is too short can introduce steric hindrance, preventing the formation of a stable ternary complex.[18][19] This was observed in studies on Bruton's Tyrosine Kinase (BTK) degraders, where PROTACs with very short linkers (e.g., < 4 PEG units) showed impaired binding affinity compared to the free ligands.[4]
-
Too Long: An excessively long linker may lead to unproductive binding modes where the two proteins are too far apart for efficient ubiquitin transfer.[3] This can also contribute to the "hook effect," a phenomenon where at high concentrations, the PROTAC favors the formation of binary (PROTAC-POI or PROTAC-E3) complexes over the productive ternary complex, reducing degradation efficacy.[3][13]
The optimal linker length is not universal and must be determined experimentally for each system.[19] A common strategy is to synthesize a library of PROTACs with varying PEG linker lengths (e.g., n=2, 4, 6, 8, 12 PEG units) and evaluate their degradation activity.[13]
| Target-Ligase System | Linker Length (PEG units) | Degradation Potency (DC₅₀) | Key Finding | Reference |
| BTK - CRBN | 2 | >1000 nM | Short linkers are ineffective. | Zorba et al., 2018[18] |
| BTK - CRBN | 6-12 | Low nM | Longer linkers promote stable ternary complex and potent degradation. | Zorba et al., 2018[18] |
| BRD4 - CRBN | 1-2 | >5 µM | Intermediate lengths showed reduced potency in this specific system. | Wurz et al.[4] |
| BRD4 - CRBN | 0, 4-5 | <0.5 µM | Shorter and longer linkers were more effective, highlighting non-linear SAR. | Wurz et al.[4] |
Table 1: Impact of PEG Linker Length on PROTAC Degradation Potency. (DC₅₀ is the concentration for 50% degradation).
Linker Composition and Synthesis Strategies
While simple PEG and alkyl chains are common, incorporating other chemical motifs can fine-tune properties.[4] For example, rigid elements like piperazine or triazole rings can reduce conformational flexibility, which may be advantageous in certain systems.[13]
The synthesis of PEGylated PROTACs is a modular process.[20] "Click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a favored strategy.[21][] It offers a robust, efficient, and biocompatible method for conjugating a ligand-azide fragment to a ligand-alkyne fragment via a PEG linker, rapidly generating diverse PROTAC libraries for optimization.[4][23]
Experimental Evaluation of PEGylated PROTACs
A robust, self-validating experimental workflow is essential to characterize a novel PROTAC. This process moves from confirming target degradation in cells to verifying the mechanism of action.
Figure 3: A typical experimental workflow for PROTAC evaluation.
Protocol: Western Blotting for Target Degradation Analysis
Western blotting is the gold-standard technique for quantifying PROTAC-induced protein degradation and determining key parameters like DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[2]
Objective: To quantitatively measure the level of a target protein in cells following treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Seed a relevant cell line in 6-well or 12-well plates and allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (typically 16-24 hours).[24]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation during sample processing.[24]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteins.[24]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for all samples.[24]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize lysate concentrations with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins via electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2] Confirm transfer efficiency using Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin in TBST) to prevent non-specific antibody binding.[2]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize for loading differences.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Quantify the band intensity using densitometry software. Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[24]
-
Self-Validation Control: To confirm that the observed degradation is mediated by the proteasome, a crucial control experiment involves co-treating cells with the PROTAC and a proteasome inhibitor (e.g., MG132).[25] A rescue of protein levels in the presence of the inhibitor validates the PROTAC's mechanism of action.
Conclusion and Future Perspectives
Heterobifunctional PEG linkers are a cornerstone of modern PROTAC design, offering a powerful toolkit to modulate the physicochemical and pharmacological properties of these novel therapeutics. Their ability to enhance solubility, improve pharmacokinetics, and provide the necessary flexibility for ternary complex formation makes them an invaluable asset.[20] However, the "trial and error" approach to linker optimization remains a significant bottleneck.[4] The future of rational linker design will increasingly rely on advances in computational and structural methods, such as molecular dynamics simulations and cryo-EM, to better predict the structure and dynamics of PROTAC ternary complexes.[5][26] By combining these in silico approaches with robust empirical validation, we can accelerate the development of optimized PROTACs with enhanced therapeutic potential.
References
- BenchChem Technical Support Team. (2025, December). A Comparative Guide to Click Chemistry Reagents for PROTAC Synthesis. Benchchem. [Link not available]
- BenchChem Technical Support Team. (2025, December). A Comparative Guide to Click Chemistry Reagents for PROTAC Synthesis. Benchchem. [Link not available]
-
Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. (n.d.). PMC. [Link]
-
CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. CD ComputaBio. [Link]
-
Click chemistry in the development of PROTACs. (n.d.). RSC Chemical Biology (RSC Publishing). [Link]
-
Mechanistic and Structural Features of PROTAC Ternary Complexes. (n.d.). [Link]
-
Mechanistic and Structural Features of PROTAC Ternary Complexes. (2021). PubMed. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]
-
Click chemistry in the development of PROTACs. (2023, December 29). RSC Publishing. [Link]
-
E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (n.d.). PMC. [Link]
-
Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. (2017, November 8). Portland Press. [Link]
-
Novel approaches for the rational design of PROTAC linkers. (2026, January 5). ResearchGate. [Link]
-
The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (2025, September 27). MDPI. [Link]
-
PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. (2023, May 10). MDPI. [Link]
-
AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
-
Rationalizing PROTAC-Mediated Ternary Complex Formation Using Rosetta. (2021, February 24). ACS Publications. [Link]
-
rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (2024, March 5). Oxford Academic. [Link]
-
Degryse, B., Eden, G., Archinti, M., Andreotti, G., Citro, V., Murphy, R. P., Cubellis, M. V., & Furlan, F. (2019). PEGylation, the ultimate strategy to improve the in vivo efficiency of bioactive compounds. [Link]
-
From Synthesis to Characterization of Site-Selective PEGylated Proteins. (2019, December 18). [Link]
-
Tran, B. Q., et al. (2022, December 1). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship. [Link]
-
The Benefits and Challenges of PEGylating Small Molecules. (2025, August 6). ResearchGate. [Link]
-
Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). (2024, March 8). Frontiers. [Link]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 6. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. purepeg.com [purepeg.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. betalifesci.com [betalifesci.com]
- 16. PEGylation, the ultimate strategy to improve the in vivo efficiency of bioactive compounds [iris.cnr.it]
- 17. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 23. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. portlandpress.com [portlandpress.com]
The Molecular Architecture: A Hydrophobic-Hydrophilic Tug-of-War
An in-depth technical analysis of the solubility characteristics, mechanistic behavior, and purification workflows of Monomethoxytrityl (MMT)-protected Polyethylene Glycol (PEG) amino acids.
MMT-protected PEG amino acids (typically structured as MMT-NH-PEG n -COOH ) are highly versatile bifunctional linkers used extensively in solid-phase peptide synthesis (SPPS), oligonucleotide functionalization, and the development of Proteolysis Targeting Chimeras (PROTACs). The physical behavior of these molecules is dictated by a structural "tug-of-war" between three distinct domains:
-
The MMT Protecting Group (Hydrophobic Pole): Comprising three phenyl rings and a single electron-donating methoxy group, the monomethoxytrityl (MMT) moiety is intensely lipophilic[1]. It acts as a massive hydrophobic anchor.
-
The PEG Chain (Hydrophilic Core): The repeating ethylene oxide units ( −CH2−CH2−O− ) are highly hydrophilic, flexible, and capable of extensive hydrogen bonding with aqueous solvents[2].
-
The Carboxylic Acid (pH-Dependent Terminus): The C-terminus provides the conjugation handle, exhibiting pH-dependent solubility (protonated and lipophilic at low pH; deprotonated and hydrophilic at high pH).
The net solubility of the molecule is entirely dependent on the length of the PEG chain ( n ). For short PEG chains ( n≤4 ), the massive hydrophobic bulk of the MMT group dominates, rendering the molecule insoluble in water but highly soluble in organic solvents like Dichloromethane (DCM) and N,N -Dimethylformamide (DMF). As the PEG chain extends ( n≥12 ), the molecule becomes amphiphilic, eventually achieving full aqueous solubility at high molecular weights.
Fig 1: Structural domains dictating the amphiphilic behavior of MMT-PEG-AA.
Quantitative Solubility Matrix
To optimize solvent selection during synthesis, refer to the following empirically derived solubility matrix for MMT-NH-PEG n -COOH constructs.
| PEG Length ( n ) | Water (pH 7.0) | DCM / Chloroform | DMF / NMP | Acetonitrile (ACN) | Dominant Characteristic |
| n=2 to 4 | Poor (< 1 mg/mL) | Excellent (> 100 mg/mL) | Excellent | Good | Highly Lipophilic |
| n=6 to 12 | Moderate (Amphiphilic) | Excellent | Excellent | Excellent | Amphiphilic / Micellar |
| n>24 | Excellent (> 50 mg/mL) | Good | Good | Good | Highly Hydrophilic |
Causality in Protecting Group Selection: Why MMT?
In the realm of trityl-based protecting groups, the choice between Trityl (Trt), Monomethoxytrityl (MMT), and Dimethoxytrityl (DMT) is a calculation of acid-lability versus synthetic stability.
The MMT group is specifically chosen for PEG-amino acids because it strikes an optimal kinetic balance. The single methoxy group provides enough electron-donating resonance to stabilize the resulting carbocation during cleavage, making MMT easily removable under mild acidic conditions (e.g., 2-5% Trifluoroacetic acid or 20% Acetic Acid)[3][4]. However, it is significantly more stable than DMT, which is prone to premature cleavage (detritylation) during standard coupling cycles or extended storage[3]. Furthermore, MMT is completely orthogonal to base-labile protecting groups like Fmoc, allowing for complex, multi-dimensional SPPS strategies[5].
Trityl-On Purification Mechanics
One of the most powerful applications of the MMT group's extreme hydrophobicity is "Trityl-On" purification [6]. During the synthesis of complex PEGylated peptides or oligonucleotides, failure sequences (truncated chains) are capped and lack the terminal MMT group.
When the crude mixture is loaded onto a Reverse-Phase HPLC (RP-HPLC) column or a Solid-Phase Extraction (SPE) cartridge, the MMT group acts as a potent hydrophobic tag. The MMT-bearing target molecule binds fiercely to the C18 stationary phase, allowing all hydrophilic failure sequences to be washed away with low-organic aqueous buffers[4][6]. Once isolated, the MMT group is cleaved on-column using a dilute acid, and the purified, deprotected PEG-target is eluted[7].
Fig 2: Trityl-on purification workflow leveraging MMT hydrophobicity.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The cleavage of the MMT group generates an MMT carbocation, which is intensely yellow and absorbs strongly at 497 nm [8]. This provides an immediate, visual, and quantifiable confirmation of reaction progress.
Protocol A: Coupling of MMT-PEG-AA in Organic Solvents
Causality: Because short-chain MMT-PEG-AAs are highly hydrophobic, coupling must be performed in non-aqueous, highly polar aprotic solvents to ensure complete dissolution and prevent aggregation.
-
Dissolution: Weigh the MMT-NH-PEG n -COOH (1.5 to 3.0 equivalents relative to resin loading) and dissolve in anhydrous DMF or NMP to a concentration of 0.2 M. Note: For n≤4 , DCM can be used as a co-solvent to maximize solubility.
-
Activation: Add coupling reagents (e.g., HATU or DIC/Oxyma) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents).
-
Coupling: Add the activated mixture to the resin-bound amine. Agitate for 1-2 hours at room temperature.
-
Validation: Perform a standard Kaiser test. A negative result (yellow) confirms complete coupling of the bulky MMT-PEG construct.
Protocol B: Mild Acid Deprotection & MMT-OH Extraction
Causality: Standard cleavage cocktails (95% TFA) will obliterate the MMT group but may also cleave the molecule from the resin or damage sensitive moieties[5]. Mild acidolysis is required. Furthermore, the cleaved byproduct (MMT-OH) is highly lipophilic and will crash out of aqueous solutions, requiring organic extraction[3].
-
Acidolysis: Treat the purified MMT-on compound with a solution of 20% Glacial Acetic Acid / 80% Water for 1 hour at room temperature[3][8]. Alternatively, use 2-5% TFA in DCM for 15 minutes[4].
-
Colorimetric Validation: The solution will immediately turn a distinct yellow. Monitor the absorbance at 497 nm using a UV-Vis spectrophotometer[8]. The reaction is complete when the absorbance plateaus.
-
Byproduct Extraction (Critical Step): The cleavage releases MMT alcohol (MMT-OH), which is only slightly soluble in aqueous acid and will cause the solution to become hazy[8]. Add an equal volume of Ethyl Acetate and vortex vigorously.
-
Phase Separation: Allow the phases to separate. The highly hydrophobic MMT-OH will partition entirely into the upper Ethyl Acetate layer[3]. Discard the upper organic layer.
-
Recovery: The deprotected H2N -PEG n -COOH remains in the lower aqueous layer. Lyophilize or desalt the aqueous layer to recover the pure product.
Deprotection Reagent Comparison
| Reagent System | Concentration | Cleavage Time | Mechanism & Byproduct Handling |
| Trifluoroacetic Acid (TFA) | 2% to 5% in DCM | 5 – 15 min | Rapid acidolysis. Requires a cation scavenger (e.g., TIS) to prevent reattachment. |
| Acetic Acid (AcOH) | 20% in Water | 60 min | Mild acidolysis. Highly selective. MMT-OH byproduct must be extracted with Ethyl Acetate. |
References
-
Glen Report 24.29: Technical Brief: Which 5'-Amino-Modifier?: Trityl-on Purification. Glen Research. Available at:[Link]
-
5'-MMT-AMINO-MODIFIERS. Glen Research. Available at: [Link]
-
Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. ATDBio. Available at:[Link]
-
Avoiding Depurination During Trityl-on Purification. Phenomenex. Available at:[Link]
-
TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Peptide Chemistry. Available at: [Link]
-
Hidden hydrophobicity impacts polymer immunogenicity. NSF Public Access Repository. Available at:[Link]
-
Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. MDPI. Available at: [Link]
- US20080287670A1 - Systems and methods for the purification of synthetic trityl-on oligonucleotides. Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. atdbio.com [atdbio.com]
- 7. US20080287670A1 - Systems and methods for the purification of synthetic trityl-on oligonucleotides - Google Patents [patents.google.com]
- 8. glenresearch.com [glenresearch.com]
Navigating the Landscape of Reversible PEGylation: A Technical Guide to MMT and DMT Protecting Groups in PEG Reagents
Abstract
In the realm of bioconjugation and drug delivery, polyethylene glycol (PEG) has emerged as a transformative polymer, enhancing the therapeutic properties of proteins, peptides, and small molecule drugs. The strategic application of PEG, or PEGylation, often necessitates the use of protecting groups to ensure site-specific modification and to facilitate multi-step synthetic strategies. Among the most utilized protecting groups for hydroxyl and amino functionalities are the trityl ethers, specifically the 4-methoxytrityl (MMT) and 4,4'-dimethoxytrityl (DMT) groups. This in-depth technical guide provides a comprehensive exploration of the fundamental chemistry, differential characteristics, and strategic applications of MMT- and DMT-protected PEG reagents. We will delve into the mechanistic underpinnings of their acid-lability, provide detailed experimental protocols, and offer field-proven insights to guide researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
The Principle of Trityl-Based Protection in PEG Chemistry
The utility of protecting groups in organic synthesis is to temporarily mask a reactive functional group, preventing it from participating in a chemical reaction while transformations occur elsewhere in the molecule.[1] The trityl group (triphenylmethyl, Tr) and its derivatives, MMT and DMT, are bulky ether-based protecting groups prized for their stability in neutral or basic conditions and their facile removal under acidic conditions.[1][2]
The core of their functionality lies in the acid-catalyzed cleavage of the ether linkage. This process follows an SN1-type mechanism, initiated by the protonation of the ether oxygen.[2] The subsequent departure of the PEGylated molecule results in the formation of a highly stable carbocation. The stability of this cation is the primary determinant of the protecting group's lability.
The introduction of electron-donating methoxy groups at the para positions of the phenyl rings significantly enhances the stability of the trityl carbocation through resonance. This electronic effect is the key differentiator between MMT and DMT.
-
Monomethoxytrityl (MMT): With a single methoxy group, the MMT cation is less stable than its dimethoxy counterpart. Consequently, the MMT group is more robust and requires stronger acidic conditions for its removal.[3]
-
Dimethoxytrityl (DMT): The presence of two methoxy groups provides greater stabilization to the carbocation, rendering the DMT group significantly more acid-labile.[3][4] It can be cleaved under very mild acidic conditions, a crucial feature for applications involving sensitive biomolecules.[3]
dot graph "Trityl_Cation_Stability" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} "Figure 1: The effect of methoxy substitution on the stability of the trityl carbocation."
Head-to-Head Comparison: MMT-PEG vs. DMT-PEG Reagents
The choice between an MMT- or DMT-protected PEG reagent is a critical decision in the design of a synthetic route. This choice is dictated by the chemical nature of the substrate, the desired reaction conditions, and the overall synthetic strategy.
| Feature | MMT (Monomethoxytrityl) | DMT (Dimethoxytrityl) |
| Primary Application | Protection of terminal amino groups and hydroxyls requiring greater stability.[3][5] | Standard for 5'-hydroxyl protection in automated oligonucleotide synthesis; preferred for sensitive biomolecules.[3][5] |
| Acid Lability | More stable; requires stronger acidic conditions for removal (e.g., 80% acetic acid).[3] | Highly acid-labile; readily cleaved under mild acidic conditions (e.g., 3% TCA or DCA in an organic solvent).[3] |
| Deprotection Monitoring | The released MMT cation is yellow, but its absorbance is not typically used for quantitative reaction monitoring.[3] | The DMT cation is a stable, vibrant orange species with a strong absorbance maximum around 495 nm, enabling real-time spectrophotometric monitoring of deprotection.[3][6] |
| Orthogonal Strategy | Can be used orthogonally with more acid-labile groups like DMT. | Can be selectively removed in the presence of more stable groups like MMT.[7] |
| Ideal Use Case in PEGylation | PEGylation of a robust molecule where subsequent reaction steps require acidic conditions that would cleave a DMT group. | PEGylation of acid-sensitive substrates like certain peptides or complex natural products. |
The Chemistry of Deprotection: Mechanism and Monitoring
The deprotection of MMT and DMT ethers is a cornerstone of their application. The reaction is initiated by an acid, which protonates the ether oxygen, making the PEG-alcohol a good leaving group. The resulting trityl carbocation is then quenched by a nucleophile, typically water or an alcohol from the solvent.[1]
dot graph "Deprotection_Mechanism" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} "Figure 2: General mechanism for the acid-catalyzed deprotection of a DMT-protected PEG."
A significant advantage of the DMT group is the distinct orange color of its cation, which allows for the quantification of the deprotection reaction using UV-Vis spectrophotometry.[6] By measuring the absorbance of the solution at approximately 495 nm, one can monitor the progress of the reaction and ensure complete removal of the protecting group.[6] This feature is extensively used in automated DNA synthesizers to assess the efficiency of each coupling cycle.[8]
Experimental Protocols
General Protocol for PEGylation using an MMT/DMT-PEG Reagent
This protocol describes a general procedure for the conjugation of an amine-reactive MMT/DMT-PEG-NHS ester to a protein.
Materials:
-
Protein of interest with accessible primary amines (e.g., lysine residues, N-terminus).
-
MMT-PEG-NHS or DMT-PEG-NHS ester.
-
Reaction Buffer: Amine-free buffer, pH 7-9 (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).[9]
-
Quenching Solution: 1 M Tris-HCl or glycine, pH 7.5.
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX)).
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the MMT/DMT-PEG-NHS ester in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution.[10]
-
PEGylation Reaction: Add the PEG reagent stock solution to the protein solution at a desired molar ratio (e.g., 5- to 20-fold molar excess of PEG to protein).[11]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 30 minutes.
-
Purification: Purify the MMT/DMT-on PEGylated protein from excess reagents and unreacted protein using SEC or IEX chromatography.[] The bulky, hydrophobic trityl group can also facilitate purification by reversed-phase chromatography.[13]
Protocol for the Deprotection of a DMT-PEGylated Protein
Materials:
-
Purified DMT-on PEGylated protein.
-
Deprotection Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in a suitable organic solvent like dichloromethane (for small molecules) or a buffered aqueous solution at a controlled pH for proteins.[3] For sensitive proteins, 80% acetic acid in water can be used.[3]
-
Neutralization Buffer: e.g., 1 M Tris base.
-
Desalting column or dialysis system.
Procedure:
-
Deprotection: Dissolve the lyophilized DMT-on PEGylated protein in the Deprotection Solution.
-
Monitoring: If using an organic solvent, the solution will turn orange, indicating the release of the DMT cation. The reaction is typically complete within minutes. For aqueous deprotection, the reaction may be slower and should be monitored by HPLC.
-
Neutralization: Once deprotection is complete, neutralize the reaction mixture with the Neutralization Buffer.
-
Final Purification: Remove the cleaved DMT group and salts using a desalting column or dialysis against the final storage buffer.
Protocol for the Deprotection of an MMT-PEGylated Moiety
Materials:
-
Purified MMT-on PEGylated molecule.
-
Deprotection Solution: 80% acetic acid in water.[3]
-
Ethyl acetate for extraction.
-
Desalting column or dialysis system.
Procedure:
-
Deprotection: Dissolve the MMT-on PEGylated molecule in the 80% acetic acid solution.
-
Incubation: Incubate at room temperature for 1-2 hours.[3] The solution may become hazy due to the formation of MMT-alcohol.[3]
-
Extraction: If a haze forms, extract the aqueous solution three times with ethyl acetate to remove the MMT-alcohol.[3]
-
Final Purification: Desalt the aqueous solution containing the deprotected PEGylated molecule using a desalting column or dialysis.
Strategic Considerations and Field-Proven Insights
-
Orthogonality is Key: The differential acid lability of MMT and DMT groups allows for their use in orthogonal protection strategies. For instance, a DMT group can be selectively removed in the presence of an MMT group, enabling sequential modifications at different sites of a molecule.[7]
-
The MMT Challenge: The MMT group has a reputation for being somewhat unpredictable. It can be prematurely cleaved under conditions where it is expected to be stable, or it can be stubbornly resistant to removal.[13] Careful optimization of reaction and deprotection conditions is crucial when working with MMT-protected reagents.
-
Leveraging the Trityl Handle: The "trityl-on" purification strategy is a powerful technique. The hydrophobicity of the MMT or DMT group allows for the easy separation of the trityl-containing PEGylated product from the unreacted, more polar starting material by reversed-phase chromatography.[13] The trityl group is then removed post-purification.
-
Substrate Sensitivity: The primary driver for choosing between MMT and DMT is the acid sensitivity of the molecule being PEGylated. For highly sensitive biomolecules, the extremely mild deprotection conditions afforded by the DMT group make it the superior choice.
Conclusion
MMT and DMT protecting groups are indispensable tools in the sophisticated world of PEGylation chemistry. Their well-defined and tunable acid lability provides chemists with the flexibility to design complex, multi-step synthetic routes for the creation of precisely engineered bioconjugates. The DMT group, with its high acid sensitivity and built-in spectrophotometric handle for monitoring deprotection, has become the workhorse for many applications, especially in the realm of automated synthesis. The MMT group, while requiring more stringent deprotection conditions, offers greater stability, making it a valuable option for orthogonal strategies and for chemistries that require harsher conditions. A thorough understanding of the chemical principles and practical nuances of these protecting groups, as detailed in this guide, is essential for any researcher aiming to leverage the power of reversible PEGylation in drug development and beyond.
References
- A Comparative Analysis of MMT-Cl and DMT-Cl in Oligonucleotide Synthesis. Benchchem.
- Highly efficient protection of alcohols as trityl ethers under solvent-free conditions, and recovery catalyzed by reusable nanop. RSC Advances.
- PTC-Acid Deprotection of Trityl Group. PTC Organics Inc.
- Method for solution phase detritylation of oligomeric compounds. Google Patents.
- Deprotection Guide. Glen Research.
- An In-depth Technical Guide to the Core Principles of Trityl Protection Chemistry. Benchchem.
- Glen Report 25 Supplement: Deprotection - Volumes 1-5. Glen Research.
- Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Glen Research.
- Technical Brief: Which 5'-Amino-Modifier?. Glen Research.
- Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purificati. Advanced Journal of Chemistry, Section A.
- Protecting group. Wikipedia.
- EVALUATION OF MONOMETHOXYTRITYL AND DIMETHOXYTRITYL AS ORTHOGONAL AMINO PROTECTING GROUPS IN FMOC SOLID PHASE PEPTIDE SYNTHESIS. Semantic Scholar.
- Combination of DMT-mononucleotide and Fmoc-trinucleotide Phosphoramidites in Oligonucleotide Synthesis Affords an Automatable Codon-Level Mutagenesis Method. PubMed.
- An In-depth Technical Guide to PEGylation with m-PEG12-NHS Ester. Benchchem.
- Why do we use dimethoxytrityl instead of mono- or tri- during the chemosynthesis of nucleic acid?. Reddit.
- MM(PEG)n Reagents. Fisher Scientific.
- Instructions for the use of (PEG)n-Amine Reagents. BroadPharm.
- PEGylated Protein Purification Techniques. BOC Sciences.
- DNA Oligonucleotide Synthesis. Sigma-Aldrich.
- Protocol for PEG Acid Reagents. AxisPharm.
- Solid Phase Oligonucleotide Synthesis. Biotage.
Sources
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. US10450342B2 - Method for solution phase detritylation of oligomeric compounds - Google Patents [patents.google.com]
- 6. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 7. Combination of DMT-mononucleotide and Fmoc-trinucleotide phosphoramidites in oligonucleotide synthesis affords an automatable codon-level mutagenesis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 13. glenresearch.com [glenresearch.com]
Engineering Interfaces: An In-Depth Technical Guide to Amino-PEG-Acid Linkers for Surface Modification
Executive Summary
Surface modification is a critical frontier in nanomedicine, biosensor development, and advanced material science. At the core of this discipline lies the precise control of the bio-nano interface. The 1 serves as a premier heterobifunctional tool to engineer these interfaces, offering unparalleled control over bioconjugation and surface properties[1]. This whitepaper explores the mechanistic causality behind PEGylation, details a self-validating experimental workflow, and provides the quantitative parameters necessary for successful surface functionalization.
Mechanistic Foundations of Heterobifunctional PEGylation
The architecture of the NH2-PEG-COOH linker is defined by three distinct functional domains, each serving a specific thermodynamic or kinetic purpose:
-
The Nucleophilic Amine (-NH2): A primary amine that reacts efficiently with electrophiles such as activated esters (e.g., NHS esters) or aldehydes, forming highly stable amide or secondary amine bonds.
-
The Carboxylic Acid (-COOH): A terminal group that can be subsequently activated to orthogonally conjugate targeting ligands, peptides, or fluorophores without interfering with the initial attachment[2].
-
The Poly(ethylene glycol) (PEG) Spacer: The thermodynamic engine of the linker.3[3]. This steric barrier physically hinders the adsorption of opsonin proteins, 4[4].
Causality in Spacer Length Selection
The molecular weight (MW) of the PEG spacer dictates the physical properties of the modified surface. Selecting the correct chain length is a balance between maximizing the stealth effect and minimizing steric hindrance for subsequent ligand binding.
Fig 1: Logical selection matrix for NH2-PEG-COOH chain length based on application.
Quantitative Parameters for EDC/NHS CouplingThe most robust method for covalently attaching NH2-PEG-COOH to carboxylated surfaces is through carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)[5]. Success relies on strict adherence to the kinetic and thermodynamic parameters outlined below:
| Parameter | Optimal Range | Mechanistic Rationale (Causality) |
| Activation pH | 4.5 – 6.0 | EDC is most efficient at acidic pH; the highly unstable O-acylisourea intermediate is preserved long enough for NHS to attack. |
| Conjugation pH | 7.2 – 8.0 | Primary amines must be unprotonated to act as effective nucleophiles. Physiological pH balances amine reactivity with NHS ester half-life. |
| EDC:NHS Ratio | 1:1 to 1:2.5 | An excess of NHS outcompetes water, preventing the rapid hydrolysis of the O-acylisourea intermediate back to a carboxylate. |
| Linker Excess | 5x to 10x | A molar excess of NH2-PEG-COOH drives the reaction forward kinetically and prevents inter-particle cross-linking. |
Self-Validating Experimental Protocol: EDC/NHS Coupling Workflow
A professional bioconjugation protocol must be self-validating , meaning it embeds analytical checkpoints directly into the workflow to confirm chemical transformations before proceeding to the next step. Below is a field-proven methodology for 5[5].
Fig 2: EDC/NHS coupling pathway for NH2-PEG-COOH surface functionalization.
Step 1: Surface Activation
-
Action: Suspend carboxylated nanoparticles (e.g., 10 mg/mL) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Add EDC and Sulfo-NHS at a 1:2 molar ratio relative to the available surface carboxyl groups. Incubate for 15-30 minutes at room temperature.
-
Causality: EDC reacts with the -COOH group to form an unstable O-acylisourea intermediate. The acidic pH is critical because EDC hydrolyzes rapidly in basic conditions. Sulfo-NHS immediately attacks this intermediate to form a semi-stable, amine-reactive NHS ester.
-
Validation Checkpoint 1: Extract a 10 µL aliquot and measure the Zeta Potential. A shift from a highly negative charge (e.g., -45 mV) to a less negative value (e.g., -20 mV) confirms the successful masking of the native carboxyl groups.
Step 2: Buffer Exchange and Intermediate Stabilization
-
Action: Centrifuge or dialyze the nanoparticles rapidly to remove unreacted EDC and Sulfo-NHS. Resuspend the activated particles in Conjugation Buffer (1X PBS, pH 7.4).
-
Causality: Residual EDC can cause unwanted cross-linking if the incoming PEG linker contains trace carboxyl activation. The shift to pH 7.4 prepares the thermodynamic environment for the incoming amine.
Step 3: PEGylation
-
Action: Add NH2-PEG-COOH in a 5- to 10-fold molar excess. Incubate for 2 hours at room temperature under continuous agitation.
-
Causality: The primary amine on the PEG linker must be unprotonated to act as a nucleophile. At pH 7.4, a sufficient fraction of amines is unprotonated, allowing them to attack the NHS ester and form a stable amide bond.
Step 4: Quenching and Purification
-
Action: Add hydroxylamine (10 mM final concentration) to quench any remaining NHS esters. Purify the PEGylated nanoparticles via tangential flow filtration (TFF) or repeated centrifugation.
-
Causality: Quenching prevents off-target reactions during long-term storage or subsequent functionalization steps involving the new terminal -COOH groups.
Step 5: Final Validation
-
Action: Perform Dynamic Light Scattering (DLS) and Zeta Potential analysis on the final purified product.
-
Causality: Successful PEGylation is confirmed by an increase in hydrodynamic diameter (corresponding to the hydration radius of the chosen PEG MW) and a return to a moderately negative Zeta Potential, driven by the newly exposed terminal -COOH groups of the PEG linker.
Conclusion
By understanding the thermodynamic and kinetic drivers of heterobifunctional PEGylation, researchers can engineer highly stable, targeted, and biocompatible surfaces. The NH2-PEG-COOH linker remains a cornerstone of this process, providing the necessary flexibility and reactivity to bridge the gap between synthetic materials and complex biological systems[6].
References
-
Nanocs. "Amino PEG Acid, NH2-PEG-COOH - Nanocs: Surface Modification Agents". Available at:[Link]
-
AxisPharm. "Amino-PEG36-acid, CAS 196936-04-6". Available at: [Link]
-
MDPI. "The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation". Available at:[Link]
-
ResearchGate. "Comparison of PEGylation strategies for nanoparticle surface modification". Available at:[Link]
-
PubMed. "The impact of PEGylation on biological therapies". Available at: [Link]
-
PMC. "Targeted PEGylated Chitosan Nano-complex for Delivery of Sodium Butyrate to Prostate Cancer: An In Vitro Study". Available at:[Link]
Sources
- 1. Amino PEG Acid, NH2-PEG-COOH [nanocs.net]
- 2. Amino-PEG36-acid, CAS 196936-04-6 | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Targeted PEGylated Chitosan Nano-complex for Delivery of Sodium Butyrate to Prostate Cancer: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Chemical Compatibility of Methoxytrityl-N-PEG8-acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the chemical compatibility of Methoxytrityl-N-PEG8-acid (MMTr-PEG8-acid) in a range of common organic solvents. As a Senior Application Scientist, this document is structured to offer not just a list of compatible solvents, but a foundational understanding of the molecule's inherent chemical properties that dictate its behavior in different chemical environments. This knowledge is crucial for the successful design and execution of experiments in bioconjugation, drug delivery, and peptide synthesis.
Understanding the Molecular Architecture of MMTr-N-PEG8-acid
The chemical compatibility of MMTr-N-PEG8-acid is a direct consequence of its three primary functional components: the Methoxytrityl (MMTr) protecting group, the polyethylene glycol (PEG8) linker, and the terminal carboxylic acid.
-
The Methoxytrityl (MMTr) Group: This bulky, hydrophobic protecting group is highly sensitive to acidic conditions. The presence of the methoxy group increases its lability compared to the parent trityl group, allowing for its removal under very mild acidic conditions.[1] This is a critical factor governing its incompatibility with acidic solvents or reagents.
-
The PEG8 Linker: The eight repeating units of ethylene glycol impart significant hydrophilicity and flexibility to the molecule. Polyethylene glycols are known for their solubility in a broad range of solvents, including water and many polar organic solvents.[2][3] The ether linkages within the PEG chain are generally stable but can be susceptible to oxidation over long-term storage or in the presence of strong oxidizing agents.
-
The Carboxylic Acid: The terminal carboxyl group provides a reactive handle for conjugation to amine-containing molecules. Its protonation state, and therefore its solubility and reactivity, will be influenced by the pH of the environment.
-
The Amide Bond: Linking the MMTr group to the PEG spacer is an amide bond. Amide bonds are notably stable under most conditions but can be susceptible to hydrolysis under strongly acidic or basic conditions.[4][5]
Solubility Profile: A Predictive and Empirical Approach
While precise quantitative solubility data (g/L) for MMTr-N-PEG8-acid is not extensively published, a qualitative and predictive assessment can be made based on the properties of its components. The amphiphilic nature of the molecule, with its hydrophobic MMTr group and hydrophilic PEG chain, suggests a broad solubility in many common organic solvents.[3]
Table 1: Predicted and Reported Solubility of MMTr-N-PEG8-acid and Related Analogs
| Solvent Class | Solvent Example | Predicted/Reported Solubility | Rationale and Expert Insights |
| Polar Aprotic | Dimethyl sulfoxide (DMSO) | Soluble | The high polarity of DMSO effectively solvates both the polar PEG chain and the carboxylic acid, while also accommodating the large MMTr group. It is an excellent choice for preparing concentrated stock solutions. |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with both polar and nonpolar moieties. | |
| Dichloromethane (DCM) | Soluble | DCM is a versatile solvent that can dissolve a wide range of organic compounds. Its moderate polarity is suitable for solvating the entire molecule. It is often used in reactions involving the MMTr group. | |
| Acetonitrile (ACN) | Soluble | Acetonitrile is another polar aprotic solvent that is compatible with the functional groups present in the molecule and is a good solvent for many PEGylated compounds. | |
| Polar Protic | Water | Sparingly Soluble to Soluble | The PEG8 chain significantly enhances water solubility.[4][6] However, the hydrophobic MMTr group will limit its overall aqueous solubility. The solubility in aqueous buffers will be pH-dependent due to the carboxylic acid. |
| Alcohols (Methanol, Ethanol) | Soluble | Lower molecular weight alcohols are generally good solvents for PEG chains.[7] The overall solubility will be a balance between the favorable interactions with the PEG chain and the less favorable interactions with the MMTr group. | |
| Nonpolar Aromatic | Toluene | Sparingly Soluble | The aromatic nature of toluene will have favorable interactions with the phenyl rings of the MMTr group, but it is a poor solvent for the polar PEG chain and carboxylic acid. |
| Nonpolar Aliphatic | Hexanes, Heptane | Insoluble | These solvents are not polar enough to effectively solvate the hydrophilic PEG chain and the carboxylic acid. |
| Ethers | Diethyl Ether | Insoluble | Similar to aliphatic hydrocarbons, diethyl ether is not sufficiently polar to dissolve the PEGylated portion of the molecule. |
Chemical Stability and Incompatibility
The stability of MMTr-N-PEG8-acid is paramount for its successful application. The primary points of instability are the acid-labile MMTr group and, to a lesser extent, the potential for oxidation of the PEG chain and hydrolysis of the amide bond under harsh conditions.
3.1. Acidic Conditions: A Critical Incompatibility
The Methoxytrityl group is designed for easy cleavage under mild acidic conditions. Therefore, MMTr-N-PEG8-acid is fundamentally incompatible with acidic solvents and reagents.
-
Mechanism of Deprotection: The cleavage proceeds via an SN1 mechanism, where protonation of the ether oxygen leads to the formation of a stable methoxytrityl carbocation.[1]
-
Reagents to Avoid:
3.2. Basic Conditions
The molecule exhibits greater stability under basic conditions compared to acidic conditions.
-
Amide Bond Hydrolysis: While generally stable, prolonged exposure to strong bases (e.g., high concentrations of NaOH or KOH) can lead to the hydrolysis of the amide bond.
-
Deprotonation of Carboxylic Acid: In the presence of a base, the terminal carboxylic acid will be deprotonated to form a carboxylate salt. This can increase the molecule's solubility in polar solvents.
3.3. Oxidative and Reductive Stability
-
Oxidation: The polyether backbone of the PEG chain can be susceptible to oxidative degradation, which can be initiated by atmospheric oxygen, particularly in the presence of metal ions, heat, or light. For long-term storage, it is advisable to store the compound under an inert atmosphere.
-
Reduction: The functional groups in MMTr-N-PEG8-acid are generally stable to common reducing agents.
Diagram: Key Factors Influencing MMTr-N-PEG8-acid Stability
Caption: Factors affecting the stability of MMTr-N-PEG8-acid.
Experimental Protocols for Compatibility Assessment
For critical applications, it is essential to empirically determine the solubility and stability of MMTr-N-PEG8-acid in your specific solvent system and under your experimental conditions.
4.1. Protocol for Determining Saturation Solubility (Shake-Flask Method)
This protocol provides a reliable method for determining the saturation solubility of MMTr-N-PEG8-acid in a given solvent.
Diagram: Shake-Flask Solubility Determination Workflow
Caption: Workflow for the shake-flask method of solubility determination.
Step-by-Step Methodology:
-
Preparation: To a series of vials, add a known volume of the test solvent.
-
Addition of Solute: Add an excess amount of MMTr-N-PEG8-acid to each vial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to reach equilibrium.
-
Phase Separation: Allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant, being careful not to disturb the solid at the bottom.
-
Filtration: Immediately filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining micro-particles.
-
Analysis: Dilute the filtered solution with a suitable solvent and determine the concentration of MMTr-N-PEG8-acid using a validated analytical method such as HPLC-UV.
-
Calculation: Calculate the solubility in units such as mg/mL or g/L.
4.2. Protocol for Stability Assessment Using HPLC
This protocol outlines a forced degradation study to assess the stability of MMTr-N-PEG8-acid in a chosen solvent under various stress conditions.[10]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of MMTr-N-PEG8-acid in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to a range of stress conditions:
-
Acidic: Add a small amount of a dilute acid (e.g., to achieve a final concentration of 0.1% formic acid).
-
Basic: Add a small amount of a dilute base (e.g., to achieve a final concentration of 0.01 M NaOH).
-
Oxidative: Add a small amount of hydrogen peroxide (e.g., to a final concentration of 3%).
-
Thermal: Incubate at an elevated temperature (e.g., 60 °C).
-
Photolytic: Expose to UV light.
-
Control: Keep one aliquot at room temperature, protected from light.
-
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take a sample from each vial.
-
HPLC Analysis: Analyze each sample by a stability-indicating HPLC method. The method should be able to separate the intact MMTr-N-PEG8-acid from any potential degradation products.
-
Data Analysis: Quantify the peak area of the intact MMTr-N-PEG8-acid at each time point and for each condition. Plot the percentage of the remaining intact compound against time to determine the degradation kinetics.
Conclusion and Best Practices
The chemical compatibility of Methoxytrityl-N-PEG8-acid is governed by the interplay of its functional groups. It is generally soluble in a wide range of polar aprotic solvents, making it suitable for a variety of bioconjugation and synthetic applications. The most critical factor to consider is its high sensitivity to acidic conditions, which will lead to the cleavage of the MMTr protecting group. For optimal results and reproducibility, it is strongly recommended to:
-
Avoid acidic conditions: Use neutral or slightly basic buffers and solvents.
-
Use high-purity, anhydrous solvents: This is particularly important for reactions involving the carboxylic acid moiety to prevent unwanted side reactions.
-
Store properly: Keep the compound at the recommended temperature (typically -20°C), protected from light and moisture, to prevent degradation of the PEG chain.
-
Perform empirical testing: For new applications or solvent systems, always perform small-scale solubility and stability tests to ensure compatibility and optimize reaction conditions.
By understanding the fundamental chemical principles outlined in this guide and employing rigorous experimental validation, researchers can confidently and effectively utilize Methoxytrityl-N-PEG8-acid in their scientific endeavors.
References
-
BroadPharm. (n.d.). m-PEG8-acid, 1093647-41-6. Retrieved from BroadPharm website.[6]
-
Wikipedia. (2024). Amide. Retrieved from Wikipedia.[4]
-
Specialty Chemicals. (2024, March 29). PEG-8. Retrieved from Cosmetic Ingredients Guide.[7]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies: Why, What & How. Retrieved from BioPharmaSpec website.[10]
-
Bachem. (n.d.). Fmoc-Cys(4-methoxytrityl)-OH. Retrieved from Bachem Products website.[8]
-
Labinsights. (2023, March 7). Introduction of Polyethylene Glycol (PEG). Retrieved from Labinsights website.[2]
-
BenchChem. (2025). Application Notes and Protocols: Selective Cleavage of the Monomethoxytrityl (Mmt) Group. Retrieved from BenchChem website.[9]
- Albericio, F., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 18(5), 5564-5579.
-
Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques. Retrieved from Thermo Fisher Scientific website.[11]
-
BOC Sciences. (n.d.). Introduction of Polyethylene Glycol (PEG). Retrieved from BOC Sciences website.[12]
-
Vector Labs. (n.d.). METHOXYTRITYL-S-DPEG®₈-ACID DESCRIPTION. Retrieved from Vector Labs website.[3]
-
BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of PEG-25 PABA. Retrieved from BenchChem website.[13]
- Reese, C. B., & Song, Q. (1998). Alternatives to the 4,4'-dimethoxytrityl (DMTr) protecting group for 5'-hydroxy functions in oligodeoxyribonucleotide synthesis. Nucleosides and Nucleotides, 17(1-3), 265-283.
-
Google Patents. (n.d.). US4806658A - Cleavage of polyethylene glycol ethers by hydrolysis. Retrieved from Google Patents website.[14]
-
BenchChem. (2025). An In-depth Technical Guide to the Core Principles of Trityl Protection Chemistry. Retrieved from BenchChem website.[1]
-
Sigma-Aldrich. (n.d.). Polyethylene Glycol (PEGs and PEOs). Retrieved from Sigma-Aldrich website.[15]
-
MedKoo Biosciences. (n.d.). m-PEG8-acid | CAS# 1093647-41-6 | m-PEG Linker. Retrieved from MedKoo Biosciences website.[16]
- Kumar, A., & Venkatesu, P. (2012). Polyethylene glycol behaves like weak organic solvent. Journal of Physical Chemistry B, 116(34), 10433-10441.
-
PubMed. (n.d.). Solvent extraction method used in separating the protected product of synthetic oligodeoxyribonucleotides. Retrieved from PubMed website.[17]
-
National Center for Biotechnology Information. (n.d.). A Sustainable Green Enzymatic Method for Amide Bond Formation. Retrieved from PubMed Central website.[18]
-
National Center for Biotechnology Information. (n.d.). Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations. Retrieved from PubMed Central website.[19]
-
Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques. Retrieved from Thermo Fisher Scientific website.[11]
-
Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Retrieved from Thermo Fisher Scientific website.[20]
-
Creative PEGWorks. (2025, October 8). 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle. Retrieved from Creative PEGWorks website.[21]
-
Oreate AI Blog. (2026, January 15). Understanding Amide Bonds: The Backbone of Organic Chemistry. Retrieved from Oreate AI Blog website.[5]
-
PubMed. (2000, June 23). Solvatochromic studies in polyethylene glycol--salt aqueous biphasic systems. Retrieved from PubMed website.[22]
-
National Science Foundation. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from NSF PAR website.[23]
-
ACS Publications. (2022, April 7). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from ACS Sustainable Chemistry & Engineering website.[24]
-
Precise PEG LLC. (n.d.). m-PEG8-NHS Ester | 1316189-13-5. Retrieved from Precise PEG LLC website.[25]
-
BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of NH-bis(m-PEG8). Retrieved from BenchChem website.
Sources
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. fcad.com [fcad.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. magritek.com [magritek.com]
- 12. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-bis(Methyltetrazine-PEG8)-N-(PEG8-acid) | BroadPharm [broadpharm.com]
- 14. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. precisepeg.com [precisepeg.com]
- 16. chempep.com [chempep.com]
- 17. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. peptide.com [peptide.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pharmtech.com [pharmtech.com]
- 23. scribd.com [scribd.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
Methodological & Application
Application Notes and Protocols: Solid-Phase Peptide Synthesis (SPPS) Utilizing MMT-N-PEG8-acid
Introduction: The Strategic Advantage of PEGylation and Orthogonal Protection in Modern Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of modern peptide and protein synthesis, enabling the efficient and high-purity production of complex biomolecules.[1][2][3] The Fmoc/tBu strategy, in particular, has gained widespread adoption due to its use of a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups.[4][5] This orthogonality allows for selective deprotection steps, which is crucial for the synthesis of modified or complex peptides.[6]
This guide focuses on the application of a specialized building block, MMT-N-PEG8-acid, in Fmoc-based SPPS. This reagent uniquely combines two powerful features: a highly acid-labile monomethoxytrityl (MMT) protecting group and a hydrophilic eight-unit polyethylene glycol (PEG) spacer.[7][8][9] The MMT group offers orthogonal protection of amine functionalities, allowing for selective deprotection under very mild acidic conditions that do not affect other acid-labile protecting groups like tert-butyl (tBu).[8][10][11] This is particularly advantageous for on-resin modifications such as branching or the attachment of labels.[6][8]
The integrated PEG8 linker provides significant benefits, most notably enhanced solubility of the resulting peptide conjugate in both aqueous and organic media.[7][12][13][14] This property is critical in drug development to improve the pharmacokinetic profiles of peptide therapeutics, including increased circulation time and reduced immunogenicity.[13][14][15]
These application notes provide a comprehensive overview of the strategic use of MMT-N-PEG8-acid in SPPS, detailing its chemical properties, and providing robust protocols for its incorporation and selective deprotection.
Core Concepts and Strategic Considerations
The Methoxytrityl (MMT) Protecting Group: A Tool for Orthogonal Synthesis
The MMT group is a derivative of the trityl (Trt) group, but with significantly increased acid lability.[10][11][16] This heightened sensitivity allows for its removal with very dilute solutions of trifluoroacetic acid (TFA), typically 1-2% in a solvent like dichloromethane (DCM).[10] This is in stark contrast to the much stronger acid conditions (e.g., 95% TFA) required to cleave most other side-chain protecting groups and the peptide from the resin.[17][18] This differential lability is the foundation of its utility in orthogonal protection schemes.[6][8]
Key Advantages of the MMT Group:
-
Mild Deprotection: Enables selective deprotection on-resin without disturbing other acid-sensitive protecting groups.[8][10]
-
Orthogonality: Compatible with standard Fmoc/tBu chemistry.[8][19]
-
Versatility: Facilitates site-specific modifications such as the creation of branched peptides, attachment of fluorescent labels, or conjugation to other molecules.[6][8]
The Polyethylene Glycol (PEG) Linker: Enhancing Physicochemical Properties
PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy in drug development to improve the pharmacological properties of therapeutics.[14][15] The inclusion of a discrete eight-unit PEG chain (PEG8) in MMT-N-PEG8-acid imparts several desirable characteristics:
-
Increased Hydrophilicity: Enhances the water solubility of the final peptide, which can be crucial for administration and bioavailability.[12][13]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a peptide, leading to reduced renal clearance and a longer circulation half-life.[13][14]
-
Reduced Immunogenicity: The PEG chain can shield the peptide from the host's immune system, reducing the likelihood of an immune response.[13][14]
-
Enhanced Stability: Can protect the peptide from proteolytic degradation.[15]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| MMT-N-PEG8-acid | ≥95% Purity | Commercially Available |
| Fmoc-Rink Amide MBHA resin | 100-200 mesh | Standard Supplier |
| Fmoc-amino acids | SPPS Grade | Standard Supplier |
| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Standard Supplier |
| Oxyma Pure | ≥98% | Standard Supplier |
| Piperidine | ≥99.5% | Standard Supplier |
| N,N-Dimethylformamide (DMF) | SPPS Grade | Standard Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier |
| Trifluoroacetic acid (TFA) | ≥99.5% | Standard Supplier |
| Triisopropylsilane (TIS) | ≥98% | Standard Supplier |
| Diethyl ether | Anhydrous | Standard Supplier |
Protocol 1: Standard Fmoc-SPPS and Incorporation of MMT-N-PEG8-acid
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, followed by the coupling of MMT-N-PEG8-acid to the N-terminus.
Workflow Diagram:
Caption: Standard Fmoc-SPPS workflow for peptide elongation and final capping with MMT-N-PEG8-acid.
Step-by-Step Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for at least 1 hour in a reaction vessel.[20]
-
Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF twice (5 minutes and then 10 minutes).[1][17]
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and byproducts.
-
First Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve 4 equivalents of the first Fmoc-amino acid, 4 equivalents of Oxyma, and 4 equivalents of DIC in DMF.
-
Add the coupling solution to the resin and agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat the deprotection (Step 2), washing (Step 3), and coupling (Step 4) cycles for each subsequent amino acid in the desired sequence.
-
Final N-terminal Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in Step 2, followed by thorough washing as in Step 3.
-
MMT-N-PEG8-acid Coupling:
-
Prepare the coupling solution: Dissolve 2 equivalents of MMT-N-PEG8-acid, 2 equivalents of Oxyma, and 2 equivalents of DIC in DMF.
-
Add the solution to the deprotected peptide-resin and agitate for 2-4 hours at room temperature.
-
-
Final Washing: Wash the resin extensively with DMF (5x) and DCM (5x), then dry the resin under vacuum.
Protocol 2: On-Resin Selective Deprotection of the MMT Group
This protocol details the selective removal of the MMT group while the peptide remains attached to the resin and other side-chain protecting groups are intact.
Workflow Diagram:
Caption: Workflow for selective on-resin MMT group removal and subsequent modification or final cleavage.
Step-by-Step Procedure:
-
Resin Preparation: Place the dry MMT-protected peptide-resin from Protocol 1 in a reaction vessel.
-
Prepare Cleavage Cocktail: Prepare a solution of 1-2% TFA and 5% TIS (as a scavenger) in DCM.[6][10] The TIS is crucial to scavenge the released MMT cation and prevent side reactions.
-
MMT Cleavage:
-
Add the cleavage cocktail to the resin and agitate for 2 minutes.
-
Drain the solution. The solution will likely turn yellow/orange due to the MMT cation.
-
Repeat this treatment 5-10 times until the solution remains colorless, indicating complete removal of the MMT group.
-
-
Washing: Wash the resin thoroughly with DCM (5x) to remove all traces of TFA and scavengers.
-
Neutralization (Optional but Recommended): Wash the resin with a 10% solution of diisopropylethylamine (DIPEA) in DMF for 5 minutes to neutralize any residual acid, followed by washing with DMF (3x) and DCM (3x).
-
Proceed to Next Step: The resin now contains the peptide with a free N-terminal amine on the PEG linker, ready for on-resin modification (e.g., coupling of another peptide to form a branched structure) or for final cleavage and global deprotection.
Protocol 3: Final Cleavage and Peptide Purification
This protocol describes the final step of cleaving the peptide from the resin and removing all remaining side-chain protecting groups.
Step-by-Step Procedure:
-
Resin Preparation: Place the dry peptide-resin (either MMT-protected or after selective MMT deprotection) in a reaction vessel.
-
Prepare Cleavage Cocktail: Prepare a standard cleavage cocktail. A common formulation is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[17][18] The exact composition can be adjusted based on the peptide sequence.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[17]
-
-
Peptide Precipitation:
-
Isolation and Washing:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification and Analysis:
Data Summary and Expected Outcomes
| Parameter | Expected Value/Outcome | Rationale/Justification |
| Coupling Efficiency | >99% per step | Monitored by Kaiser test or other colorimetric methods. High efficiency is crucial for the purity of the final product. |
| MMT Deprotection | >95% completion | Assessed by the disappearance of the yellow MMT cation color and confirmed by subsequent analytical methods (e.g., LC-MS of a small cleaved sample). |
| Final Crude Purity | Sequence-dependent, typically 50-80% | Determined by RP-HPLC. The inclusion of the PEG linker may improve the purity profile by reducing aggregation during synthesis. |
| Final Purified Purity | >95% or >98% | Achievable with standard semi-preparative or preparative RP-HPLC. |
| Solubility | Enhanced in aqueous buffers | The PEG8 linker significantly increases the hydrophilicity of the peptide. |
Conclusion
The strategic use of MMT-N-PEG8-acid provides a powerful tool for the synthesis of complex and modified peptides. The orthogonal MMT protecting group allows for selective on-resin manipulations, while the integrated PEG8 linker enhances the physicochemical properties of the final peptide, making it more suitable for therapeutic and various biological applications. The protocols detailed in this guide offer a robust framework for researchers to successfully incorporate this versatile building block into their SPPS workflows, enabling the development of novel peptide-based constructs with improved characteristics.
References
-
Bio-protocol. (n.d.). Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
-
FCAD Group. (n.d.). PEG (Polyethylene Glycol) Linker Development. Retrieved from [Link]
-
ADC Review. (n.d.). PEG Linkers. Retrieved from [Link]
-
GenScript. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
-
Creative Biolabs. (n.d.). What are PEG Linkers? Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 1). The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. Retrieved from [Link]
-
CBL Patras. (2010, January 5). The Abundant Versatility of the 4-Methoxytrityl Group. Retrieved from [Link]
-
PubMed. (2014, May 15). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. Retrieved from [Link]
-
Nowick, J. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Biotage. (2023, January 30). How To: Measure and Optimize the Removal of MMT Protecting Groups. Retrieved from [Link]
-
Iris Biotech. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Electronic Journal of Biotechnology. (n.d.). Peptides, solid-phase synthesis and characterization. Retrieved from [Link]
-
Semantic Scholar. (1997, July 28). Monomethoxytrityl (MMT) as a versatile amino protecting group for complex prodrugs of anticancer compounds sensitive to strong acids, bases and nucleophiles. Retrieved from [Link]
-
IntechOpen. (2023, August 11). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
CD Formulation. (2022, January 20). Solid-Phase Peptide Synthesis (SPPS) Technology. Retrieved from [Link]
-
Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
-
ResearchGate. (n.d.). Liquid-phase peptide synthesis on polyethylene glycol (PEG) supports using strategies based on the 9-fluorenylmethoxycarbonyl amino protecting group: Application of PEGylated peptides in biochemical assays. Retrieved from [Link]
-
Rsc.org. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. Retrieved from [Link]
- Humana Press. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols.
-
DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Nanoencapsulation of MMT clay within polyethylene glycol (PEG) nano-beads by electrospraying. Retrieved from [Link]
- Google Patents. (n.d.). US20030078372A1 - Process for synthesizing peptides by using a PEG polymer support.
-
Semantic Scholar. (2019, November 22). Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides. Retrieved from [Link]
-
Creative Biolabs. (n.d.). m-PEG8-acid. Retrieved from [Link]
-
IntechOpen. (2024, July 23). Montmorillonite: Properties, Characteristics, and Its Harnessing in Environmental Applications. Retrieved from [Link]
-
SciSpace. (2014, February 5). A novel PEG-based solid support enables the synthesis of >50 amino-acid peptide thioesters and the total synthesis of. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis. Retrieved from [Link]
-
aapptec, LLC. (n.d.). Peptides. Retrieved from [Link]
Sources
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. jpt.com [jpt.com]
- 3. bachem.com [bachem.com]
- 4. chempep.com [chempep.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. biotage.com [biotage.com]
- 7. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 8. nbinno.com [nbinno.com]
- 9. Azido-PEG8-Amido-Hom((MMt)-OH)-PAB | BroadPharm [broadpharm.com]
- 10. cblpatras.gr [cblpatras.gr]
- 11. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fcad.com [fcad.com]
- 13. adcreview.com [adcreview.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 16. peptide.com [peptide.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. renyi.hu [renyi.hu]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. chem.uci.edu [chem.uci.edu]
- 21. rsc.org [rsc.org]
Activating Methoxytrityl-N-PEG8-acid with NHS and EDC
Application Note: High-Efficiency Activation of Methoxytrityl-N-PEG8-acid via EDC/NHS Chemistry for Bioconjugation
Introduction & Mechanistic Rationale
In modern bioconjugation, antibody-drug conjugates (ADCs), and PROTAC development, heterobifunctional linkers are essential for precisely bridging distinct molecular entities. Methoxytrityl-N-PEG8-acid (CAS 1334177-98-8) is a highly versatile linker featuring an 8-unit polyethylene glycol (PEG) spacer that imparts excellent aqueous solubility and minimizes steric hindrance between conjugated molecules[1].
The molecule contains a terminal carboxylic acid (-COOH) and a primary amine protected by a Monomethoxytrityl (Mmt) group. The Mmt group is a critical design feature: it prevents catastrophic self-polymerization (head-to-tail coupling) during the activation of the carboxylate[2]. Furthermore, Mmt is highly acid-labile, allowing for the selective unmasking of the amine post-conjugation using very mild acidic conditions (e.g., 1–5% TFA), thereby preserving sensitive biological payloads that would degrade under the harsh conditions required to remove standard protecting groups like Boc or Fmoc.
To conjugate this linker to a target primary amine (such as a lysine residue on a protein), the carboxylic acid must be activated. This is achieved via a two-step EDC/NHS coupling chemistry . EDC (a water-soluble carbodiimide) reacts with the carboxylate to form an highly reactive O-acylisourea intermediate[2][3]. Because this intermediate is unstable and rapidly hydrolyzes in water, N-hydroxysuccinimide (NHS) is introduced simultaneously. NHS attacks the O-acylisourea to form a semi-stable NHS ester, which boasts a significantly longer aqueous half-life while remaining highly reactive toward nucleophilic primary amines[4][5].
Visualizing the Reaction Pathway
Figure 1: Workflow of Mmt-N-PEG8-COOH activation, conjugation, and subsequent deprotection.
Quantitative Reaction Parameters
A successful bioconjugation reaction requires strict control over stoichiometry, pH, and buffer composition. The tables below summarize the optimized parameters required to maximize the yield of the Mmt-N-PEG8-NHS ester while minimizing hydrolysis.
Table 1: Physicochemical Properties of the Linker
| Parameter | Value | Source / Rationale |
|---|---|---|
| Chemical Name | Methoxytrityl-N-PEG8-acid | Target heterobifunctional linker. |
| CAS Number | 1334177-98-8 | Standard registry identifier[1]. |
| Molecular Weight | 713.85 Da | Used to calculate precise molar equivalents[1]. |
| Formula | C39H55NO11 | Confirms the presence of the 8-unit PEG chain[1]. |
Table 2: Optimized Activation & Conjugation Parameters
| Parameter | Optimal Setting | Causality & Mechanistic Insight |
|---|---|---|
| Molar Ratio | 1 : 5 : 5 (Linker : EDC : NHS) | An excess of EDC/NHS drives the equilibrium toward complete NHS ester formation, compensating for the rapid hydrolysis of EDC in aqueous media[3]. |
| Activation Buffer | 50 mM MES, pH 6.0 | EDC activation is thermodynamically optimal at mildly acidic pH (4.5–7.2). MES is a zwitterionic buffer lacking primary amines or carboxylates that would otherwise compete with the reaction[3][5]. |
| Conjugation Buffer | 1X PBS, pH 7.2 – 8.5 | At pH > 7.2, target primary amines (e.g., lysine side chains) are sufficiently deprotonated to act as strong nucleophiles, rapidly attacking the NHS ester[3]. |
| Quenching Agent | 20–50 mM Tris or Glycine | Primary amine-containing buffers aggressively consume unreacted NHS esters, halting the reaction and preventing off-target crosslinking over time[2]. |
Self-Validating Experimental Protocol
As an Application Scientist, I emphasize that a protocol is only as good as its built-in controls. This two-step methodology isolates the activation phase from the conjugation phase, entirely preventing the target protein from cross-linking with itself[4][5].
Phase 1: Reagent Preparation (Moisture Control)
Causality: EDC is extremely hygroscopic. Exposure to ambient humidity will rapidly hydrolyze the reagent, rendering it inert[5].
-
Equilibrate the EDC and NHS vials to room temperature for at least 30 minutes before opening to prevent condensation[3].
-
Dissolve Mmt-N-PEG8-acid in anhydrous DMSO to create a 100 mM stock solution.
-
Prepare 200 mM stock solutions of EDC and NHS in dry DMF or directly in 50 mM MES buffer (pH 6.0) immediately prior to use[5].
Phase 2: Carboxylic Acid Activation
-
Dilute the Mmt-N-PEG8-acid stock into 50 mM MES buffer (pH 6.0) to a final concentration of 2 mM.
-
Add the freshly prepared EDC and NHS stock solutions to achieve a final concentration of 10 mM each (a 1:5:5 molar ratio).
-
Incubate the mixture at room temperature for 15–30 minutes with gentle agitation[2]. System Validation Check: Pull a 2 µL aliquot and analyze via LC-MS. The reaction is successful if the free acid peak (713.85 Da) disappears and is replaced by the NHS ester peak (~810.9 Da).
Phase 3: Conjugation to Target Biomolecule
Causality: The activated NHS ester must be rapidly transferred to a basic environment containing the target biomolecule to outcompete the natural hydrolysis of the ester in water.
-
Dissolve the target amine-containing molecule (e.g., protein, peptide) in 1X PBS (pH 7.5)[3].
-
Add the activated Mmt-N-PEG8-NHS ester solution to the target molecule. Ensure the final pH remains between 7.2 and 8.0.
-
Incubate for 2–4 hours at room temperature, or overnight at 4°C with gentle rotation[2][4].
Phase 4: Quenching and Purification
-
To halt the reaction and neutralize residual NHS esters, add Tris-HCl or Glycine to a final concentration of 50 mM[2]. Incubate for 15 minutes.
-
Purify the resulting conjugate using a desalting column (e.g., Sephadex G-25) or via dialysis against a storage buffer of choice to remove the quenched linker, excess NHS, and the EDC by-product (isourea)[3][6].
Phase 5: Mmt Deprotection (Optional)
-
To unmask the terminal amine for downstream chemistry, treat the purified conjugate with a mild acid (e.g., 1–5% TFA in an appropriate solvent/buffer) for 30 minutes. System Validation Check: The cleavage of the Mmt group releases the trityl cation, which turns the solution a distinct, bright yellow color. This serves as an immediate visual confirmation of successful deprotection.
System Validation & Quality Control
To ensure this protocol operates as a self-validating system, always run a Negative Control : Perform the exact workflow above but omit the EDC during Phase 2.
-
Rationale: If your final analytical readout (e.g., SDS-PAGE, MALDI-TOF MS, or LC-MS) shows the presence of the PEG linker in the negative control, it indicates that the linker is non-covalently binding (adsorbing) to your target molecule. This means your Phase 4 washing/purification steps are insufficient and must be optimized (e.g., by adding a mild detergent like 0.05% Tween-20)[2][4].
-
Confirmation: A successful covalent conjugation will show a definitive molecular weight shift in the positive sample (approx. +695 Da per conjugated linker after NHS displacement) and zero shift in the negative control.
References[2] Benchchem. "Protocol for EDC/NHS Coupling with Amino-PEG3-CH2COOH: A Detailed Guide for Researchers". Benchchem. https://benchchem.com[4] Echo BioSystems. "General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS". Echo BioSystems. https://echobiosystems.com[6] Bio-protocol. "Peptide Conjugation with the Use of EDC/NHS". Bio-protocol. https://bio-protocol.org[5] Sigma-Aldrich. "Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy". Sigma-Aldrich. https://sigmaaldrich.com[3] Thermo Fisher Scientific. "INSTRUCTIONS 22980 22981 77149". ThermoFisher. https://thermofisher.com[1] Next Peptide. "1334177-98-8 | Methoxytrityl-N-PEG8-acid". Next Peptide.https://nextpeptide.com
Sources
- 1. 1334177-98-8 | Methoxytrityl-N-PEG8-acid | Next Peptide [nextpeptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for the Conjugation of MMT-PEG8-acid to Small Molecule Drugs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the covalent conjugation of MMT-PEG8-acid to small molecule drugs bearing a primary or secondary amine functionality. MMT-PEG8-acid is a heterobifunctional linker that offers precise control over conjugation chemistry. It features a monomethoxytrityl (MMT) protecting group for a terminal functional group (often a thiol on the other end of the PEG chain, though not the focus of this primary conjugation), a discrete eight-unit polyethylene glycol (PEG8) spacer, and a terminal carboxylic acid for amide bond formation. This guide will detail the principles of the conjugation strategy, provide step-by-step protocols for the reaction, purification, and characterization of the resulting conjugate, and offer insights into process optimization.
Introduction: The Strategic Advantage of MMT-PEG8-acid in Drug Conjugation
The conjugation of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of small molecules, peptides, and proteins.[1][2] PEGylation can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its solubility, extending its circulatory half-life, and reducing its immunogenicity.[1][3][][5]
The MMT-PEG8-acid linker is a sophisticated tool for creating well-defined drug conjugates. Its components are strategically chosen:
-
Monomethoxytrityl (MMT) Group: The MMT group is a protecting group, typically for a thiol, that is labile under mildly acidic conditions.[6] This allows for the selective deprotection of the functional group at a desired stage, enabling subsequent conjugation to another molecule in a controlled, orthogonal manner.[6][7]
-
Polyethylene Glycol (PEG8) Spacer: A discrete PEG8 spacer, consisting of eight ethylene oxide units, provides a homogenous and defined linker length.[3] This monodispersity is crucial for producing uniform conjugates with consistent pharmacological properties, in contrast to traditional polymeric PEGs which are heterogeneous.[8] The hydrophilic and flexible nature of the PEG8 spacer enhances the solubility of hydrophobic drugs, prevents aggregation, and provides optimal spatial separation between the drug and a potential future binding partner.[3][]
-
Carboxylic Acid Group: The terminal carboxylic acid allows for the formation of a stable amide bond with primary or secondary amines on the small molecule drug. This is typically achieved through carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[9][10]
This application note will focus on the initial conjugation of the MMT-PEG8-acid to an amine-containing small molecule drug.
The Conjugation Workflow: A Two-Stage Process
The conjugation of MMT-PEG8-acid to a small molecule drug is a two-stage process involving the activation of the carboxylic acid followed by the coupling to the amine-containing drug.
Figure 1. A general experimental workflow for the conjugation of MMT-PEG8-acid to an amine-containing small molecule drug.
Stage 1: Activation of the Carboxylic Acid
The carboxylic acid of MMT-PEG8-acid is not sufficiently reactive to directly form an amide bond with the amine on the small molecule drug. Therefore, it must first be activated. The most common method is the use of EDC and NHS.[11]
EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[10] This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxylic acid.[10] To mitigate this, NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS ester.[10] This NHS ester is significantly more resistant to hydrolysis and reacts efficiently with primary amines to form a stable amide bond.
Stage 2: Coupling to the Amine-Containing Small Molecule
The NHS-activated MMT-PEG8-acid is then introduced to the amine-containing small molecule drug. The primary or secondary amine on the drug molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the NHS group to form a stable amide linkage.
Detailed Experimental Protocols
Materials and Reagents
-
MMT-PEG8-acid
-
Amine-containing small molecule drug
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[9][12]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or HEPES buffer[9][12]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., LC-MS)
Quantitative Data Summary for Reaction Conditions
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS activation of the carboxyl group.[9][12] |
| Coupling pH | 7.2 - 8.5 | Favors the nucleophilic attack by the amine group.[9][12] |
| EDC Molar Excess (over MMT-PEG8-acid) | 2- to 10-fold | Higher excess can drive the reaction to completion but may complicate purification.[9] |
| NHS Molar Excess (over MMT-PEG8-acid) | 2- to 10-fold | Stabilizes the active intermediate.[9] |
| Small Molecule Molar Excess (over MMT-PEG8-acid) | 1.0 to 1.5-fold | A slight excess of the small molecule can maximize the consumption of the more valuable PEG linker. |
| Activation Time | 15 - 30 minutes | At room temperature.[9] |
| Coupling Time | 2 hours at room temperature or overnight at 4°C | Reaction progress should be monitored. |
Step-by-Step Conjugation Protocol
-
Reagent Preparation:
-
Dissolve MMT-PEG8-acid in anhydrous DMF or DMSO to a known concentration (e.g., 10 mg/mL).[13]
-
Dissolve the amine-containing small molecule drug in the Coupling Buffer. If the drug has limited aqueous solubility, it can be dissolved in a minimal amount of DMF or DMSO before being added to the buffer.
-
Freshly prepare stock solutions of EDC and NHS in the Activation Buffer or ultrapure water just before use.[14]
-
-
Activation of MMT-PEG8-acid:
-
In a reaction vial, add the MMT-PEG8-acid solution.
-
Add the freshly prepared EDC and NHS solutions to the MMT-PEG8-acid. The final concentrations should reflect the desired molar excess.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated MMT-PEG8-acid.[9]
-
-
Coupling to the Small Molecule Drug:
-
Immediately after the activation step, add the activated MMT-PEG8-acid solution to the solution of the amine-containing small molecule drug.[12]
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.5. Adjust with the Coupling Buffer if necessary.[9]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation. Monitor the reaction progress by LC-MS.[15]
-
-
Quenching the Reaction:
Purification of the MMT-PEG8-Drug Conjugate
Purification is critical to remove unreacted starting materials, excess reagents, and byproducts. The choice of purification method will depend on the properties of the small molecule drug and the resulting conjugate.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying small molecule-PEG conjugates.[] A C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) or formic acid is typically used.
-
Size Exclusion Chromatography (SEC): If there is a significant size difference between the conjugate and the unreacted small molecule, SEC can be an effective purification method.[]
Figure 2. Purification workflow for the MMT-PEG8-drug conjugate.
Characterization of the Conjugate
The purified conjugate should be thoroughly characterized to confirm its identity and purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique to confirm the successful conjugation by identifying the molecular weight of the desired product.[8][17]
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC run on the purified product should show a single major peak, indicating its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a comprehensive structural confirmation, 1H and 13C NMR can be employed to verify the formation of the amide bond and the integrity of the MMT, PEG, and drug moieties.
MMT Deprotection: The Gateway to Further Conjugation
If the MMT-protected group is intended for subsequent conjugation (e.g., to a thiol-containing molecule), it can be selectively removed under mild acidic conditions.
-
Deprotection Conditions: The MMT group is typically cleaved using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[6][7] The concentration of TFA and the reaction time should be optimized to ensure complete deprotection without affecting other acid-labile groups in the molecule.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Coupling Efficiency | - Hydrolysis of EDC or NHS-ester- Inactive reagents- Incorrect pH | - Use freshly prepared EDC/NHS solutions.- Ensure anhydrous conditions for initial dissolution of reagents.- Verify and maintain the optimal pH for both activation and coupling steps.[9] |
| Inconsistent Results | - Variability in reagent preparation- Inconsistent reaction times or temperatures | - Standardize reagent preparation and handling.- Maintain consistent reaction conditions.[9] |
| Difficult Purification | - Excess EDC/NHS byproducts- Similar retention times of starting material and product | - Optimize the stoichiometry of reagents to minimize excess.- Optimize the HPLC gradient for better separation. |
Conclusion
The conjugation of MMT-PEG8-acid to amine-containing small molecule drugs using EDC/NHS chemistry is a robust and versatile method for creating well-defined, monodisperse drug-linker constructs. By carefully controlling the reaction conditions and employing appropriate purification and characterization techniques, researchers can generate high-purity conjugates with enhanced therapeutic potential. The MMT protecting group provides an additional layer of synthetic flexibility, allowing for the subsequent, site-specific attachment of the drug-linker conjugate to other biomolecules.
References
-
Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign, Ltd. Available at: [Link]
-
Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. Molecular Cancer Therapeutics. Available at: [Link]
-
The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Analytical Measurement of PEGylated Molecules. Bioconjugate Chemistry. Available at: [Link]
-
How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage. Available at: [Link]
-
Advanced site-specific analysis of insulin-PEG conjugates using MALDI-MS. Taylor & Francis Online. Available at: [Link]
-
Controlling Coupling Reaction of EDC and NHS for Preparation of Collagen Gels Using Ethanol/Water Co-Solvents. ResearchGate. Available at: [Link]
-
PEG Linkers And Their Applications In Different Fields. MolecularCloud. Available at: [Link]
-
Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. ResearchGate. Available at: [Link]
-
Amine coupling through EDC/NHS: a practical approach. PubMed. Available at: [Link]
-
Complexation of Polyethyleneglycol Containing Small Molecules with Magnesium Chloride as a Purification and Isolation Strategy. Organic Process Research & Development. Available at: [Link]
-
(a) Cys thiol protection with the 4-methoxyltrityl (Mmt) protecting... ResearchGate. Available at: [Link]
-
Protein PEGylation Process: An overview of chemistry. European Pharmaceutical Review. Available at: [Link]
-
Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
PEGylation technology: addressing concerns, moving forward. PMC. Available at: [Link]
-
One‐Pot Construction of NHS‐Activated Magnetic Particles for Chemoselective Capture of Carboxyl Metabolites. PMC. Available at: [Link]
-
The Role of Nanoparticle PEGylation in Drug Delivery. ResearchGate. Available at: [Link]
-
Nanoparticle PEGylation for imaging and therapy. PMC. Available at: [Link]
-
To PEGylate or not to PEGylate: immunological properties of nanomedicine's most popular component, poly(ethylene) glycol and its alternatives. PMC. Available at: [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. PEGylation technology: addressing concerns, moving forward - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 6. nbinno.com [nbinno.com]
- 7. biotage.com [biotage.com]
- 8. enovatia.com [enovatia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 11. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 17. tandfonline.com [tandfonline.com]
Advanced Nanoparticle Surface Engineering: Application Note for Methoxytrityl-N-PEG8-acid Functionalization
Executive Summary
The functionalization of nanoparticles (NPs) with targeting ligands, fluorophores, or therapeutics requires precise surface engineering to ensure colloidal stability and prevent non-specific binding. Methoxytrityl-N-PEG8-acid (Mmt-NH-PEG8-COOH) is a premier heterobifunctional linker designed for this purpose. It features a discrete 8-unit polyethylene glycol (PEG) spacer that imparts hydrophilicity, a terminal carboxylic acid for robust amide coupling to amine-bearing surfaces, and a highly acid-labile 4-methoxytrityl (Mmt) protected primary amine.
This application note provides a comprehensive, self-validating protocol for utilizing Mmt-N-PEG8-acid in nanoparticle bioconjugation. By leveraging EDC/NHS chemistry followed by mild acidic deprotection, researchers can generate highly reactive, amine-terminated PEGylated nanoparticles ready for secondary ligand attachment.
Mechanistic Rationale: The "Why" Behind the Chemistry
To achieve high-density, reproducible surface functionalization, it is critical to understand the causality behind the reagent and buffer selections:
-
The PEG8 Spacer: A discrete PEG8 chain provides sufficient steric bulk to prevent nanoparticle aggregation (steric stabilization) while remaining short enough to allow targeting ligands attached to the terminus to interact unhindered with cellular receptors [2].
-
EDC/NHS Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the terminal carboxylic acid to form an O-acylisourea intermediate. Because this intermediate is highly unstable in aqueous environments, N-hydroxysuccinimide (NHS) is introduced to convert it into a semi-stable NHS ester, drastically increasing the half-life of the reactive species and improving coupling efficiency [1].
-
Mmt Protecting Group: The 4-methoxytrityl (Mmt) group is chosen over standard Boc or Fmoc protection due to its hyper-lability to mild acids. It can be quantitatively removed using 1–3% trifluoroacetic acid (TFA) [4]. This prevents the degradation of acid-sensitive nanoparticle cores (e.g., mesoporous silica or iron oxide) that would otherwise dissolve in the 50–95% TFA required to cleave a Boc group [3].
EDC/NHS coupling mechanism for carboxylic acid activation and amide bond formation.
Experimental Workflow and Methodologies
The functionalization process is divided into three distinct phases: Activation, Conjugation, and Deprotection.
Workflow for nanoparticle functionalization using Mmt-NH-PEG8-COOH.
Phase 1: Activation of Mmt-N-PEG8-acid
Causality: EDC activation is highly pH-dependent and optimal at pH 4.5–6.0. Using a non-amine-containing buffer like MES prevents the buffer from outcompeting the target nanoparticle for the activated ester [1].
-
Reagent Preparation: Dissolve Mmt-N-PEG8-acid in anhydrous DMSO to a concentration of 10 mg/mL. Note: Anhydrous solvent prevents premature hydrolysis of the activated ester.
-
Buffer Setup: Prepare 50 mM 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 5.5.
-
Activation: To 1 mL of MES buffer, add the Mmt-N-PEG8-acid. Immediately add EDC and NHS in a molar ratio of 1:2:2 (PEG:EDC:NHS).
-
Incubation: Vortex gently and incubate at room temperature for 15–30 minutes to allow the formation of the NHS-ester.
Phase 2: Conjugation to Amine-Functionalized Nanoparticles
Causality: For the primary amines on the nanoparticle surface to act as effective nucleophiles, they must be unprotonated. Shifting the reaction to a slightly basic pH (7.2–8.0) ensures the amines are reactive [2].
-
Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in 100 mM Phosphate-Buffered Saline (PBS), pH 7.5. Ensure the suspension is free of any amine-containing preservatives (e.g., Tris or sodium azide).
-
Coupling: Add the activated Mmt-N-PEG8-NHS ester solution directly to the nanoparticle suspension. A 10- to 50-fold molar excess of PEG to surface amines is recommended to ensure dense PEGylation.
-
Incubation: React for 2–4 hours at room temperature under continuous end-over-end rotation.
-
Purification: Remove unreacted PEG, EDC, and NHS byproducts via centrifugation, magnetic separation, or tangential flow filtration (TFF), washing 3 times with PBS.
Phase 3: Mild Acidic Deprotection of the Mmt Group
Causality: The Mmt group is cleaved using dilute acid. Because the cleavage generates a highly stable and reactive trityl carbocation, a scavenger such as triisopropylsilane (TIS) must be included to irreversibly quench the cation. Without a scavenger, the equilibrium nature of trityl cleavage will result in the Mmt group reattaching to the newly exposed amine, drastically reducing yield [3][4].
-
Solvent Exchange: Wash the Mmt-PEG8-NPs into a solvent compatible with the cleavage cocktail (e.g., Dichloromethane (DCM) for polymeric NPs, or a 50/50 Water/Acetonitrile mix for aqueous-restricted NPs).
-
Cleavage Cocktail: Resuspend the NPs in a solution of 2% TFA and 1% TIS in the chosen solvent.
-
Incubation: Agitate for 30–45 minutes at room temperature. The solution may develop a slight yellow tint, indicating the release of the trityl cation.
-
Quenching & Purification: Immediately quench the reaction by adding a mild base (e.g., 5% Diisopropylethylamine (DIPEA) in solvent, or 1M Sodium Bicarbonate for aqueous systems) to neutralize the TFA. Wash the nanoparticles extensively (4–5 times) to remove the quenched Mmt byproducts and residual acid.
Quantitative Data & Optimization Parameters
To ensure reproducibility across different nanoparticle platforms, adhere to the optimized parameters summarized in the table below:
| Reaction Parameter | Phase 1: Activation | Phase 2: Conjugation | Phase 3: Deprotection |
| Optimal Buffer/Solvent | 50 mM MES | 100 mM PBS | DCM or H₂O/MeCN |
| Target pH / Acidity | 5.5 – 6.0 | 7.2 – 8.0 | 1.0% – 3.0% TFA |
| Molar Ratio | 1:2:2 (PEG:EDC:NHS) | 10:1 to 50:1 (PEG:Amine) | 1% TIS (Scavenger) |
| Incubation Time | 15 – 30 minutes | 2 – 4 hours | 30 – 45 minutes |
| Temperature | 20°C – 25°C | 20°C – 25°C | 20°C – 25°C |
Self-Validating System (Quality Control)
A robust protocol must be self-validating. To ensure the success of each phase before proceeding to the next, implement the following Quality Control (QC) checkpoints:
-
QC Check 1 (Post-Conjugation): Perform a Zeta Potential Analysis . Amine-functionalized nanoparticles typically exhibit a highly positive zeta potential (e.g., +30 mV). Following successful conjugation of the Mmt-N-PEG8-acid, the surface primary amines are converted to neutral amide bonds, and the bulky PEG layer shields the surface. The zeta potential should shift toward a neutral or slightly negative value (e.g., -5 mV to +5 mV).
-
QC Check 2 (Amine Consumption): Utilize a Fluorescamine Assay or Kaiser (Ninhydrin) Test . The fluorescence/absorbance signal corresponding to primary amines should drop by >90% compared to the bare nanoparticles, confirming successful PEGylation.
-
QC Check 3 (Post-Deprotection): Repeat the Fluorescamine Assay. Following the 2% TFA cleavage and washing, the primary amine signal must recover, indicating the successful removal of the Mmt group and the exposure of the terminal -NH₂ groups on the PEG chains. The zeta potential will also shift back to a moderately positive value.
References
-
Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles National Institutes of Health (NIH) / Bioconjugate Chemistry URL:[Link]
-
Glen Report 19.14: Microarrays, Nanotechnology and Beyond (Mmt Deprotection) Glen Research URL:[Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis Organic Process Research & Development - ACS Publications URL:[Link]
Application Note: Strategies for Orthogonal Deprotection of MMT-PEG8-acid in Complex Bioconjugates
Executive Overview
In the development of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and complex biopolymers, discrete polyethylene glycol (PEG) linkers such as PEG8 are essential for modulating solubility and pharmacokinetic profiles. When constructing these multifunctional molecules, the Monomethoxytrityl (MMT) protecting group—commonly found as MMT-NH-PEG8-acid or MMT-S-PEG8-acid—provides a critical dimension of orthogonality.
Unlike standard protecting groups that require harsh conditions, MMT is hyper-acid-labile. This application note provides a comprehensive, mechanistically grounded guide to the orthogonal deprotection of MMT-PEG8-acid constructs, ensuring high-yield cleavage without compromising parallel protecting groups (e.g., Fmoc, tBu, Boc) or the integrity of the PEG chain.
Mechanistic Causality of MMT Cleavage
Successful deprotection of MMT is not merely about applying acid; it requires precise control over the microenvironment to drive the reaction forward while preventing side reactions.
The Acidolysis Mechanism and Resonance Stabilization
The MMT group is cleaved via acidolysis to generate a triphenylmethyl carbocation. The presence of a single electron-donating methoxy group on one of the phenyl rings provides significant resonance stabilization to this carbocation . This stabilization dramatically lowers the activation energy required for cleavage, allowing MMT to be removed with very dilute acid (1–3% Trifluoroacetic Acid [TFA] or Trichloroacetic Acid [TCA]), rendering it orthogonal to standard acid-labile groups like tert-butyl (tBu), which require >90% TFA.
The Absolute Necessity of Silane Scavengers
Upon cleavage, the resulting MMT carbocation is intensely yellow-orange and highly electrophilic. If left unquenched, this cation will rapidly re-alkylate the newly liberated amine or thiol, or attack electron-rich residues (e.g., Tryptophan) during solvent evaporation. To prevent this, silane scavengers such as Triisopropylsilane (TIS) or Triethylsilane (TES) must be included in the cleavage cocktail. Silanes act as hydride donors, irreversibly reducing the reactive MMT cation into an inert, colorless byproduct (4-methoxytriphenylmethane) .
Solvent Effects: Why DCM is Mandatory
The choice of solvent dictates the success of the deprotection. Dichloromethane (DCM) is mandatory because it is non-nucleophilic and non-basic. Attempting this cleavage in N,N-Dimethylformamide (DMF) will fail; DMF is a weak base that buffers the dilute TFA, neutralizing the acidic microenvironment required to generate the MMT cation.
Figure 1: Logical decision tree demonstrating the orthogonal cleavage dimensions of MMT relative to Fmoc and tBu protecting groups.
Quantitative Orthogonality Profiling
To design a robust synthetic strategy, it is vital to understand the relative stability of protecting groups and the specific properties of the scavengers used.
Table 1: Relative Acid Lability and Cleavage Conditions
| Protecting Group | Structure Class | Cleavage Condition | Relative Acid Lability | Orthogonality Profile |
| MMT | Monomethoxytrityl | 1–3% TFA in DCM | Extremely High | Cleaved; tBu/Boc remain intact |
| Trt | Trityl | 1–5% TFA in DCM | Very High | Cleaved; tBu/Boc remain intact |
| tBu / Boc | tert-Butyl / tert-Butoxycarbonyl | 95% TFA | Moderate | Intact during MMT/Trt cleavage |
| Fmoc | Fluorenylmethyloxycarbonyl | 20% Piperidine (Base) | Stable to Acid | Intact during all acidolysis |
Table 2: Scavenger Selection for MMT Carbocation Quenching
| Scavenger | Mechanism of Action | Volatility | Recommended Use Case |
| Triisopropylsilane (TIS) | Hydride donor (reduces cation to MMT-H) | Low | Standard SPPS and on-resin cleavage |
| Triethylsilane (TES) | Hydride donor (reduces cation to MMT-H) | Moderate | Solution-phase (easier to evaporate) |
| Ethanedithiol (EDT) | Thiol trapping (forms thioether) | Low (Pungent) | Complex sequences with multiple Trp/Cys |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By utilizing the inherent colorimetric properties of the MMT cation, the researcher receives real-time visual feedback on the progress and completion of the reaction .
Figure 2: Step-by-step experimental workflow for MMT deprotection with built-in validation steps.
Protocol A: On-Resin Orthogonal Deprotection (Solid-Phase Synthesis)
This protocol is utilized when the MMT-PEG8-acid is coupled to a resin-bound peptide or scaffold, and selective unmasking is required prior to global cleavage.
-
Resin Swelling: Suspend the resin in anhydrous DCM (10 mL per gram of resin) for 15 minutes. Causality: DCM swells the polymer matrix optimally without introducing basicity that would neutralize the cleavage cocktail.
-
Cocktail Preparation: Prepare a fresh solution of 2% TFA and 3% TIS in DCM (v/v/v).
-
Cleavage Iteration: Add the cleavage cocktail to the resin. Agitate for 5 minutes. The solution will immediately turn bright yellow/orange as the MMT cation is liberated.
-
Filtration & Visual Tracking (Self-Validation): Drain the filtrate. Repeat Step 3. Observe the color of the filtrate. Continue these 5-minute iterations until the drained cocktail remains completely colorless. Causality: A colorless filtrate guarantees that 100% of the MMT groups have been cleaved and quenched. This iterative loop prevents premature termination of the reaction.
-
Neutralization & Washing: Wash the resin with DCM (3x), followed by 5% Diisopropylethylamine (DIPEA) in DMF (3x) to neutralize residual TFA, and finally DMF (3x).
-
In-Process Control (IPC): Perform a Kaiser Test (for MMT-NH-PEG8) or Ellman's Test (for MMT-S-PEG8). A positive result confirms the presence of the newly liberated primary amine or free thiol.
Protocol B: Solution-Phase Deprotection
This protocol is utilized for fully synthesized, purified constructs in solution.
-
Dissolution: Dissolve the purified MMT-PEG8-acid conjugate in anhydrous DCM (concentration ~10-20 mg/mL).
-
Cocktail Addition: Add TES (5% v/v) followed by TFA (to a final concentration of 3% v/v). Causality: TES is selected over TIS for solution-phase work because its lower boiling point facilitates easier removal during rotary evaporation.
-
Reaction Monitoring (Self-Validation): Stir at room temperature. The solution will briefly flash yellow and then fade to clear as the TES rapidly donates a hydride to quench the MMT cation. Stir for an additional 30 minutes to ensure complete conversion.
-
Evaporation: Concentrate the solution under reduced pressure. Crucial Note: Do not heat the water bath above 25°C to prevent thermal degradation of the PEG chain in the presence of acid.
-
Precipitation: Add cold diethyl ether to precipitate the deprotected PEG8 conjugate. The MMT-H byproduct (4-methoxytriphenylmethane) is highly soluble in ether and will remain in the supernatant.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and dry the pellet under vacuum.
Troubleshooting & Analytical Tracking
Even with self-validating protocols, analytical tracking is necessary to confirm structural integrity, particularly for complex PEGylated molecules.
-
Incomplete Cleavage (Persistent Yellow Color on Resin): If the resin continues to yield a yellow filtrate after 10+ iterations, the local microenvironment may be sterically hindered (common with PEG8 folding). Solution: Add 1% Triisopropylsilane to the DCM wash steps between cleavage iterations to force the hydride transfer deeper within the resin pores.
-
Re-tritylation Detected on LC-MS: If LC-MS analysis reveals a mass corresponding to [M + 272 Da] (the mass of the MMT group), the scavenger concentration was insufficient. Solution: Increase TES/TIS concentration to 5-10% in the cleavage cocktail.
-
PEG Chain Oxidation: PEG chains are susceptible to oxidative degradation if exposed to strong acids without scavengers for extended periods. Solution: Strictly adhere to the 1-3% TFA limit and ensure rapid precipitation in cold ether to minimize acid contact time.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[Link]
-
Mourtas, S., Kourmoulakis, G., Kremezis, S., Klepetsanis, P., & Antimisiaris, S. G. (2024). Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs. Molecules, 29(6), 1312.[Link]
-
D'Ercole, A., Pacini, L., Zini, M., Ribecai, A., Paio, A., & Rovero, P. (2021). An Optimized Scalable Fully Automated Solid-Phase Microwave-Assisted cGMP-Ready Process for the Preparation of Eptifibatide. Organic Process Research & Development, 25(3), 552–563.[Link]
Troubleshooting & Optimization
Troubleshooting low coupling yields with Methoxytrityl-N-PEG8-acid
Welcome to the Technical Support Center for Bioconjugation and Solid-Phase Synthesis. This guide is specifically designed for researchers and drug development professionals experiencing sub-optimal yields or unwanted side reactions when utilizing Methoxytrityl-N-PEG8-acid (Mmt-NH-PEG8-COOH) in peptide synthesis or bioconjugation workflows.
Part 1: Mechanistic Causality – The "Amphiphilic Paradox"
To troubleshoot Mmt-N-PEG8-acid, one must first understand its unique physicochemical behavior. The molecule consists of two diametrically opposed domains:
-
The Mmt Group: A massive, highly hydrophobic, and sterically bulky protecting group.
-
The PEG8 Chain: A highly flexible, hydrophilic polyether chain.
When dissolved in standard polar aprotic solvents (like DMF or NMP), Mmt-N-PEG8-acid can exhibit transient micelle-like self-assembly. The hydrophobic Mmt groups aggregate, causing the PEG chains to coil and effectively bury the reactive carboxylic acid. This kinetic barrier is the primary cause of low coupling yields. Furthermore, the Mmt group is exquisitely acid-sensitive and can be cleaved by as little as 1% Trifluoroacetic Acid (TFA)[1][2]. If your coupling environment is even mildly acidic, premature deprotection will occur, leading to unwanted PEG polymerization.
Part 2: Troubleshooting FAQs
Q: Why is my coupling yield on the solid phase (SPPS) stalling at 50-60% despite using a 3-fold excess of Mmt-N-PEG8-acid? A: This is a classic symptom of PEG chain coiling and steric shielding. Standard room-temperature coupling is often insufficient for long PEG-acids. Solution: Introduce thermal energy to disrupt the transient aggregation. Heating the reaction to 60°C (or using microwave-assisted SPPS) significantly increases the kinetic energy, uncoiling the PEG chain and exposing the activated ester. Additionally, switching to a highly reactive coupling reagent like HATU can force the reaction to completion[3].
Q: LC-MS analysis of my crude product shows a major impurity with a mass of [M - 272 Da]. What happened? A: A mass loss of exactly 272 Da corresponds to the premature loss of the Monomethoxytrityl (Mmt) protecting group. This occurs when the coupling environment lacks sufficient base. If you are using acidic additives like HOBt without an adequate excess of a non-nucleophilic base (e.g., DIPEA or NMM), the local pH drops, cleaving the Mmt group[1]. Solution: Ensure your coupling mixture contains at least a 2-fold molar excess of DIPEA relative to the coupling reagent.
Q: I successfully coupled the PEG linker, but I am struggling to selectively deprotect the Mmt group without cleaving my peptide from the 2-Chlorotrityl resin. How is this achieved? A: The Mmt group is hyper-acid-labile and can be removed under highly dilute acidic conditions (1-2% TFA) that leave standard tBu-type protecting groups and resin linkages intact[2][4]. However, the cleaved Mmt cation is highly reactive. If a scavenger is not used, it will re-alkylate nucleophilic side chains (like Cys or Lys). You must use a silane scavenger (like Triisopropylsilane, TIS) to permanently quench the Mmt cation[1].
Part 3: Quantitative Data & Reagent Selection
Selecting the correct activation chemistry is critical for overcoming the steric and amphiphilic challenges of PEG-acids.
| Coupling Reagent System | Activation Kinetics | Epimerization Risk | Expected Yield (PEG-Acids) | Mechanistic Rationale & Best Use Case |
| HATU / DIPEA | Very Fast | High (if chiral) | >95% | Generates a highly reactive At-ester. Ideal for overcoming steric hindrance in long PEG chains[3]. |
| DIC / Oxyma Pure | Fast | Low | 85-95% | Prevents side reactions; excellent for automated SPPS and base-sensitive substrates. |
| HBTU / DIPEA | Moderate | Moderate | 60-80% | Insufficient for complex PEG self-assembly. Only recommended for short, simple aliphatic linkers. |
Part 4: Diagnostic Workflows & Reaction Pathways
Workflow for diagnosing and resolving Mmt-N-PEG8-acid coupling failures.
Reaction pathways showing desired PEGylation vs. premature Mmt cleavage.
Part 5: Self-Validating Experimental Protocols
Protocol A: High-Yield Coupling of Mmt-N-PEG8-acid (Solid Phase)
This protocol utilizes HATU to overcome PEG coiling, while maintaining strict basicity to protect the Mmt group.
-
Resin Preparation: Swell the amine-functionalized resin (0.1 mmol scale) in a 1:1 mixture of DCM/DMF for 20 minutes to maximize pore expansion. Drain completely.
-
Reagent Activation: In a separate vial, dissolve Mmt-N-PEG8-acid (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of anhydrous DMF.
-
Base Addition (Critical Step): Add DIPEA (0.6 mmol, 6 eq) to the activation vial. The solution should turn pale yellow. Causality note: The 2:1 ratio of DIPEA to HATU ensures the environment remains strictly basic, preventing Mmt cleavage.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours, or heat to 60°C for 30 minutes.
-
Validation: Drain and wash the resin (3x DMF, 3x DCM). Perform a Kaiser test. A yellow/colorless result validates complete coupling. If blue, repeat steps 2-4.
Protocol B: Selective Mmt Deprotection
This protocol removes the Mmt group while leaving the peptide attached to acid-sensitive resins (e.g., CTC resin) and preserving tBu-protected side chains.
-
Scavenger Preparation: Prepare a fresh cleavage cocktail of 1.5% TFA and 5% Triisopropylsilane (TIS) in anhydrous DCM[1][4]. Causality note: TIS is mandatory to trap the highly stable Mmt carbocation and prevent it from re-attaching to the newly freed amine[5].
-
Deprotection: Add 3 mL of the cleavage cocktail to the resin. Agitate gently for exactly 5 minutes.
-
Observation: The solution will turn bright yellow/orange, visually confirming the release of the Mmt cation.
-
Drain and Repeat: Drain the solution into a waste flask containing neutralizing base (e.g., pyridine). Repeat the 5-minute treatment 4 to 5 times until the drained solution remains completely colorless.
-
Neutralization: Wash the resin immediately with 5% DIPEA in DMF (3x 2 mins) to neutralize residual TFA, followed by standard DCM washes.
Part 6: References
-
Vector Labs. Methoxytrityl-S-dPEG®8-acid. Retrieved from:
-
Benchchem. Application Notes and Protocols: Selective Cleavage of the Monomethoxytrityl (Mmt) Group. Retrieved from:
-
CBL Patras. The Abundant Versatility of the 4-Methoxytrityl Group. Retrieved from:
-
National Institutes of Health (PMC). Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides. Retrieved from:
-
ChemRxiv. An Integrated Direct-to-Biology Platform for the Nanoscale Synthesis and Biological Evaluation of PROTACs. Retrieved from:
Sources
Optimizing TFA concentration for MMT removal without linker damage
A Senior Application Scientist's Guide to Optimizing TFA Concentration for Selective MMT Cleavage Without Linker Damage
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing the monomethoxytrityl (MMT) protecting group in solid-phase synthesis. As Senior Application Scientists, we understand the critical balance required to efficiently remove the MMT group while preserving the integrity of the acid-labile linker anchoring your molecule to the solid support. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate this delicate step with confidence.
Frequently Asked Questions (FAQs)
Here we address the most common questions and concerns encountered in the field regarding MMT deprotection.
Q1: What is the primary advantage of using the MMT group for protection?
The monomethoxytrityl (MMT) group is prized for its high acid lability. This characteristic allows for its selective removal under very mild acidic conditions, typically using dilute solutions of trifluoroacetic acid (TFA). This orthogonality is crucial in complex multi-step syntheses, as it enables deprotection of a specific site (e.g., the side chain of a lysine or cysteine) without disturbing other, more robust acid-labile protecting groups like tert-butoxycarbonyl (Boc) or tert-butyl (tBu) ethers.
Q2: What is the mechanism of MMT removal with TFA?
The deprotection of the MMT group is an acid-catalyzed cleavage reaction. TFA protonates the ether oxygen (in the case of hydroxyl protection) or the protected nitrogen, leading to the formation of a highly stable MMT carbocation (MMT⁺) which is resonance-stabilized and intensely colored (orange/red)[1]. This carbocation is then released from the functional group. Because this cation is a reactive electrophile, it must be "trapped" by a scavenger to prevent it from reattaching to the deprotected group or reacting with other nucleophilic sites on your molecule (like tryptophan or methionine residues)[1][2].
Q3: Why is a scavenger, such as Triisopropylsilane (TIS), essential during MMT deprotection?
The MMT carbocation generated during acid-mediated cleavage is a potent electrophile. Without a scavenger, this cation can cause several side reactions, including re-protection of the target functional group or alkylation of sensitive amino acid residues like tryptophan[3][4]. Triisopropylsilane (TIS) or other silanes act as efficient carbocation scavengers. They react with the MMT⁺ cation, irreversibly quenching it and preventing undesirable side reactions, thus ensuring a clean and complete deprotection[5].
Q4: I'm observing premature cleavage of my peptide/oligonucleotide from the resin. Is the TFA concentration for MMT removal too high for my linker?
This is a very common and critical issue. The answer is highly dependent on the type of linker you are using. The mild acidic conditions (1-2% TFA) used for MMT removal can overlap with the lability range of highly acid-sensitive linkers.
-
Extremely Sensitive Linkers (e.g., 2-Chlorotrityl): Yes, it is highly likely. 2-Chlorotrityl (2-CTC) resins are designed to be cleaved under very mild acidic conditions, with some protocols using as little as 1% TFA in DCM[6]. There is a significant risk of premature linker cleavage when removing an MMT group from a molecule attached via a 2-CTC linker.
-
Sensitive Linkers (e.g., Rink Amide, Sieber Amide): It is possible. These linkers can also be cleaved with low concentrations of TFA (as low as 1%)[1]. While global cleavage typically requires higher TFA concentrations, partial cleavage during extended or repeated MMT deprotection steps is a known risk.
-
More Robust Linkers (e.g., Wang): It is less likely, but not impossible with extended reaction times. Wang resin is more stable and generally requires moderate-to-high TFA concentrations (e.g., 50-95%) for efficient cleavage[1][6]. It is generally considered safe for on-resin MMT deprotection with 1-2% TFA.
Refer to the Troubleshooting Guide and Experimental Protocols sections for strategies to mitigate this issue.
Visualizing the Process: MMT Deprotection and Scavenging
The following diagram illustrates the key steps in the acid-catalyzed removal of the MMT group and the essential role of the scavenger.
Caption: Mechanism of MMT deprotection and carbocation scavenging.
Troubleshooting Guide: Common Problems & Solutions
Problem 1: Incomplete MMT Removal
-
Symptoms: After deprotection, analytical data (e.g., Mass Spectrometry) shows the presence of the starting material (+272 Da for MMT group). A colorimetric test (adding a drop of neat TFA to a few resin beads) still produces a strong orange/red color.
-
Root Causes & Solutions:
-
Insufficient Acid Exposure: The TFA concentration may be too low or the reaction time too short.
-
Solution: Increase the reaction time in 15-30 minute increments. If still incomplete, consider increasing the number of treatments (e.g., from 2x30 min to 3x30 min) rather than just the duration of one treatment. This replenishes the acid. As a last resort, cautiously increase TFA concentration in 0.5% increments[7].
-
-
Poor Resin Swelling/Solvent Access: The deprotection cocktail cannot efficiently access the MMT groups within the resin beads.
-
Solution: Ensure the resin is fully swollen in the reaction solvent (typically Dichloromethane, DCM) for at least 15-30 minutes before adding the TFA cocktail. Ensure adequate solvent volume (approx. 10 mL per gram of resin) to maintain a mobile slurry.
-
-
Problem 2: Significant Premature Linker Cleavage
-
Symptoms: HPLC analysis of the cleavage solution shows a significant amount of the desired product. Mass spectrometry confirms the identity of the product in the cleavage solution.
-
Root Causes & Solutions:
-
Linker is Too Acid-Labile for TFA: This is the most common cause, especially with 2-CTC, Rink Amide, or Sieber Amide resins[1]. A 1-2% TFA solution is strong enough to initiate cleavage from these linkers.
-
Solution A (Milder Acid): Switch to a non-TFA deprotection cocktail. A solution of Acetic Acid/Trifluoroethanol(TFE)/DCM (1:2:7) is an excellent, milder alternative for removing MMT groups from highly acid-sensitive resins[5]. Another option is 0.6 M HOBt in DCM/TFE (1:1) [5].
-
Solution B (Optimize TFA): If you must use TFA, a careful optimization is required. Decrease the TFA concentration to 0.5% in DCM and perform multiple, short treatments (e.g., 5-10 treatments of 2 minutes each), analyzing a small sample of the filtrate after each treatment to find the point of MMT removal without significant linker cleavage.
-
-
Extended Reaction Time: Even with a suitable TFA concentration, prolonged exposure can lead to linker cleavage.
-
Solution: Monitor the reaction closely. Use the colorimetric test to stop the reaction as soon as the MMT group is gone. Perform multiple short treatments instead of one long one to minimize total acid contact time[7].
-
-
Problem 3: Side-Product Formation (Alkylation of Sensitive Residues)
-
Symptoms: Mass spectrometry reveals unexpected mass additions to the peptide, often corresponding to +271 Da on Tryptophan or Tyrosine residues.
-
Root Causes & Solutions:
-
Inefficient Scavenging: The concentration of TIS is too low, or it has degraded.
-
Solution: Ensure you are using a fresh, high-quality scavenger. Increase the scavenger concentration. A common cocktail is 1-2% TFA with 2-5% TIS (v/v) in DCM[7]. Always prepare the deprotection cocktail fresh before use.
-
-
Data Summary: Linker Stability vs. MMT Deprotection Conditions
The key to successful selective deprotection is understanding the relative acid lability of your protecting group and your resin linker.
| Moiety/Linker | Type | Typical Cleavage/Deprotection Condition | Compatibility with 1-2% TFA for MMT Removal |
| MMT Group | Protecting Group | 1-2% TFA in DCM ; Acetic Acid/TFE/DCM (1:2:7)[5] | - |
| 2-Chlorotrityl (2-CTC) | Resin Linker | 1-3% TFA in DCM ; 20% HFIP in DCM; Acetic Acid/TFE/DCM[6] | High Risk. Significant linker cleavage is expected. Use of alternative, milder deprotection agents is strongly recommended. |
| Rink Amide | Resin Linker | 10-50% TFA for partial cleavage; 95% TFA for global deprotection [7] | Moderate Risk. Partial linker cleavage can occur, especially with extended reaction times or multiple treatments. Careful monitoring is essential. |
| Sieber Amide | Resin Linker | 1-5% TFA in DCM [1][6] | High Risk. Similar lability to 2-CTC. High probability of premature cleavage. Use of alternative reagents is advised. |
| Wang | Resin Linker | 50-95% TFA in DCM [1][6][7] | Low Risk. Generally stable to the mild conditions used for MMT removal. This is a compatible choice for on-resin MMT deprotection. |
Experimental Protocols
Protocol 1: Standard MMT Deprotection (for Wang or other TFA-Stable Resins)
This protocol is suitable for peptides on resins like Wang, which are stable to low TFA concentrations.
-
Resin Swelling: Swell the MMT-protected peptide-resin in Dichloromethane (DCM) for 20-30 minutes in a suitable reaction vessel.
-
Drain: Drain the swelling solvent.
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 1% (v/v) TFA and 5% (v/v) TIS in DCM .
-
First Treatment: Add the deprotection cocktail to the resin (approx. 10 mL per gram of resin) and agitate gently at room temperature. The solution should turn a characteristic orange/yellow color.
-
Reaction: Agitate for 30 minutes.
-
Drain: Drain the cocktail.
-
Second Treatment: Add a fresh portion of the deprotection cocktail and agitate for another 30 minutes.
-
Monitoring: To confirm complete deprotection, take a few beads of resin, wash them with DCM, and add a drop of 100% TFA. The absence of an immediate orange color indicates complete removal[1]. If color persists, perform a third 30-minute treatment.
-
Washing: Once deprotection is complete, wash the resin thoroughly with DCM (5 times), followed by DMF (3-5 times) to prepare for the next synthetic step.
Protocol 2: Mild MMT Deprotection (for 2-CTC, Rink Amide, or Sieber Resins)
This protocol uses a milder, non-TFA-based cocktail to prevent premature cleavage from highly acid-sensitive linkers[5].
-
Resin Swelling: Swell the MMT-protected peptide-resin in DCM for 20-30 minutes.
-
Drain: Drain the swelling solvent.
-
Deprotection Cocktail Preparation: Prepare a fresh solution of Acetic Acid:TFE:DCM in a 1:2:7 ratio (v/v) .
-
Deprotection: Add the cocktail to the resin and agitate at room temperature.
-
Reaction & Monitoring: Agitate for 60 minutes. Drain and repeat the treatment if necessary, monitoring completion by taking a small aliquot of resin and testing with neat TFA as described in Protocol 1.
-
Washing: Once complete, wash the resin extensively with DCM (5 times) and then DMF (3-5 times).
Optimization Workflow Diagram
Use this workflow to determine the optimal MMT deprotection strategy for your specific synthesis.
Caption: Decision workflow for selecting an MMT deprotection protocol.
References
- BenchChem. (n.d.). Selective Cleavage of the Monomethoxytrityl (Mmt) Group.
- BenchChem. (n.d.). Optimizing Mtt Group Removal with 1% TFA: A Technical Support Center.
-
Biotage. (2023, January 30). How To: Measure and Optimize the Removal of MMT Protecting Groups. Retrieved from [Link]
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
AAPPTEC. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]
-
Nowick, J. S., et al. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Retrieved from [Link]
-
Biotage. (2023, February 1). How to choose the right resin functionality for solid phase peptide synthesis. Retrieved from [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
-
Organic & Biomolecular Chemistry - RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. (n.d.). Peptide Synthesis & Analysis. Retrieved from [Link]
-
MDPI. (2024, March 22). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]
- Al-Gharabli, S., et al. (2023). Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. Green Chemistry.
- Lelyveld, V. S., et al. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters.
- Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International Journal of Peptide and Protein Research.
-
Applied Polytech. (n.d.). 2 Chlorotrityl Chloride Resin. Retrieved from [Link]
- Muñoz-García, J. C., et al. (2023). Improving 2-Chlorotrityl Chloride (2-CTC)
- Organic Letters - ACS Publications. (2025, December 8).
-
National Center for Biotechnology Information. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]
- ACS Publications. (2025, February 23).
- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
-
ResearchGate. (n.d.). The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. Retrieved from [Link]
- BenchChem. (n.d.). Impact of scavengers on the stability of Arg(Pmc) during cleavage.
-
ResearchGate. (n.d.). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. Retrieved from [Link]
-
PubMed. (2014, May 15). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. Retrieved from [Link]
-
PubMed. (2021, August 19). Perfluoro-tert-butanol for selective on-resin detritylation: a mild alternative to traditionally used methods. Retrieved from [Link]
-
Reddit. (2023, September 21). r/chemistry - My PI is on my case for not knowing the mechanism of deprotection of the Mtt group from lysine (in TFA, DCM ,TIS), but when I search on google I cannot find anything. I would really appreciate some guidance! Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 24.29: Technical Brief: Which 5'-Amino-Modifier? Retrieved from [Link]
- ThermoFisher. (n.d.). Introduction to Cleavage Techniques.
-
ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Retrieved from [Link]
Sources
Technical Support Center: Avoiding Premature Deprotection of the Methoxytrityl (MMTr) Group
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in oligonucleotide and solid-phase peptide synthesis (SPPS): the premature loss of the highly acid-labile Monomethoxytrityl (MMTr) protecting group.
This guide synthesizes mechanistic causality with field-validated protocols to help you diagnose, troubleshoot, and permanently resolve MMTr instability in your workflows.
Causality and Chemical Logic: Understanding MMTr Lability
Q: Why is the MMTr group specifically prone to premature deprotection compared to the standard Trityl (Trt) group? A: The acid lability of trityl-based protecting groups is governed by the thermodynamic stability of the carbocation formed during the cleavage event. The MMTr group contains a para-methoxy substituent on one of its phenyl rings. This methoxy group exerts a strong mesomeric electron-donating effect (+M effect), which significantly stabilizes the intermediary trityl carbocation 1[1]. Consequently, MMTr is cleaved at an exponentially faster rate than the standard Trt group under mildly acidic conditions, making it highly susceptible to premature loss if solvent pH drops even marginally 2[2].
Q: My oligonucleotide loses the MMTr group during the final vacuum drying step. What is the physical mechanism behind this, and how can I prevent it? A: This is a classic equilibrium-driven phenomenon. When an oligonucleotide is deprotected in ammonium hydroxide and subjected to high vacuum drying, the volatile ammonia gas evaporates faster than the aqueous solvent. This shift in equilibrium leaves behind acidic protons, effectively lowering the pH of the microenvironment and catalyzing the cleavage of the MMTr-ether bond . Solution: Introduce a non-volatile base, such as Tris base, prior to drying. Tris remains in solution as the solvent evaporates, maintaining a basic pH and completely suppressing the acid-catalyzed deprotection .
Q: What are the optimal conditions for selective MMTr deprotection without stripping other orthogonal acid-labile groups in peptide synthesis? A: Using standard 1-2% Trifluoroacetic acid (TFA) can be too harsh and may cause premature cleavage of the peptide from acid-sensitive resins. Instead, utilize a mild acid cocktail composed of Acetic Acid (AcOH), Trifluoroethanol (TFE), and Dichloromethane (DCM) in a 1:2:7 ratio 3[3]. The TFE acts as a protic solvent that stabilizes the departing MMTr cation without lowering the pH to destructive levels.
Quantitative Stability Profiling
To select the correct protecting group strategy, you must understand the relative hydrolysis rates. The table below summarizes the kinetic stability of trityl derivatives under standardized mild acidic conditions.
| Protecting Group | Structure | Relative Acid Lability | Hydrolysis Time in 80% AcOH (RT) |
| Trityl (Trt) | Triphenylmethyl | Lowest | ~48 hours |
| Monomethoxytrityl (MMTr) | 4-Methoxytrityl | Moderate | ~2 hours |
| Dimethoxytrityl (DMTr) | 4,4'-Dimethoxytrityl | Highest | ~15 minutes |
(Data synthesized from 1[1] and)
Diagnostic Workflow
Use the following decision tree to isolate the root cause of premature MMTr loss in your specific workflow.
Diagnostic workflow for identifying and resolving premature MMTr deprotection in synthesis.
Field-Proven Experimental Protocols
Every protocol utilized in a rigorous laboratory setting must be self-validating. The following methodologies are engineered to prevent MMTr loss while allowing you to verify success at the bench.
Protocol 1: Salt-Free Retention of MMTr During Oligonucleotide Drying
Causality: Prevents volatile base evaporation from dropping the pH during concentration. Methodology:
-
Deprotect the synthesized oligonucleotide in Ammonium Hydroxide (NH4OH) or AMA (Ammonium hydroxide/Methylamine) at standard conditions.
-
Add exactly 45 mg of Tris base per 1 mL of the crude deprotection solution .
-
Desalt the mixture using a reverse-phase cartridge (e.g., Glen-Pak DNA Cartridge).
-
Elute the intact MMTr-on oligonucleotide with 75% Acetonitrile (ACN) in water.
-
Proceed to vacuum drying (SpeedVac). Self-Validation System: Perform RP-HPLC before and after the drying step. The retention time of the highly hydrophobic MMTr-on peak should remain identical, confirming zero premature detritylation.
Protocol 2: Controlled On-Resin Deprotection of MMTr (Peptide Synthesis)
Causality: Uses a highly controlled, mildly acidic environment to selectively cleave MMTr without disrupting orthogonal groups (like Boc or tBu). Methodology:
-
Swell the peptide-resin containing the Lys(MMTr) residue in anhydrous DCM for 20-30 minutes in a reaction vessel 3[3].
-
Drain the DCM completely.
-
Prepare a fresh deprotection cocktail of AcOH / TFE / DCM in a 1:2:7 (v/v/v) ratio 3[3].
-
Add the cocktail to the resin and agitate gently for 30-60 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (3-5 times) to remove all residual acid and cleaved MMTr byproducts. Self-Validation System: Monitor the drained cleavage cocktail via UV-Vis spectroscopy or visual inspection. The MMTr carbocation exhibits a distinct yellow/orange color. The complete absence of color in subsequent fresh acid washes validates that 100% deprotection has been achieved.
References
-
Hydrazide oligonucleotides: new chemical modification for chip array attachment and conjugation | Nucleic Acids Research |
-
H-Gln(Trt)-OH premature trityl deprotection troubleshooting | Smolecule | 2
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection | Total Synthesis | 1
-
Mtt vs. Mmt: A Comparative Guide to Lysine Side-Chain Protection in Peptide Synthesis | Benchchem | 3
-
Glen Report 21.19: Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides | Glen Research |
Sources
Technical Support Center: Strategies for Removing Unreacted Methoxytrityl-N-PEG8-acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning the removal of unreacted Methoxytrityl-N-PEG8-acid from reaction mixtures. The complex nature of this amphiphilic reagent requires tailored purification strategies to ensure the high purity of your final conjugate, which is paramount for reliable downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common challenges and questions encountered during the purification process.
Q1: What is Methoxytrityl-N-PEG8-acid and what makes its removal challenging?
Methoxytrityl-N-PEG8-acid is a discrete PEG (dPEG®) linker used in bioconjugation. Its structure consists of three key components:
-
A Methoxytrityl (Mmt) group : A bulky, hydrophobic protecting group, typically on a thiol, which is labile under mild acidic conditions.[1][2]
-
A hydrophilic PEG8 spacer : An eight-unit polyethylene glycol chain that imparts water solubility and flexibility.[1]
-
A terminal carboxylic acid : A functional group used for conjugation, typically to primary amines on biomolecules via activation with reagents like EDC and NHS.[3][4]
The primary challenge in its removal stems from its amphiphilic nature —possessing both hydrophobic (Mmt) and hydrophilic (PEG-acid) regions.[1] This dual characteristic can lead to detergent-like behavior, causing issues such as emulsion formation during liquid-liquid extractions and streaking or poor separation during silica gel chromatography.[5]
Q2: What is the best purification strategy based on my target molecule?
The optimal purification method is dictated by the physicochemical differences between your desired conjugate and the unreacted PEG linker. The most significant factor is the size of your target molecule.
-
For large biomolecules (e.g., proteins, antibodies): Methods based on size exclusion are highly effective. The significant difference in molecular weight between the large protein conjugate and the small Methoxytrityl-N-PEG8-acid (MW ≈ 731 g/mol ) allows for straightforward separation.[][7]
-
For small molecules (e.g., peptides, oligonucleotides, organic compounds): The size difference is often insufficient for effective separation. In these cases, strategies must exploit differences in polarity and charge.[7] Reverse-phase chromatography and acid-base extraction are typically the most robust methods.
The following diagram provides a logical workflow for selecting an appropriate purification strategy.
Caption: Decision workflow for selecting a purification strategy.
Q3: How can I use the carboxylic acid group for purification?
The terminal carboxylic acid is a powerful handle for purification. By adjusting the pH, you can change its charge state and, consequently, its solubility. This principle is the foundation of acid-base liquid-liquid extraction (LLE) .
In a biphasic system (e.g., dichloromethane and water), the unreacted Methoxytrityl-N-PEG8-acid will reside in the organic layer at neutral or acidic pH. By washing the organic layer with a mild aqueous base, such as 5% sodium bicarbonate, the carboxylic acid is deprotonated to its carboxylate salt form.[8] This charged species is highly soluble in the aqueous phase and is thus selectively removed from the organic layer, which retains the (presumably neutral) desired product.[7][9] This technique is simple, scalable, and highly effective for purifying non-acidic small molecule conjugates.
Q4: How does the Methoxytrityl (Mmt) group influence purification?
The Mmt group is large and highly non-polar, making it a dominant feature for chromatographic separations.
-
Reverse-Phase Chromatography: The hydrophobicity of the Mmt group causes Methoxytrityl-N-PEG8-acid to be strongly retained on C18 or C8 columns. This allows for excellent separation from more polar products.[10] The Mmt group also contains a strong UV chromophore, which simplifies detection by HPLC.[11]
-
Acid Lability: The Mmt group can be cleaved under mild acidic conditions (e.g., 1-5% Trifluoroacetic Acid (TFA) in DCM).[1][12] While this is typically a deprotection step, it can also be used as a purification strategy. If your desired product is stable to these conditions, you could cleave the Mmt group from the unreacted starting material, which drastically reduces its hydrophobicity and changes its retention profile, simplifying separation.
Q5: How can I monitor the efficiency of the removal process?
Effective monitoring is crucial for optimizing your purification protocol. A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method for initial assessment. The Mmt group allows for easy visualization under UV light. Staining with permanganate can also reveal the PEGylated species.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. A reverse-phase method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% TFA) can effectively separate the unreacted linker from the product and quantify purity.[13]
-
Mass Spectrometry (MS): Provides definitive confirmation of the presence or absence of the impurity by identifying its specific mass-to-charge ratio. This is often coupled with LC (LC-MS).[14]
Part 2: Detailed Purification Protocols
This section provides step-by-step methodologies for the most common and effective purification scenarios.
Protocol 1: Purification of Small Molecule Conjugates by Acid-Base Extraction
This protocol is ideal for removing the acidic PEG linker from a neutral or basic small molecule product that is soluble in an organic solvent immiscible with water.
Materials:
-
Crude reaction mixture
-
Separatory funnel
-
Organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc))
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in the organic solvent (e.g., 20 mL of DCM for a 100 mg scale reaction) and transfer it to a separatory funnel.
-
First Extraction: Add an equal volume of 5% NaHCO₃ solution to the funnel. Stopper the funnel, invert it, and vent frequently to release any CO₂ gas that may form. Shake vigorously for 1-2 minutes.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The deprotonated, water-soluble PEG-carboxylate salt will partition into the upper aqueous layer. Drain the lower organic layer into a clean flask.
-
Repeat Extractions: Return the organic layer to the separatory funnel and repeat the extraction with fresh 5% NaHCO₃ solution two more times to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with an equal volume of brine. This helps to break any minor emulsions and remove residual water.[15]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄. Filter the solution to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the purified product.
Caption: Workflow for purification via acid-base extraction.
Protocol 2: Purification of Protein Conjugates by Size Exclusion Chromatography (SEC)
This protocol is designed to separate a large, PEGylated protein from the small, unreacted Methoxytrityl-N-PEG8-acid.
Materials:
-
SEC column with an appropriate molecular weight cutoff (e.g., Superdex 75 or similar)
-
HPLC or FPLC system
-
SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)[16]
-
Crude PEGylation reaction mixture
-
0.22 µm syringe filter
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the SEC Running Buffer until a stable baseline is achieved.
-
Sample Preparation: Filter the crude reaction mixture through a 0.22 µm syringe filter to remove any particulates that could damage the column.
-
Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Elution: Elute the sample with the SEC Running Buffer at a constant flow rate. Molecules will separate based on their hydrodynamic radius.
-
Fraction Collection: Collect fractions as the components elute. The larger PEGylated protein conjugate will elute first, followed by the smaller, unreacted protein (if any), and finally the small Methoxytrityl-N-PEG8-acid impurity.[]
-
Analysis: Analyze the collected fractions using SDS-PAGE and UV-Vis spectroscopy (at 280 nm) to identify the fractions containing the purified protein conjugate. Pool the desired fractions for downstream use.
Part 3: Data Summary and Expert Insights
Table 1: Comparative Analysis of Primary Purification Techniques
| Technique | Principle | Ideal Application | Pros | Cons |
| Acid-Base Extraction | Partitioning based on charge state (solubility)[9] | Neutral/basic small molecules | Simple, fast, scalable, inexpensive | Not suitable for acidic or acid-labile products; risk of emulsion[7] |
| RP-HPLC | Partitioning based on hydrophobicity[13] | Small molecules requiring high purity | High resolution, excellent for analytical and prep scale, UV detection is straightforward | Requires specialized equipment, solvent intensive, can be slow for large scale |
| Size Exclusion Chromatography | Separation based on hydrodynamic radius (size)[] | Large biomolecules (proteins, antibodies) | Gentle, preserves biological activity, highly effective for large size differences | Low capacity, requires significant buffer volumes, not suitable for small molecules |
| Flash Chromatography (Silica) | Partitioning based on polarity | Hydrophobic small molecules | Higher throughput than HPLC, good for moderate scale-up | PEG chains can cause streaking and poor resolution[5]; requires careful solvent system optimization |
Expert Insight: Overcoming Challenges in Flash Chromatography
While powerful, normal-phase flash chromatography on silica gel can be problematic for PEG-containing molecules. The polar ether oxygens of the PEG chain can interact strongly with the silica surface, leading to significant band broadening or "streaking."[5] Conventional solvent systems like ethyl acetate/hexanes are often ineffective.
Field-Proven Tip: To achieve better separation, you must disrupt the strong analyte-silica interaction. This is often accomplished by using a more competitive, polar solvent system. Researchers have reported success using gradients of:
-
Methanol in Dichloromethane (or Chloroform): This classic polar solvent system can effectively elute PEGylated compounds.
-
Ethanol/Isopropanol mixtures in Chloroform: Some find that using a mixed alcohol modifier provides sharper peaks than methanol alone.[5]
A slow, shallow gradient is often key to resolving compounds with similar retention factors. Always develop the method on TLC first to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.3.
References
-
Šomek, V., et al. (2002). Selective Cleavage of O-(Dimethoxytrityl) Protecting Group with Sodium Periodate. Collection of Czechoslovak Chemical Communications, 67. Available at: [Link]
-
Jain, S., et al. (2017). Membrane-Based Hybrid Method for Purifying PEGylated Proteins. Membranes, 7(4), 56. Available at: [Link]
-
Biotage. (2023). How To: Measure and Optimize the Removal of MMT Protecting Groups. Available at: [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]
- Min, D., et al. (2014). Purification of pegylated polypeptides. U.S. Patent 8,889,837.
-
Total Synthesis. (2024). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Available at: [Link]
-
PharmiWeb.com. (2024). PEGylation Process: A Comprehensive Overview. Available at: [Link]
-
Cabral, H., et al. (2021). Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines. Frontiers in Chemistry, 9, 788796. Available at: [Link]
-
CD BioGlyco. (n.d.). Carboxylic acid PEG reagent, m-PEG8-acid, Purity 96%. Available at: [Link]
-
Plante, M., et al. (2018). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]
-
Liu, C., et al. (2024). Optimization and Characterization of PEG Extraction Process for Tartary Buckwheat-Derived Nanoparticles. Foods, 13(17), 2568. Available at: [Link]
-
Waters Corporation. (n.d.). Removal of Polyethylene Glycol 400 (PEG 400) from Plasma Samples Using Mixed-Mode Solid-Phase Extraction. Available at: [Link]
-
Reddit. (2022). Chromatography of PEG containing compounds. r/Chempros. Available at: [Link]
-
LCGC International. (2022). Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
Pelander, A., et al. (2015). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Current pharmaceutical design, 21(39), 5696-5710. Available at: [Link]
- Conrad, S. J., & Beaulieu, P. L. (1997). Method for removing unreacted electrophiles from a reaction mixture. U.S. Patent 5,632,898.
-
University of Rochester. (n.d.). Remove Sticky Reagents. Available at: [Link]
-
Behl, H., et al. (2021). Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2. Polymers, 13(5), 720. Available at: [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. m-PEG8-acid, 1093647-41-6 | BroadPharm [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. biotage.com [biotage.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.rochester.edu [chem.rochester.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling Moisture Sensitivity of Activated MMT-PEG8-Esters
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling requirements of MMT-PEG8-NHS esters . This heterobifunctional linker is a powerful tool in bioconjugation, but its structural components—a highly reactive N-hydroxysuccinimide (NHS) ester, a hygroscopic PEG8 spacer, and an acid-labile Monomethoxytrityl (MMT) protecting group—create a highly sensitive system.
Understanding the mechanistic causality behind reagent degradation is the first step toward reproducible bioconjugation.
Mechanistic Causality: The "Why" Behind Reagent Failure
The failure of MMT-PEG8-NHS esters during conjugation is rarely due to the target protein; it is almost always a result of competing chemical pathways driven by environmental exposure.
-
Hygroscopicity vs. Hydrolysis: The PEG8 chain is highly hydrophilic and acts as a sponge for atmospheric moisture. When water is introduced, it acts as a nucleophile, attacking the NHS ester and converting it into an unreactive carboxylic acid. This hydrolysis directly competes with the desired primary amine conjugation 1.
-
pH-Dependent Degradation: The rate of NHS ester hydrolysis is exponentially tied to pH and temperature. While amine conjugation requires a slightly basic pH (7.2–8.5) to ensure the target amines are deprotonated, this same basicity accelerates hydrolysis 2.
-
Acid-Labile MMT Cleavage: The MMT group is designed to be cleaved by mild acids (e.g., 1-2% TFA) 3. If moisture condensation absorbs atmospheric CO₂, or if degraded organic solvents (like old DMF) lower the micro-environmental pH, the MMT group will prematurely detach.
Competing pathways of MMT-PEG8-NHS esters under moisture and pH stress.
Troubleshooting & FAQs
Q1: Why does my MMT-PEG8-NHS ester lose conjugation efficiency even when stored at -20°C? A: The degradation usually occurs during the handling phase, not in the freezer. Because the PEG8 linker is highly hygroscopic, opening a cold vial allows ambient humidity to instantly condense inside the tube 4. This trapped moisture hydrolyzes the NHS ester during subsequent storage. Always equilibrate the sealed vial to room temperature in a desiccator for at least 30 minutes before opening.
Q2: How can I verify if my NHS ester has hydrolyzed before starting my precious protein conjugation? A: You can utilize a self-validating spectroscopic check. The hydrolysis of the NHS ester releases free N-hydroxysuccinimide, a byproduct that strongly absorbs UV light between 260 nm and 280 nm 1. By measuring the A260 of your reagent dissolved in anhydrous DMSO, a significant spike in absorbance compared to a fresh baseline indicates pre-existing hydrolysis.
Q3: My conjugation was successful, but the MMT group fell off. What caused this? A: The MMT group is highly sensitive to mild acids 3. If your anhydrous solvent (e.g., old DMF) has degraded to form formic acid, or if your aqueous conjugation buffer drops below pH 6.5, the mildly acidic environment will prematurely cleave the MMT group. Ensure your solvents are fresh and stored over molecular sieves.
Quantitative Data: Hydrolysis Kinetics
To design a successful experiment, you must outpace the hydrolysis reaction. The table below illustrates how rapidly an NHS ester degrades in aqueous environments.
Table 1: NHS Ester Hydrolysis Half-Life vs. pH and Temperature 125
| Buffer pH | Temperature | Estimated Half-Life | Implication for Conjugation Workflow |
| pH 7.0 | 0°C (Ice) | 4 to 5 hours | Excellent stability, but amine reactivity is severely reduced. |
| pH 8.0 | 25°C (RT) | ~1 hour | Optimal Balance: Fast amidation outpaces moderate hydrolysis. |
| pH 8.6 | 4°C | 10 minutes | Poor efficiency; hydrolysis dominates before amidation completes. |
Self-Validating Experimental Protocol
This protocol is designed as a closed, self-validating system. By incorporating specific checkpoints, you ensure that moisture contamination is identified before precious biological samples are wasted.
Phase 1: Reagent Preparation (Moisture Exclusion)
-
Thermal Equilibration: Remove the MMT-PEG8-NHS ester vial from -20°C storage. Do not open it. Place it in a desiccator for 30–60 minutes until it reaches ambient room temperature 4.
-
Anhydrous Solvation: Dissolve the reagent in high-quality, anhydrous DMSO or DMF (<50 ppm H₂O) to a concentration of 10 mM.
-
Validation Checkpoint: Measure the A260 of a 1:100 dilution in dry DMSO. Keep this value as your baseline.
-
-
No Stock Storage: Do not store reconstituted NHS esters. Weigh and dissolve only what is needed for the immediate experiment 4.
Phase 2: Conjugation & Quenching
-
Buffer Exchange: Ensure your target protein is in an amine-free buffer (e.g., 1X PBS, pH 7.4). Strictly avoid Tris or Glycine buffers, as these primary amines will irreversibly consume the NHS ester 1.
-
Reaction: Add the MMT-PEG8-NHS ester solution to the protein at a 10- to 20-fold molar excess. Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10% v/v to prevent protein denaturation.
-
Incubation: Incubate at room temperature for 30 to 60 minutes.
-
Quenching: Stop the reaction by adding a Quenching Buffer (e.g., 50 mM Tris-HCl, pH 7.5) and incubating for 15 minutes. This intentionally consumes any remaining active NHS esters 4.
-
Validation Checkpoint: Purify the conjugate using Size Exclusion Chromatography (SEC) or dialysis. The separation of the high-molecular-weight conjugate from the low-molecular-weight quenched NHS-Tris validates successful termination.
-
Self-validating workflow for moisture-free MMT-PEG8-NHS conjugation.
References
-
Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific | 1
-
MAL-dPEG®₈-NHS Ester | Vector Labs | 2
-
NHS and Sulfo-NHS | Fisher Scientific | 5
-
Application Notes and Protocols: Selective Cleavage of the Monomethoxytrityl (Mmt) Group | BenchChem | 3
-
Protocol for PEG NHS Ester | BroadPharm | 4
Sources
Validation & Comparative
Comprehensive NMR Characterization of MMT-N-PEG8-acid: A Comparative Guide for Bioconjugation
For researchers and drug development professionals engineering Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), the selection and validation of heterobifunctional linkers is a critical bottleneck. MMT-N-PEG8-acid (Monomethoxytrityl-protected amino-PEG8-carboxylic acid) has emerged as a premier choice for complex bioconjugation workflows.
This guide provides an authoritative, comparative analysis of MMT-N-PEG8-acid against its Boc and Fmoc counterparts, detailing the causality behind its structural advantages and establishing a self-validating Nuclear Magnetic Resonance (NMR) protocol for its characterization.
Structural Logic & Orthogonal Advantages
The architecture of MMT-N-PEG8-acid is divided into three distinct functional domains, each serving a highly specific role in molecular assembly.
Figure 1: Structural and functional logic of the MMT-N-PEG8-acid heterobifunctional linker.
Why Choose MMT over Boc or Fmoc?
The primary driver for selecting the MMT protecting group is its hyper-sensitivity to mild acidic conditions . While the tert-butyloxycarbonyl (Boc) group requires harsh cleavage conditions (typically 25–50% Trifluoroacetic acid (TFA))[1], the MMT group can be quantitatively removed using just 1% TFA in dichloromethane[2]. This allows for the selective deprotection of the amine terminus without prematurely cleaving standard acid-labile groups (like t-butyl esters) or degrading sensitive payload architectures.
Conversely, the Fluorenylmethyloxycarbonyl (Fmoc) group relies on basic cleavage (e.g., 20% piperidine)[3], which can inadvertently trigger ring-opening in maleimide-functionalized linkers or hydrolyze base-sensitive esters.
Table 1: Comparative Properties of Amine-Protecting Groups on PEG-Acid Linkers
| Protecting Group | Cleavage Condition | Key ¹H NMR Signatures (CDCl₃) | Orthogonality Profile |
| MMT | Mild Acid (1-3% TFA) | 3.75 ppm (s, 3H, -OCH₃), 6.8-7.5 ppm (m, 14H, Ar-H) | Orthogonal to Fmoc; Base-stable |
| Boc | Strong Acid (25-50% TFA) | 1.45 ppm (s, 9H, t-butyl) | Orthogonal to Fmoc; Base-stable |
| Fmoc | Base (20% Piperidine) | 4.2-4.5 ppm (m, 3H), 7.3-7.8 ppm (m, 8H, Ar-H) | Orthogonal to Boc/MMT; Acid-stable |
Quantitative NMR Data & Spectral Signatures
To ensure the integrity of MMT-N-PEG8-acid prior to conjugation, ¹H NMR provides a direct, quantitative read-out of the molecule's stoichiometry.
Table 2: Expected ¹H NMR Chemical Shifts for MMT-N-PEG8-acid (CDCl₃)
| Proton Assignment | Expected Shift (ppm) | Multiplicity | Integration | Structural Significance |
| MMT: -OCH₃ | ~3.75 | Singlet (s) | 3H | Primary indicator of MMT presence |
| MMT: Aromatic Rings | 6.80 - 7.45 | Multiplet (m) | 14H | Confirms trityl core integrity |
| PEG: Backbone | 3.50 - 3.70 | Multiplet (m) | ~32H | Internal standard for stoichiometry |
| PEG: -CH₂-NH-MMT | 2.20 - 2.40 | Triplet (t) | 2H | Confirms amine linkage |
| PEG: -CH₂-COOH | 2.50 - 2.60 | Triplet (t) | 2H | Confirms terminal acid availability |
The Causality of Signal Integration
The structural validation of this linker relies on an internal stoichiometric ratio. The PEG8 backbone consists of exactly 32 protons (-CH₂CH₂O- repeating units). By calibrating the integration of the PEG multiplet (3.50 - 3.70 ppm) to exactly 32.0 , the integration of the MMT methoxy singlet (~3.75 ppm) must read exactly 3.0 .
-
If the methoxy integral is < 3.0: Premature acid hydrolysis has occurred, leading to a loss of the MMT group.
-
If the methoxy integral is > 3.0: The sample is contaminated with unreacted MMT-Cl or free MMT-OH impurities.
Self-Validating Experimental Protocols
To guarantee reproducibility and trustworthiness, the following methodology establishes a self-validating loop. The protocol not only confirms the initial structure but utilizes an in situ NMR assay to physically verify the linker's functional reactivity.
Figure 2: Self-validating NMR workflow for characterizing and deprotecting MMT-N-PEG8-acid.
Protocol A: High-Resolution NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of MMT-N-PEG8-acid in 0.6 mL of anhydrous CDCl₃.
-
Causality: CDCl₃ is selected over polar protic solvents (like Methanol-d₄) because it prevents rapid deuterium exchange at the secondary amine (-NH-), allowing the carbamate/amine proton to remain observable. Furthermore, it provides optimal chemical shift dispersion for the 14 aromatic protons of the trityl group.
-
-
Acquisition: Acquire a standard ¹H NMR spectrum (minimum 400 MHz) with a relaxation delay (d1) of at least 2 seconds to ensure complete relaxation of the terminal functional groups for accurate integration.
-
Validation: Perform the 3:32 integration check (Methoxy vs. PEG backbone) as detailed in Section 2.
Protocol B: In Situ Deprotection Monitoring
To definitively prove the MMT group is functionally labile, perform an in situ cleavage assay directly within the NMR tube.
-
Acidification: Add 6 µL of deuterated Trifluoroacetic acid (TFA-d) to the NMR tube (yielding a ~1% TFA solution). Invert 3 times to mix.
-
Re-acquisition: Immediately acquire a second ¹H NMR spectrum.
-
Mechanistic Verification: Complete detritylation is confirmed by the disappearance of the original methoxy resonance at ~3.75 ppm and the aromatic methine resonances at 6.80–7.45 ppm[4].
-
Causality: The acidic cleavage generates the highly stable, resonance-delocalized monomethoxytrityl cation. This extreme delocalization pulls electron density away from the methoxy group and aromatic rings, causing a dramatic downfield shift in the spectrum. The appearance of these new, deshielded peaks definitively validates the successful release of the free amine.
-
Sources
Mass spectrometry identification of Methoxytrityl-N-PEG8-acid derivatives
Analytical Comparison Guide: Mass Spectrometry Identification of Methoxytrityl-N-PEG8-Acid Derivatives
Introduction & Mechanistic Context
The conjugation of molecules with discrete polyethylene glycol (PEG) linkers, such as PEG8, is a foundational technique for improving the pharmacokinetic properties and solubility of targeted therapeutics[1]. Among the available bifunctional linkers, Methoxytrityl-N-PEG8-acid (Mmt-N-PEG8-acid) is highly valued in solid-phase peptide synthesis (SPPS) and oligonucleotide conjugation. The 4-methoxytrityl (Mmt) group provides orthogonal protection that can be cleaved under extremely mild acidic conditions (e.g., 1–2% Trifluoroacetic acid), preserving other acid-labile groups like t-butyl (Boc)[2].
However, this extreme acid lability presents a unique analytical challenge during Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS). Standard LC-MS mobile phases typically contain 0.1% Formic Acid (FA) or TFA. When combined with the heat and voltage of the ESI source, these conditions cause rapid in-source fragmentation of the Mmt group. As a result, standard MS protocols often fail to identify the intact molecule. This guide objectively compares the MS behavior of Mmt-N-PEG8-acid against alternative protecting groups and provides a self-validating experimental protocol for its accurate characterization.
The Causality of Mmt Fragmentation in Mass Spectrometry
To accurately identify Mmt-derivatives, one must understand the thermodynamic causality behind their fragmentation. In positive ion mode ESI, the Mmt-protected amine undergoes rapid heterolytic cleavage. The driving force for this reaction is the formation of the highly resonance-stabilized 4-methoxytrityl carbocation[3].
Unlike standard peptide backbone fragmentation—which requires collision-induced dissociation (CID) in a collision cell—Mmt cleavage occurs almost instantaneously in the ionization source. Consequently, the intact precursor ion [M+H]+ is rarely observed under standard conditions. Instead, the mass spectrum is dominated by the MMT carbocation at exactly m/z 273.1 [4][5], alongside the complementary deprotected PEG8-acid fragment.
Comparative Performance: Mmt vs. Alternative Protecting Groups
To select the appropriate linker for your specific bioconjugation workflow, it is critical to understand how different protecting groups behave under standard LC-MS conditions (0.1% FA, ESI+). The table below summarizes the quantitative and qualitative MS data for various protected PEG8-acid derivatives.
| Protecting Group | Acid Lability | MS Intact Ion [M+H]+ (Standard ESI) | Dominant Diagnostic Fragment Ion | Standard Cleavage Conditions |
| Mmt (4-Methoxytrityl) | Extremely High | Rarely observed | m/z 273.1 (MMT cation)[5] | 1–2% TFA in DCM |
| Trt (Trityl) | High | Weakly observed | m/z 243.1 (Trt cation) | 20–50% TFA |
| Boc (tert-Butyloxycarbonyl) | Moderate | Readily observed | [M−56+H]+ (Loss of isobutylene) | 50–100% TFA |
| Fmoc (Fluorenylmethyloxycarbonyl) | Stable (Base Labile) | Strongly observed | [M+H]+ (Intact molecule) | 20% Piperidine in DMF |
Experimental Protocol: A Self-Validating LC-MS Workflow
To confidently identify Mmt-N-PEG8-acid without confusing in-source fragmentation with actual sample degradation in the vial, you must employ a self-validating chromatographic system .
The Causality of Validation: If the Mmt group degrades in the sample vial prior to injection, the highly hydrophobic Mmt-OH by-product and the highly hydrophilic free PEG8-acid will separate on the column and elute at entirely different retention times. Conversely, if the molecule remains intact on the column and cleavage occurs exclusively in the MS source, both the MMT carbocation and the deprotected PEG8-acid will perfectly co-elute.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the Mmt-N-PEG8-acid sample in a neutral or slightly basic solvent (e.g., 50% Methanol / 50% 10 mM Ammonium Bicarbonate, pH 7.5). Do not use acidic diluents, as this will cause premature hydrolysis in the vial.
-
Chromatographic Separation (LC):
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8). Crucial: Avoid Formic Acid to preserve the Mmt group during column transit.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
-
Mass Spectrometry (ESI-TOF or Q-TOF):
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: Lower than standard (e.g., 200–250°C) to minimize thermal degradation.
-
Fragmentor/Cone Voltage: Run alternating scans. Scan 1 at a low voltage (e.g., 40V) to attempt intact mass detection. Scan 2 at a standard voltage (e.g., 100V) to intentionally drive heterolytic cleavage and generate the diagnostic m/z 273.1 ion[4].
-
-
Data Interpretation (The Self-Validation Step): Extract the ion chromatograms (XIC) for the intact mass, the deprotected PEG8-acid [M−Mmt+H]+ , and the MMT carbocation (m/z 273.1). If m/z 273.1 and the deprotected PEG mass show perfect chromatographic co-elution, you have successfully validated that the intact Mmt-N-PEG8-acid was present in your sample.
Logical Workflow Visualization
The following diagram maps the analytical decision tree and physical pathways of Mmt-N-PEG8-acid during LC-MS analysis, culminating in the self-validation step.
LC-MS workflow for Mmt-N-PEG8-acid, highlighting ionization pathways and co-elution validation.
References
-
Common Mass Spectrometry Contaminants and their Sources University of Zurich (UZH)[Link]
-
Organic & Biomolecular Chemistry: Oxime Ligation RSC Publishing[Link]
-
Best Practice Guide for Generating Mass Spectra The Royal Society of Chemistry[Link]
Sources
Assessing Linker Stability of MMT-PEG8-Acid in Plasma: A Comparative Guide for Bioconjugation
Executive Summary
In the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and small molecule-drug conjugates, the linker connecting the targeting moiety to the payload is the primary determinant of safety and efficacy. The linker must navigate a paradoxical requirement: it must remain highly stable in the systemic circulation (pH 7.4) to prevent off-target toxicity, yet undergo rapid cleavage upon reaching the target site (e.g., the mildly acidic tumor microenvironment or intracellular endosomes/lysosomes at pH 5.0–6.5).
The MMT-PEG8-acid (4-Monomethoxytrityl-polyethylene glycol-carboxylic acid) linker represents a highly engineered solution to this challenge. The MMT group provides a finely tuned acid-labile release mechanism, the PEG8 spacer ensures optimal aqueous solubility and prevents conjugate aggregation, and the terminal carboxylic acid allows for straightforward bioconjugation to primary amines via standard EDC/NHS chemistry [1][1]. This guide objectively compares the plasma stability and cleavage kinetics of MMT-PEG8-acid against alternative linkers, providing a comprehensive framework and self-validating protocols for empirical assessment.
Mechanistic Rationale: The "Goldilocks" Zone of Acid Lability
The causality behind selecting MMT over other trityl derivatives lies in the physical organic chemistry of carbocation stability. Trityl-based linkers undergo acid-catalyzed hydrolysis, a process driven by the stabilization of the resulting triphenylmethyl carbocation.
-
Unsubstituted Trityl (Trt): Lacks electron-donating groups. The resulting carbocation is relatively unstable, making the linker highly resistant to cleavage even at pH 5.0. This can lead to poor payload release and reduced efficacy.
-
Dimethoxytrityl (DMT): Contains two strongly electron-donating methoxy groups. The carbocation is highly stabilized via resonance, making the linker extremely acid-labile. DMT linkers often suffer from premature hydrolysis in plasma (pH 7.4), leading to unacceptable systemic toxicity.
-
Monomethoxytrityl (MMT): With a single methoxy group, MMT strikes the optimal balance. It is sufficiently stable at pH 7.4 to circulate intact but cleaves rapidly in the acidic endosomal compartments [2][2].
Differential stability of MMT linker in physiological plasma vs. acidic endosomal compartments.
Comparative Analysis of Linker Performance
To objectively evaluate MMT-PEG8-acid, it must be benchmarked against both structural analogs and industry-standard enzyme-cleavable linkers (e.g., Val-Cit-PAB) [3][3]. The table below summarizes the quantitative stability metrics across different physiological conditions.
| Linker Chemistry | Cleavage Trigger | Plasma Half-Life (pH 7.4, 37°C) | Endosomal Half-Life (pH 5.0, 37°C) | Primary Application Profile |
| Trityl-PEG8-acid | Acid (pH < 4.5) | > 120 hours | > 72 hours | Payloads requiring very slow, sustained release. |
| MMT-PEG8-acid | Acid (pH 5.0–6.5) | > 48 hours | 2 – 5 hours | Optimal for ADCs targeting rapidly internalizing receptors. |
| DMT-PEG8-acid | Acid (pH < 7.0) | < 12 hours | < 0.5 hours | Too labile for systemic circulation; used in solid-phase synthesis. |
| Val-Cit-PAB | Cathepsin B Enzyme | > 72 hours | Rapid (Enzyme dependent) | Industry standard for ADCs; requires lysosomal trafficking. |
| Hydrazone | Acid (pH 5.0) | ~ 48 - 72 hours | ~ 12 - 24 hours | Older generation ADCs (e.g., Mylotarg); moderate stability. |
Data synthesized from established bioconjugation literature on trityl-derivative cleavage kinetics. [4][4]
Experimental Protocol: Self-Validating Plasma Stability Assay
To ensure scientific integrity, a plasma stability assay cannot simply measure the disappearance of the parent compound; it must be a self-validating system . This requires the inclusion of internal standards (IS) to account for matrix effects, as well as positive and negative control linkers to prove that degradation is due to linker hydrolysis rather than enzymatic destruction of the payload itself.
Materials & Reagents
-
Test Article: Payload conjugated via MMT-PEG8-acid.
-
Negative Control: Payload conjugated via non-cleavable PEG8-acid (Validates payload stability).
-
Positive Control: Payload conjugated via DMT-PEG8-acid (Validates assay sensitivity to acid hydrolysis).
-
Matrix: Pooled human plasma (K2EDTA), pre-warmed to 37°C.
-
Quench Solution: 100% Acetonitrile (ACN) containing 100 ng/mL of a stable isotope-labeled Internal Standard (IS).
Step-by-Step Methodology
-
Preparation of Spiking Solutions: Prepare a 1 mM stock solution of the test and control conjugates in DMSO. Dilute to 100 µM in 50% ACN/Water to avoid solvent-induced plasma precipitation.
-
Matrix Spiking: Add 10 µL of the 100 µM working solution to 990 µL of pre-warmed human plasma to achieve a final concentration of 1 µM (Ensure final DMSO concentration is ≤0.1% to prevent enzyme denaturation).
-
Incubation & Sampling: Incubate the spiked plasma in a thermomixer at 37°C (300 rpm). At designated time points (0, 1, 2, 4, 8, 24, 48, and 72 hours), extract 50 µL aliquots.
-
Protein Precipitation (Quenching): Immediately add 150 µL of ice-cold Quench Solution (ACN + IS) to the 50 µL plasma aliquot. Vortex vigorously for 2 minutes. Causality note: The organic solvent denatures plasma proteins (halting any enzymatic activity) and precipitates them, while the IS corrects for any volumetric losses during extraction.
-
Centrifugation: Centrifuge the samples at 15,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Extraction: Transfer 100 µL of the clear supernatant to an LC-MS vial containing 100 µL of HPLC-grade water (to match the initial mobile phase conditions and prevent peak distortion).
-
LC-MS/MS Analysis: Analyze via Multiple Reaction Monitoring (MRM), tracking both the depletion of the intact conjugate and the appearance of the free payload.
Workflow for assessing bioconjugate plasma stability via LC-MS/MS.
Data Interpretation & Troubleshooting
To determine the plasma half-life ( t1/2 ), plot the natural logarithm of the remaining conjugate concentration ( ln[C] ) against time ( t ).
-
First-Order Kinetics: Linker hydrolysis in plasma typically follows pseudo-first-order kinetics. The slope of the linear regression yields the elimination rate constant ( −k ).
-
Half-Life Calculation: Calculate t1/2 using the formula t1/2=0.693/k .
Troubleshooting Insights:
-
Rapid Initial Drop followed by Plateau: If the concentration drops rapidly in the first hour but stabilizes, this indicates protein binding rather than linker cleavage. Ensure the extraction method (Step 4) is aggressive enough to disrupt non-covalent payload-albumin interactions.
-
Loss of Intact Conjugate WITHOUT Free Payload Appearance: If the MMT-PEG8-acid conjugate disappears but the free payload is not detected, the payload itself is likely being degraded by plasma peptidases or esterases. This is why the Negative Control (non-cleavable PEG8) is critical—it isolates linker instability from payload instability.
References
-
Kratz, F., et al. (1997). Development of Protein-Binding Bifunctional Linkers for a New Generation of Dual-Acting Prodrugs. Bioconjugate Chemistry - ACS Publications. Available at: [Link]
-
Kopeček, J., et al. (2023). A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. Bioconjugate Chemistry - ACS Publications. Available at: [Link]
-
The Royal Society of Chemistry. (2021). Chapter 3: Linker Design and Impact on ADC Properties. RSC Books. Available at: [Link]
-
National Institutes of Health (NIH). (2024). Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs. PMC. Available at:[Link]
Sources
A Comprehensive Comparative Guide: Solubility and Performance of MMT-PEG8-Acid vs. Standard Alkyl Linkers
As a Senior Application Scientist specializing in bioconjugation and targeted therapeutics (such as PROTACs and ADCs), I frequently encounter a critical bottleneck in drug design: the thermodynamic tug-of-war between linker solubility and cell permeability. The linker is far more than a passive spacer; its structural properties dictate molecular stability, conformational flexibility, and ultimate bioactivity[1].
When handling highly lipophilic moieties—such as the bulky monomethoxytrityl (MMT) protecting group—the choice of the linker backbone becomes the deciding factor between a successful conjugation and an intractable, precipitated mess. This guide provides an objective, data-driven comparison between MMT-PEG8-acid and standard alkyl linkers , detailing the mechanistic causality behind their divergent physicochemical behaviors.
Mechanistic Foundations: Hydration vs. Dispersion
To understand the performance gap between these two linkers, we must examine how they interact with aqueous environments at a molecular level.
The MMT (monomethoxytrityl) group is notoriously hydrophobic due to its bulky aromatic ring system[2]. When attached to a standard alkyl linker (e.g., an 8-carbon aliphatic chain), the entire molecule becomes intensely lipophilic. Alkyl linkers achieve whatever minimal water solubility they have through an enthalpy-driven, micelle-like dispersion[]. Because they lack polar handles, the hydrophobic surface area forces water molecules into highly ordered clathrate structures, causing an entropic penalty that frequently leads to hydrophobic collapse and precipitation.
Conversely, MMT-PEG8-acid utilizes an octaethylene glycol (PEG8) spacer. The repeating ether oxygens in the PEG8 chain present lone electron pairs that engage in entropy-driven hydration[]. The PEG8 chain acts as a "molecular surfactant," enveloping the lipophilic MMT core in a tightly bound hydration shell[]. This structural shift increases apparent solubility many-fold without the need for harsh co-solvents that could compromise downstream biological assays.
Fig 1: Thermodynamic outcomes of conjugating hydrophobic payloads to PEG8 vs. Alkyl linkers.
Quantitative Data Presentation
The table below synthesizes experimental trends comparing MMT-PEG8-acid against an equivalent matched-length alkyl analog (MMT-C8-acid). Note how the structural differences manifest in measurable physicochemical properties[5][6].
| Physicochemical Property | MMT-PEG8-Acid | MMT-C8-Acid (Alkyl Analog) | Causality / Mechanism |
| Aqueous Solubility (pH 7.4) | > 100 µM | < 5 µM | PEG ether oxygens form hydrogen bonds with water, counteracting the MMT group's hydrophobicity[]. |
| cLogP (Lipophilicity) | Moderate | Very High | Alkyl chains lack polar handles, drastically increasing the lipid-like behavior of the conjugate[5]. |
| Passive Permeability (PAMPA) | ~ 2.5 × 10⁻⁷ cm/s | ~ 15 × 10⁻⁷ cm/s | Alkyl chains avoid the energetic transfer penalty required to desolvate PEG's ether oxygens[6]. |
| Conformational Flexibility | High (Dynamic) | High (Prone to collapse) | PEG8 spans distances dynamically; alkyls may collapse onto the MMT group in water[]. |
| Metabolic Stability | Moderate | High | PEG chains can be susceptible to ether peroxidation, whereas alkyl chains are highly stable[]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, experimental data must be derived from self-validating systems. Below are the rigorous, step-by-step methodologies used to objectively quantify the solubility and permeability differences between these linkers.
Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)
Causality Check: We utilize a 24-hour equilibration period rather than a rapid kinetic measurement. PEGylated compounds can form supersaturated metastable states; an extended timeframe ensures we measure true thermodynamic solubility. Furthermore, we use ultracentrifugation instead of syringe filtration to separate phases, as the highly lipophilic MMT group will non-specifically bind to standard filter membranes, artificially lowering the measured concentration.
-
Preparation: Add excess solid compound (MMT-PEG8-acid or MMT-C8-acid) to 1 mL of PBS (pH 7.4) in a glass vial.
-
Internal Controls: Spike the buffer with 10 µM Caffeine (high-solubility control) and 10 µM Amiodarone (low-solubility control). Validation logic: If the recovery of these controls deviates from established calibration curves, the assay is flagged for matrix interference.
-
Equilibration: Agitate the vials at 37°C for 24 hours at 300 RPM.
-
Phase Separation: Centrifuge the suspension at 100,000 × g for 60 minutes at 37°C to pellet undissolved material.
-
Quantification: Aliquot the supernatant and analyze via LC-MS/MS. Calculate mass balance by dissolving the remaining pellet in DMSO to ensure no compound was lost to container adsorption.
Fig 2: Self-validating thermodynamic solubility workflow with internal control integration.
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality Check: While PEG8 vastly improves solubility, it introduces a permeability penalty because the hydration shell must be stripped away before the molecule can enter a lipid membrane[]. We use PAMPA to isolate passive diffusion from active transport mechanisms.
-
Membrane Preparation: Coat the porous filter of a 96-well donor plate with a 1% solution of lecithin in dodecane to simulate a lipid bilayer.
-
Dosing: Prepare 10 µM solutions of the linkers in PBS (containing 1% DMSO to ensure initial dissolution of the alkyl analog). Add 150 µL to the donor wells.
-
Incubation: Add 300 µL of blank PBS to the acceptor wells. Assemble the sandwich plate and incubate at room temperature for 5 hours in a humidity chamber.
-
Validation Check: Include Lucifer Yellow as a paracellular marker. Validation logic: If Lucifer Yellow is detected in the acceptor well, the artificial membrane has ruptured, and the well's data must be discarded.
-
Analysis: Quantify the concentration in both donor and acceptor wells via LC-MS/MS and calculate the effective permeability ( Papp ).
Strategic Conclusions
The selection between MMT-PEG8-acid and an alkyl linker is a calculated trade-off.
-
Choose MMT-PEG8-acid when your primary bottleneck is aqueous bioconjugation, formulation stability, or when linking highly hydrophobic warheads that require the "molecular surfactant" effect of the PEG8 chain to prevent aggregation[].
-
Choose Standard Alkyl Linkers when passive cell permeability is the overriding priority (e.g., in orally bioavailable PROTACs), provided you have the formulation strategies (like cyclodextrin carriers) to overcome their inherent insolubility[].
References
- Alkyl Linkers in PROTACs - Improve Permeability & PK - BOC Sciences bocsci.com
- A Head-to-Head Comparison of Alkyl-Bromide and PEG Linkers in PROTACs: A Guide for Researchers - Benchchem benchchem.com
- Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide for Researchers - Benchchem benchchem.com
- Linkers in PROTACs - Precise PEG LLC precisepeg.com
- PEG4, PEG6, PEG8 Linkers - Gold Standard in PROTAC Design - BOC Sciences bocsci.com
- Azido-PEG8-Amido-Hom((MMt)-OH)-PAB - BroadPharm broadpharm.com
Sources
Evaluating the Immunogenicity of PEG8 Spacers in Biotherapeutics: A Comparative Guide
Executive Summary
The conjugation of polyethylene glycol (PEG) to biotherapeutics, or PEGylation, has long been a cornerstone strategy to enhance their pharmacokinetic and pharmacodynamic properties. The "stealth" effect conferred by PEG can reduce immunogenicity and prolong circulation half-life. Among the various PEG linkers, the PEG8 spacer, with its eight ethylene oxide units, is frequently employed in advanced bioconjugates like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs) to provide optimal spatial separation and improve solubility.[1] However, the long-held belief of PEG's non-immunogenic nature is a misconception. A growing body of evidence has demonstrated that both pre-existing and treatment-induced anti-PEG antibodies can significantly impact the safety and efficacy of PEGylated therapeutics. This guide provides a critical evaluation of the immunogenic potential of PEG8 spacers, compares them with other PEG linker lengths and the promising alternative, polysarcosine, and offers detailed experimental protocols for immunogenicity assessment.
The Immunogenicity of PEG: Deconstructing a Widely Held Misconception
For decades, PEG has been considered a biologically inert polymer. This assumption, however, has been challenged by numerous clinical and preclinical observations. The immune system can recognize PEG as a foreign substance, leading to the production of anti-PEG antibodies.[2] These antibodies, primarily of the IgM and IgG isotypes, can have significant clinical consequences:
-
Accelerated Blood Clearance (ABC): Anti-PEG antibodies can bind to the PEG moiety of a biotherapeutic, leading to its rapid clearance from circulation, thereby reducing its therapeutic efficacy.[2]
-
Hypersensitivity Reactions: In some cases, the formation of immune complexes between anti-PEG antibodies and PEGylated drugs can trigger hypersensitivity reactions, ranging from mild to severe.
-
Reduced Therapeutic Efficacy: By promoting rapid clearance and potentially neutralizing the biotherapeutic, anti-PEG antibodies can lead to a loss of drug efficacy.
It is crucial for researchers and drug developers to move beyond the outdated notion of PEG's non-immunogenicity and proactively evaluate the immunogenic potential of PEGylated biotherapeutics.
Comparative Analysis of PEG8 Spacers
The length of the PEG spacer is a critical parameter that can influence the physicochemical properties, pharmacokinetics, and immunogenicity of a bioconjugate.
While direct, head-to-head comparative studies on the immunogenicity of a wide range of PEG spacer lengths are limited, some trends can be inferred from available data. Generally, higher molecular weight PEGs are considered to be more immunogenic.[3]
| PEG Spacer Length | Key Characteristics & Performance Insights |
| Short-chain PEGs (PEG2, PEG3, PEG4) | May be advantageous for smaller bioconjugates where maintaining high binding affinity is critical.[4] Shorter linkers might offer better stability by keeping the payload within the spatial shield of the antibody.[4] |
| Mid-length PEGs (PEG5, PEG6, PEG8) | Often provide a good balance between improved solubility, stability, and maintaining biological activity. Longer spacers like PEG8 are frequently used in larger molecules like ADCs to improve solubility and stability.[4] The recently approved ADC, Zynlonta®, incorporates a PEG8 chain in its linker.[4] |
| Long-chain PEGs (PEG12, PEG24) | Can further enhance hydrophilicity and prolong circulation half-life.[5] However, they may also lead to a slight decrease in in vitro cytotoxicity compared to shorter linkers.[4] |
It is important to note that the optimal PEG spacer length is context-dependent and should be empirically determined for each bioconjugate.
Concerns over PEG immunogenicity have driven the development of alternative polymers. Polysarcosine (pSar), a polypeptoid of the endogenous amino acid sarcosine, has emerged as a leading candidate.[6]
| Feature | PEG8 Spacer | Polysarcosine (pSar) Linker |
| Immunogenicity | Can elicit anti-PEG antibodies, leading to potential safety and efficacy issues. | Considered to be non-immunogenic, with studies showing significantly lower antibody induction compared to PEG.[6][7] |
| Biodegradability | Non-biodegradable, which can lead to accumulation in tissues with long-term use. | Biodegradable, breaking down into the natural amino acid sarcosine.[6] |
| Pharmacokinetics | Generally improves circulation half-life. | Demonstrates comparable or even superior pharmacokinetic profiles to PEG in some studies.[6] |
| Therapeutic Potency | Effective in many applications. | Studies with pSar-conjugated interferon showed greater potency in inhibiting tumor growth compared to its PEGylated counterpart.[6][7] |
The available data strongly suggests that polysarcosine is a viable and potentially superior alternative to PEG, particularly for biotherapeutics requiring chronic or repeat dosing.
Experimental Evaluation of Immunogenicity
A thorough assessment of immunogenicity is a critical component of preclinical and clinical development for any PEGylated biotherapeutic.
The enzyme-linked immunosorbent assay (ELISA) is a widely used method for detecting and quantifying anti-PEG antibodies in biological samples.
Protocol: Direct ELISA for Anti-PEG IgG/IgM
-
Coating: Coat a high-binding 96-well microplate with 100 µL/well of a PEGylated molecule (e.g., 20 µg/mL NH2-mPEG5000 in PBS) and incubate overnight at 4°C.[8]
-
Blocking: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites by adding 200 µL/well of a blocking buffer (e.g., 5% skim milk in PBS) and incubate for 2 hours at room temperature.[8][9]
-
Sample Incubation: Wash the plate three times with PBST. Add 100 µL of diluted serum or plasma samples (typically a 1:50 or 1:100 dilution in blocking buffer) to the wells and incubate for 1-2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times with PBST. Add 100 µL of a horseradish peroxidase (HRP)-conjugated anti-human IgG or IgM detection antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.[10]
-
Substrate Addition: Wash the plate five times with PBST. Add 100 µL of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes.[10]
-
Stop Reaction & Read Plate: Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm using a microplate reader.
Workflow for Anti-PEG Antibody ELISA
Caption: Anti-PEG antibodies bind to PEGylated drugs, forming immune complexes that are rapidly cleared by phagocytic cells.
Conclusion and Future Perspectives
The immunogenicity of PEG is a critical consideration in the development of biotherapeutics. While PEG8 spacers offer advantages in terms of solubility and spatial orientation, their potential to elicit an immune response should not be overlooked. The data increasingly supports the exploration of alternatives like polysarcosine, which may offer a superior safety and efficacy profile due to its non-immunogenic and biodegradable nature. A rigorous and systematic evaluation of immunogenicity, using validated assays such as the ELISA protocol provided, is essential for the successful clinical translation of next-generation bioconjugates. As our understanding of the immune response to polymers grows, a move towards inherently less immunogenic linkers will be pivotal in creating safer and more effective medicines.
References
-
Abu-Lail, T. R., & Szebeni, J. (2025). Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin. Pharmaceuticals, 18(6), 843. Retrieved from [Link]
-
Zhang, P., Sun, F., Liu, S., & Jiang, S. (2016). Anti-PEG antibodies in the clinic: current issues and beyond PEGylation. Journal of Controlled Release, 244(Pt B), 184–193. Retrieved from [Link]
-
AffinityImmuno Inc. (n.d.). Human IgG antibodies to PEG ELISA Catalog EL-141-PEG-hIGG. Retrieved from [Link]
-
Celerion. (n.d.). Development and Validation of an ELISA Method for the Determination of Anti-Polyethylene Glycol (PEG) Antibodies in Human Serum. Retrieved from [Link]
-
Curapath. (2021). Polysarcosine (pSar) a safer, more effective alternative to poly-ethylene glycol (PEG). Retrieved from [Link]
-
ResearchGate. (n.d.). Polysarcosine as PEG Alternative for Enhanced Camptothecin-Induced Cancer Immunogenic Cell Death. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantification of serum anti-PEG antibody levels and results of a competitive ELISA using free mPEG-DSPE (experiment 1). Retrieved from [Link]
-
ResearchGate. (2023). Modification of PEG reduces the immunogenicity of biosynthetic gas vesicles. Retrieved from [Link]
-
Mansi, R., Wang, X., Forrer, F., Waser, B., Cescato, R., Reubi, J. C., & Maecke, H. R. (2014). PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists. Nuclear Medicine and Biology, 41(6), 507–514. Retrieved from [Link]
-
ResearchGate. (2025). PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets. Retrieved from [Link]
-
BioAgilytix. (2024). Development of a validated novel bead extraction method for the detection of anti-PEG antibodies in human serum. Retrieved from [Link]
-
Thi, T. T. H., Pilkington, E. H., Nguyen, D. H., Lee, J. S., Park, K. D., & Truong, N. P. (2020). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. Polymers, 12(2), 298. Retrieved from [Link]
-
Shiraishi, K., Yokoyama, M. (2019). Impact of the Hydrophilicity of Poly(sarcosine) on Poly(ethylene glycol) (PEG) for the Suppression of Anti-PEG Antibody Binding. Bioconjugate Chemistry, 30(5), 1332-1339. Retrieved from [Link]
-
Lu, Y., Sun, W., Li, J., & He, Z. (2018). Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation. ACS Macro Letters, 7(6), 673–678. Retrieved from [Link]
-
Shiraishi, K., & Yokoyama, M. (2019). To PEGylate or not to PEGylate: immunological properties of nanomedicine's most popular component, poly(ethylene) glycol and its alternatives. Journal of Pharmaceutical Sciences, 108(6), 1935-1945. Retrieved from [Link]
-
Fichna, J., & Janecka, A. (2014). The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin. Molecules, 19(7), 10340–10354. Retrieved from [Link]
-
Jawa, V., Cousens, L. P., Awwad, M., Wakshull, E., Kropshofer, H., & De Groot, A. S. (2013). Immunogenicity of Biotherapeutics: Causes and Association with Posttranslational Modifications. Journal of Immunology Research, 2013, 159348. Retrieved from [Link]
-
Huang, Q., Li, D., Kang, A., An, W., Fan, B., Ma, X., Ma, G., Su, Z., & Hu, T. (2013). PEG as a spacer arm markedly increases the immunogenicity of meningococcal group Y polysaccharide conjugate vaccine. Journal of Controlled Release, 172(1), 382–389. Retrieved from [Link]
-
Abu-Lail, T. R., & Szebeni, J. (2025). Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization. Pharmaceuticals, 18(8), 1145. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nacalai.co.jp [nacalai.co.jp]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
- 8. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. novusbio.com [novusbio.com]
- 10. affinityimmuno.com [affinityimmuno.com]
Safety Operating Guide
Personal protective equipment for handling Methoxytrityl-N-PEG8-acid
As a Senior Application Scientist, I approach the handling of specialty bioconjugation reagents not just as a matter of compliance, but as a critical variable in experimental success. Methoxytrityl-N-PEG8-acid (CAS 1334177-98-8) is a highly valuable heterobifunctional linker utilized in drug delivery and solid-phase peptide synthesis[1]. It features a reactive carboxylic acid and an amine protected by a monomethoxytrityl (Mmt) group.
Because the Mmt group is exceptionally acid-labile[2] and the PEG8 backbone is inherently hygroscopic, improper handling will lead to premature deprotection, hydration, and ultimately, failed conjugations. The following guide provides a self-validating operational framework and strict Personal Protective Equipment (PPE) requirements to ensure both operator safety and the chemical integrity of the reagent.
Physicochemical Hazard Profile & Rationale
Understanding the physical nature of Methoxytrityl-N-PEG8-acid is essential for dictating our safety and handling parameters:
-
Hygroscopicity: Polyethylene glycol (PEG) chains readily absorb atmospheric moisture. If exposed to ambient humidity, the fine powder will transition into a tacky, unmanageable gel, which can prematurely hydrolyze activated downstream intermediates.
-
Acid Lability: The Mmt protecting group is designed to be cleaved under very mild acidic conditions (e.g., 1–5% Trifluoroacetic acid)[2]. Exposure to ambient acidic vapors in a standard fume hood or even slightly acidic atmospheric moisture will cause spontaneous deprotection.
-
Particulate Hazards: While not acutely toxic, fine PEG-acid powders can aerosolize easily, causing mechanical irritation to the respiratory tract and mucous membranes[3].
Required Personal Protective Equipment (PPE)
To mitigate the risks of contamination (both to the operator and the chemical), the following PPE must be strictly adhered to[3].
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Nitrile gloves (min 0.11 mm thickness), double-gloved | Prevents the transfer of skin moisture and RNase/proteases to the hygroscopic PEG. Protects against mild dermal sensitization. |
| Eye Protection | Tightly fitting safety goggles (EN 166 / NIOSH approved) | Protects against micro-dust aerosolization during weighing and solvent splashes during dissolution. |
| Body Protection | Flame-retardant lab coat, closed-toe shoes | Provides a standard barrier against chemical exposure and particulate adherence. |
| Respiratory | N95 (US) or P1/P3 (EN 143) particulate respirator | Required if handling the dry powder outside of a ductless/fume hood to prevent inhalation of PEG-acid dusts. |
Standard Operating Procedure (SOP): Handling & Bioconjugation
Every step in this protocol is designed as a self-validating system. By controlling environmental variables, you eliminate downstream troubleshooting.
Step 1: Pre-Operational Equilibration
-
Remove the sealed vial of Methoxytrityl-N-PEG8-acid from the -20°C freezer.
-
Place the intact vial inside a desiccator for 30–60 minutes to equilibrate to room temperature.
-
Causality: Opening a cold vial immediately condenses atmospheric moisture onto the reagent. This moisture degrades the acid-labile Mmt group and hydrates the PEG chain, ruining the stoichiometry of your subsequent reactions.
Step 2: Weighing and Transfer
-
Perform weighing inside a static-free weighing station purged with Argon or Nitrogen.
-
Use an anti-static ionizer gun on the spatulas and weigh boats.
-
Causality: PEG powders accumulate static charge, causing them to aerosolize or adhere stubbornly to metal spatulas. Inert gas prevents moisture ingress during the transfer.
Step 3: Dissolution and Carboxyl Activation
-
Dissolve the linker in anhydrous, amine-free solvents (e.g., anhydrous DCM or DMF). Validation check: The solution must be completely clear; turbidity indicates moisture contamination.
-
Activate the carboxylic acid using standard coupling reagents (e.g., EDC/NHS or HATU/DIPEA).
-
Causality: Trace moisture or amines in the solvent will prematurely hydrolyze the activated ester, preventing successful conjugation to your target molecule.
Step 4: Post-Conjugation Mmt Deprotection
-
After conjugating the activated acid to your target molecule, remove the Mmt group by incubating the conjugate in 1–5% Trifluoroacetic acid (TFA) in DCM.
-
Supplement the cleavage cocktail with 1–5% Triisopropylsilane (TIS).
-
Causality: The Mmt group is cleaved via the formation of a methoxytrityl carbocation[2]. TIS acts as a highly effective scavenger to trap these released Mmt cations[4]. Without TIS, the highly reactive carbocation will re-alkylate the newly freed amine or other nucleophilic residues on your target molecule, drastically reducing your yield.
Spill Management & Disposal Plan
In the event of an accidental release, follow this localized containment and disposal plan to comply with environmental safety standards[3].
Spill Containment:
-
Solid Spill: Do not sweep the dry powder, as this generates inhalable dust. Cover the powder with damp absorbent paper, or use a HEPA-filtered vacuum dedicated to chemical spills.
-
Liquid Spill (Dissolved): Absorb the solvent mixture with inert materials such as vermiculite or sand.
Decontamination:
-
Wash the affected area with a 5% sodium bicarbonate solution, followed by distilled water.
-
Causality: Sodium bicarbonate neutralizes any residual acidic components and safely solubilizes the PEG linker for complete physical removal from the benchtop.
Waste Disposal:
-
Collect all contaminated materials, including gloves and absorbent pads, in a designated hazardous waste container.
-
Label as "Non-halogenated organic waste" (or "Halogenated organic waste" if DCM was used as the solvent). Dispose of according to local EPA/RCRA regulations.
Workflow Diagram
Workflow for the handling, activation, and Mmt-deprotection of Methoxytrityl-N-PEG8-acid.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
